Ethyl s-4-chloro-3-hydroxybutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (3S)-4-chloro-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNMXDBJKCCAT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427096 | |
| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86728-85-0 | |
| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86728-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LVQ2A7DDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (S)-4-chloro-3-hydroxybutyrate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl (S)-4-chloro-3-hydroxybutyrate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details experimental protocols for its synthesis and analysis and explores its critical role as a chiral building block in the pharmaceutical industry.
Core Physical and Chemical Properties
Ethyl (S)-4-chloro-3-hydroxybutyrate is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] It is a colorless to light orange or yellow clear liquid at room temperature.[2]
Structural and General Properties
| Property | Value | Reference |
| CAS Number | 86728-85-0 | [2] |
| Molecular Formula | C₆H₁₁ClO₃ | [3] |
| Molecular Weight | 166.60 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| IUPAC Name | ethyl (3S)-4-chloro-3-hydroxybutanoate | [1] |
| Synonyms | (S)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester, Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate | [2][3] |
| SMILES | CCOC(=O)C--INVALID-LINK--CCl | [4] |
| InChI Key | ZAJNMXDBJKCCAT-YFKPBYRVSA-N | [4] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Boiling Point | 93-95 °C | 5 mmHg | [4] |
| Density | 1.19 g/mL | 25 °C | [4] |
| Refractive Index | 1.453 | 20 °C | [4] |
| Optical Rotation | -13.0 to -16.0° | neat | [2] |
| Flash Point | 113 °C | closed cup | [4] |
| Solubility | Information not widely available, but used in aqueous/organic biphasic systems. | [5] |
Spectral Data
| Spectroscopy | Key Peaks and Interpretation |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the chiral center proton, and signals for the methylene (B1212753) protons adjacent to the carbonyl and chloro groups. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbon attached to the chlorine atom, the methylene carbon of the butyrate (B1204436) chain, and the two carbons of the ethyl ester group. |
| FTIR | The infrared spectrum exhibits a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, a strong peak around 1735 cm⁻¹ for the C=O stretching of the ester, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region. |
Experimental Protocols
Chemical Synthesis: Reduction of Ethyl 4-chloroacetoacetate
This protocol describes the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate via the chemical reduction of ethyl 4-chloroacetoacetate using sodium borohydride (B1222165).[2]
Materials:
-
Ethyl 4-chloroacetoacetate
-
Absolute ethanol
-
Sodium borohydride
-
Glacial acetic acid
-
Anhydrous sodium sulfate (B86663)
-
Purified water
Procedure:
-
In a 1L reaction flask, dissolve 50g of ethyl 4-chloroacetoacetate in 300ml of absolute ethanol.
-
Cool the solution to -10°C.
-
Add 3.0 g of sodium borohydride in portions, maintaining the temperature between -10 and -5°C.
-
After the addition is complete, allow the reaction to proceed for 1 hour at -10 to -5°C.
-
Add 10 g of anhydrous sodium sulfate and neutralize the reaction mixture to pH 7 with approximately 4 ml of glacial acetic acid. Stir for 10 minutes.
-
Filter the mixture to remove the salts.
-
Concentrate the filtrate under reduced pressure until no more distillate is observed. Cool the residue to 25-30°C.
-
Add 200ml of dichloromethane and stir for 10 minutes.
-
Wash the organic phase twice with 40ml of purified water.
-
Dry the organic phase with 20g of anhydrous sodium sulfate for 2 hours.
-
Concentrate the solution to remove dichloromethane, yielding the crude product.
-
Purify the crude product by vacuum distillation to obtain high-purity ethyl 4-chloro-3-hydroxybutyrate.[2]
Biocatalytic Synthesis: Asymmetric Reduction
This method utilizes a ketoreductase enzyme for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE), often with a cofactor regeneration system.[1][6]
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Recombinant E. coli cells co-expressing a ketoreductase and glucose dehydrogenase
-
Phosphate buffer (pH 7.0-9.0)
-
Toluene
-
Isopropanol
-
NADPH (cofactor)
Procedure:
-
Prepare an aqueous phase buffer solution (pH 7.0-9.0).
-
In a reaction vessel, combine the buffer, toluene, isopropanol, COBE, recombinant ketoreductase, and NADPH.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-45°C).
-
Monitor the reaction progress using gas chromatography (GC) or HPLC-MS.
-
Once the conversion of COBE is greater than 99%, partially remove the solvent under reduced pressure to obtain a reaction solution containing the product.
-
The product can then be extracted and purified.
Analytical Method: Chiral Gas Chromatography for Enantiomeric Excess (ee) Determination
This protocol outlines a method for determining the enantiomeric purity of ethyl (S)-4-chloro-3-hydroxybutyrate using chiral gas chromatography.[7]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column: GC/CP-Chirasil-DexCB
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 110 °C, hold for 2 minutes.
-
Ramp: Increase to 160 °C at a rate of 2 °C/minute.
-
Hold: Maintain at 160 °C for 2 minutes.
-
-
Injection Volume: 10 µL
-
-
Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the (S) and (R) enantiomers.
Spectroscopic Analysis: ¹H NMR
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][9]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Spectroscopic Analysis: ATR-FTIR
Sample Preparation:
-
Place a drop of the neat liquid sample directly onto the ATR crystal.[10]
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.[10]
-
Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[11]
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[4]
Applications in Drug Development
Ethyl (S)-4-chloro-3-hydroxybutyrate is a crucial chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application is in the production of the blockbuster cholesterol-lowering drug, Atorvastatin (Lipitor®).[1] It provides the necessary stereochemistry for the side chain of the drug molecule.
Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow.
Role in Atorvastatin Synthesis
Caption: Role in Atorvastatin synthesis.
References
- 1. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 2. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113292426A - Method for preparing ethyl 3-hydroxy-4-chlorobutyrate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 7. CN109943597B - Method for preparing this compound by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate
CAS Number: 86728-85-0
This technical guide provides a comprehensive overview of Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, a key chiral intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Physicochemical Properties
Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate is a colorless to light orange or yellow clear liquid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₃ | [1] |
| Molecular Weight | 166.60 g/mol | [1] |
| Boiling Point | 93-95 °C at 5 mmHg | [2] |
| Density | 1.19 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.453 | [2] |
| Optical Rotation | [α]23/D −14° (neat) | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
| Solubility | Soluble in various organic solvents. | [3] |
| Appearance | Colorless to light orange or yellow clear liquid | [2] |
Synthesis Protocols
The synthesis of Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate is predominantly achieved through the asymmetric reduction of ethyl 4-chloroacetoacetate. Both chemical and enzymatic methods are employed to achieve high enantioselectivity.
Chemical Synthesis
A common chemical method involves the use of a reducing agent such as sodium borohydride (B1222165).
Experimental Protocol: Chemical Reduction of Ethyl 4-chloroacetoacetate
-
Reaction Setup: In a 1L reaction flask, dissolve 50g of ethyl 4-chloroacetoacetate in 300ml of absolute ethanol. Cool the mixture to -10°C.
-
Reduction: Slowly add 3.0 g of sodium borohydride in portions, maintaining the temperature between -10 to -5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed at -10 to -5°C for 1 hour.
-
Quenching and Neutralization: Add 10 g of anhydrous sodium sulfate (B86663) to the reaction mixture. Neutralize the mixture to a pH of 7 with glacial acetic acid (approximately 4 ml) and stir for 10 minutes.
-
Work-up: Remove the salt by suction filtration. Concentrate the filtrate under reduced pressure until no more distillate is observed. Cool the residue to 25-30°C.
-
Extraction: Add 200ml of dichloromethane (B109758) and stir for 10 minutes. Wash the organic phase twice with 40ml of purified water.
-
Drying and Concentration: Dry the organic phase with 20g of anhydrous sodium sulfate for 2 hours. Remove the dichloromethane by distillation under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield high-purity Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate.
Enzymatic Synthesis
Enzymatic synthesis offers high enantioselectivity and is a widely used method in industrial production. This often involves a carbonyl reductase and a cofactor regeneration system.
Experimental Protocol: Enzymatic Reduction using Recombinant E. coli
-
Biocatalyst Preparation: Use recombinant E. coli cells overexpressing a carbonyl reductase and glucose dehydrogenase. Harvest the cells by centrifugation.
-
Reaction Mixture: In a suitable reactor, prepare a biphasic system consisting of a buffered aqueous phase (e.g., potassium phosphate (B84403) buffer, pH 6.5) and an organic solvent (e.g., n-butyl acetate) to dissolve the substrate and product.
-
Substrate and Cofactors: Add ethyl 4-chloroacetoacetate (COBE) as the substrate, glucose as the co-substrate for cofactor regeneration, and a catalytic amount of NADP⁺.
-
Reaction Conditions: Suspend the recombinant E. coli cells in the reaction mixture. Maintain the temperature at 20-30°C and stir at a constant speed (e.g., 240-280 rpm).
-
Fed-Batch Strategy: To overcome substrate and product inhibition, a fed-batch approach for the addition of COBE is often employed. For example, add COBE in batches at 0, 2, 4, 6, and 10 hours.
-
Reaction Monitoring: Monitor the conversion of COBE to Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate ((S)-CHBE) and the enantiomeric excess (ee) of the product using GC or HPLC.
-
Product Isolation: After the reaction is complete (typically 24-32 hours), separate the organic phase. The product can be purified from the organic phase by distillation. A product yield of over 95% with an optical purity of nearly 100% ee can be achieved.[4]
Analytical Methods
Gas Chromatography (GC) for Purity and Enantiomeric Excess
Protocol for Chemical Purity (GC-FID):
-
Instrument: FULI9790 Gas Chromatograph with a Flame Ionization Detector (FID).[2]
-
Column: SE-54 capillary column (30 m x 0.32 mm, 0.5 µm film thickness).[2]
-
Injector Temperature: 250°C.[2]
-
Detector Temperature: 260°C.[2]
-
Oven Program: Hold at 130°C for 5 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.[2]
-
Injection Volume: 2.0 µL.[2]
Protocol for Optical Purity (Chiral GC-FID):
-
Instrument: FULI9790 Gas Chromatograph with an FID detector.[2]
-
Column: GC/CP-Chirasil-Dex CB.[2]
-
Injector Temperature: 280°C.[2]
-
Detector Temperature: 280°C.[2]
-
Oven Program: Hold at 110°C for 2 minutes, then ramp to 160°C at a rate of 2°C/min, and hold for 2 minutes.[2]
-
Injection Volume: 10 µL.[2]
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
Protocol for Chiral HPLC:
-
Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: n-hexane and isopropyl alcohol (100:5 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection: UV detector.
Applications in Drug Development
Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate is a critical chiral building block in the synthesis of various pharmaceuticals. Its most prominent application is in the production of Atorvastatin (B1662188), a widely used cholesterol-lowering drug.[6][7]
Synthesis of Atorvastatin Intermediate
The (S)-configuration of the hydroxyl group in Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate is crucial for establishing the correct stereochemistry in the side chain of Atorvastatin. The synthesis involves several steps, including the conversion of the chlorohydrin to a cyano group, which is a key precursor to the final drug molecule.[8]
Potential Biological Activity
While primarily used as a synthetic intermediate, there is some evidence to suggest that Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate may exhibit biological activity as an inhibitor of the α subunit of bacterial RNA polymerase.[9]
Proposed Mechanism of Action
The inhibition is thought to occur through an allosteric mechanism. The compound is proposed to bind to a site on the RNA polymerase enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme, which in turn hinders the movements of the active site structures required for nucleotide addition, thereby inhibiting transcription.[10]
Safety and Handling
Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this compound. It is a combustible liquid and should be stored in a cool, well-ventilated area.
This document is intended for research and development purposes only and should not be used for diagnostic or therapeutic applications.
References
- 1. Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column [mat-test.com]
- 6. jchemrev.com [jchemrev.com]
- 7. nbinno.com [nbinno.com]
- 8. CN102627580B - Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate - Google Patents [patents.google.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. A new class of bacterial RNA polymerase inhibitor affects nucleotide addition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl (S)-4-chloro-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Ethyl (S)-4-chloro-3-hydroxybutyrate, a key chiral intermediate in the pharmaceutical industry.
Molecular Structure and Chemical Properties
Ethyl (S)-4-chloro-3-hydroxybutyrate, with the CAS number 86728-85-0, is a chiral molecule essential for the stereospecific synthesis of various active pharmaceutical ingredients.[1][2][3] Its structure consists of a butyrate (B1204436) backbone with a chloro group at the fourth position and a hydroxyl group at the third position, with the stereochemistry at the third carbon being (S).
Chemical Identifiers:
-
IUPAC Name: ethyl (3S)-4-chloro-3-hydroxybutanoate[4]
-
SMILES: CCOC(=O)C--INVALID-LINK--O[4]
-
InChI: InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1[4]
-
Molecular Formula: C₆H₁₁ClO₃[4]
Chemical Structure Diagram:
Caption: 2D structure of Ethyl (S)-4-chloro-3-hydroxybutyrate.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of Ethyl (S)-4-chloro-3-hydroxybutyrate.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless, slightly orange or yellow clear liquid | [3] |
| Density | 1.19 g/mL at 25 °C | [5][3][6] |
| Boiling Point | 93-95 °C at 5 mmHg | [5][7] |
| Refractive Index | n20/D 1.453 | [5][7] |
| Optical Rotation | [α]23/D −14° (neat) | [5] |
| Flash Point | 113 °C (closed cup) | [5][7] |
| Purity | ≥ 95-98% | [5][3][8] |
| Optical Purity (ee) | ≥ 97% | [5] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectra available from commercial suppliers. | [4] |
| ¹³C NMR | Spectra available from chemical databases. | [9] |
| FTIR | Instrument: Bruker Tensor 27 FT-IR; Technique: ATR-Neat. | [4] |
| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [4][10] |
| Mass Spec. | Available in various spectral libraries. | [11] |
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing Ethyl (S)-4-chloro-3-hydroxybutyrate is the asymmetric bioreduction of ethyl 4-chloroacetoacetate (ECAA).[12][13][14][15] This process often utilizes enzymes such as alcohol dehydrogenases or ketoreductases, frequently with a cofactor regeneration system.[7][12][13][16]
Experimental Protocol: Biocatalytic Reduction of Ethyl 4-chloroacetoacetate
This protocol is a generalized representation based on common methodologies described in the literature.[7][12][16][17]
1. Materials and Reagents:
-
Ethyl 4-chloroacetoacetate (ECAA)
-
Recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase (for NADPH regeneration)
-
Glucose
-
Tris/HCl buffer (pH 7.0-8.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Procedure:
-
Prepare a reaction mixture in a suitable vessel containing Tris/HCl buffer.
-
Add the recombinant E. coli cells (biocatalyst) and glucose to the buffer.
-
Initiate the reaction by adding the substrate, ethyl 4-chloroacetoacetate. The substrate can be added in a single batch or fed-batch manner to avoid high substrate concentration which can inhibit the enzyme.[18]
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the conversion of ECAA and the enantiomeric excess (ee) of the product.
-
Once the reaction is complete (typically >99% conversion), terminate the reaction.
-
Extract the product, Ethyl (S)-4-chloro-3-hydroxybutyrate, from the aqueous phase using an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the product further if necessary, for example, by vacuum distillation.
Synthesis Workflow Diagram:
Caption: Workflow for the enzymatic synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate.
Applications in Drug Development
Ethyl (S)-4-chloro-3-hydroxybutyrate is a crucial chiral building block in the synthesis of several pharmaceuticals.[1][19][3][14] Its primary application is in the production of the blockbuster cholesterol-lowering drug, Atorvastatin (marketed as Lipitor).[1][19][7] The specific stereochemistry of this intermediate is vital for the final drug's efficacy.
It also serves as a precursor for other pharmacologically important compounds, such as:
Safety and Handling
Ethyl (S)-4-chloro-3-hydroxybutyrate is classified as harmful if swallowed and causes serious eye damage.[5][4] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[5] It should be stored in a cool, dry place.[3]
GHS Hazard Information:
-
Pictograms: Corrosive, Irritant[4]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)[5][4]
This guide provides essential technical information for professionals working with Ethyl (S)-4-chloro-3-hydroxybutyrate. For more detailed data and specific applications, consulting the primary literature is recommended.
References
- 1. innospk.com [innospk.com]
- 2. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate_Zhejiang Dazhan Biotechnology Co., LTD. [dazhanpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(-)-4-氯-3-羟基丁酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl (S)-4-chloro-3-hydroxybutyrate | 86728-85-0 | FE60199 [biosynth.com]
- 7. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. arkat-usa.org [arkat-usa.org]
Spectroscopic Profile of Ethyl (S)-4-chloro-3-hydroxybutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (S)-4-chloro-3-hydroxybutyrate, a key chiral building block in the synthesis of various pharmaceuticals. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl (S)-4-chloro-3-hydroxybutyrate.
¹H NMR (Proton NMR) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 4.30 - 4.28 | m | 1H | CH(OH) | |
| 4.18 | q | 7.2 | 2H | OCH₂CH₃ |
| 3.61 - 3.60 | m | 2H | CH₂Cl | |
| 3.01 | s | 1H | OH | |
| 2.66 - 2.57 | m | 2H | CH₂COO | |
| 1.29 - 1.24 | m | 3H | OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data.[1]
Solvent: Chloroform-d (CDCl₃) Frequency: 126 MHz
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 171.76 | C=O | Ester Carbonyl |
| 67.93 | CH(OH) | Carbonyl with Hydroxyl Group |
| 60.98 | OCH₂ | Methylene of Ethyl Group |
| 48.12 | CH₂Cl | Methylene with Chlorine |
| 38.51 | CH₂COO | Methylene adjacent to Carbonyl |
| 14.07 | CH₃ | Methyl of Ethyl Group |
IR (Infrared) Spectroscopy Data
Technique: Neat
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3452 | O-H stretch (broad) |
| 2982 | C-H stretch (aliphatic) |
| 1730 | C=O stretch (ester) |
Mass Spectrometry (MS) Data
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 167.2 | [M+H]⁺ (protonated molecule) |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] A small amount of the neat Ethyl (S)-4-chloro-3-hydroxybutyrate was dissolved in the solvent and placed in a 5 mm NMR tube. For ¹H NMR, the spectra were acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00). For ¹³C NMR, a proton-decoupled spectrum was obtained.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was taken prior to the sample measurement and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample, dissolved in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate, was injected into the GC. The GC was equipped with a suitable capillary column to separate the compound from any impurities. The separated compound then entered the mass spectrometer, where it was ionized, typically by electron impact (EI). The resulting fragments were separated based on their mass-to-charge ratio (m/z) to produce the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like Ethyl (S)-4-chloro-3-hydroxybutyrate.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Navigating the Stability of Ethyl (S)-4-chloro-3-hydroxybutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (S)-4-chloro-3-hydroxybutyrate is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of cholesterol-lowering statins. Its stereochemical integrity and purity are paramount to the efficacy and safety of the final drug product. This technical guide provides an in-depth analysis of the stability profile and optimal storage conditions for Ethyl (S)-4-chloro-3-hydroxybutyrate, drawing from available scientific literature and established principles of chemical stability. Understanding these parameters is crucial for preventing degradation, ensuring the quality of starting materials, and maintaining the integrity of the synthetic process.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl (S)-4-chloro-3-hydroxybutyrate is presented in the table below. These properties are fundamental to its handling and storage.
| Property | Value |
| Chemical Name | Ethyl (S)-4-chloro-3-hydroxybutyrate |
| Synonyms | (S)-4-Chloro-3-hydroxybutyric acid ethyl ester |
| CAS Number | 86728-85-0 |
| Molecular Formula | C₆H₁₁ClO₃ |
| Molecular Weight | 166.60 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 93-95 °C at 5 mmHg |
| Density | Approximately 1.19 g/mL at 25°C |
| Optical Rotation | [α]²⁰/D approximately -13° to -16° (neat) |
Stability Profile
The stability of Ethyl (S)-4-chloro-3-hydroxybutyrate is influenced by several factors, including pH, temperature, and light. While comprehensive, publicly available stability studies are limited, the following sections summarize the known stability characteristics.
pH Stability
Available data indicates that Ethyl (S)-4-chloro-3-hydroxybutyrate exhibits reasonable stability in both acidic and mildly basic aqueous solutions under specific conditions.
| pH Condition | Temperature | Observation | Citation |
| Acidic (HCl) | Not Specified | High stability reported. | [1] |
| Basic (Tris/HCl buffer, pH 8.5) | 30°C | Stable over 140 hours. | [2] |
It is important to note that prolonged exposure to strongly basic conditions is likely to promote degradation through hydrolysis and intramolecular cyclization.
Thermal Stability
Photostability
No specific photostability studies for Ethyl (S)-4-chloro-3-hydroxybutyrate were found in the public literature. As with many complex organic molecules, it is prudent to protect the compound from light to prevent potential photodegradation. Storage in amber or opaque containers is recommended.
Potential Degradation Pathways
Two primary degradation pathways are anticipated for Ethyl (S)-4-chloro-3-hydroxybutyrate based on its chemical structure: hydrolysis of the ester linkage and intramolecular cyclization to form an epoxide.
Hydrolysis
Under aqueous conditions, particularly when catalyzed by acid or base, the ester functional group can undergo hydrolysis to yield (S)-4-chloro-3-hydroxybutyric acid and ethanol.
Intramolecular Cyclization
In the presence of a base, the hydroxyl group can be deprotonated, leading to an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This results in the formation of a chiral epoxide, ethyl (S)-glycidate.
References
Ethyl (S)-4-chloro-3-hydroxybutyrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethyl (S)-4-chloro-3-hydroxybutyrate is a versatile and highly valuable chiral building block in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1][2][3] Its specific stereochemistry makes it an indispensable precursor for creating complex molecules with precise three-dimensional structures, a critical factor for biological activity.[1] This technical guide provides an in-depth overview of the properties, synthesis, and applications of ethyl (S)-4-chloro-3-hydroxybutyrate, with a focus on its role in drug development.
Physicochemical Properties
Ethyl (S)-4-chloro-3-hydroxybutyrate is a colorless to light yellow liquid.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl (S)-4-chloro-3-hydroxybutyrate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₃ | [2] |
| Molecular Weight | 166.60 g/mol | [2][3] |
| CAS Number | 86728-85-0 | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 93-95 °C at 5 mmHg | [4] |
| Density | 1.19 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.453 | [4] |
| Optical Rotation | [α]23/D −14° (neat) | [4] |
| Purity | Typically ≥ 95% (GC) | |
| Enantiomeric Excess | Often >97% | [4] |
Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate
The primary and most efficient method for synthesizing ethyl (S)-4-chloro-3-hydroxybutyrate is the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate. While chemical methods exist, biocatalytic reductions using whole-cell systems or isolated enzymes have gained prominence due to their high enantioselectivity, mild reaction conditions, and environmentally friendly nature.
Biocatalytic Asymmetric Reduction
The enzymatic reduction of ethyl 4-chloroacetoacetate to its corresponding (S)-alcohol is a key step in many pharmaceutical syntheses. This biotransformation is typically carried out using ketoreductases (KREDs) that exhibit a high degree of stereoselectivity. For the continuous supply of the necessary reducing equivalents (NADPH or NADH), a cofactor regeneration system is often employed, commonly using a dehydrogenase such as glucose dehydrogenase (GDH) and a sacrificial co-substrate like glucose.
A general workflow for the biocatalytic synthesis is depicted below:
Caption: General workflow for the biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate.
A comparison of different biocatalytic systems for this transformation is provided in Table 2.
Table 2: Comparison of Biocatalytic Systems for the Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate
| Biocatalyst | Co-substrate/Cofactor Regeneration | Substrate Concentration | Reaction Time | Yield | Enantiomeric Excess (ee) | Reference |
| Baker's Yeast (dried cells) | Glucose | 0.08 mol/L | 24 h | 93.9% | 91.4% | [5] |
| Recombinant E. coli expressing Carbonyl Reductase from Pichia stipitis and GDH | Glucose/NADPH | 300 g/L (fed-batch) | 32 h | 96.2% | 100% | [6] |
| Recombinant E. coli expressing Carbonyl Reductase (CgCR) and GDH | Glucose/NADPH | 1000 mM | 12 h | ≥90% | >99% (for (R)-enantiomer) | [7] |
| Carbonyl Reductase from Kluyveromyces lactis (KLCR1) | NADPH | - | - | - | - | [8] |
Detailed Experimental Protocol: Enzymatic Synthesis
The following protocol is a representative example of the biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Recombinant E. coli cells expressing a ketoreductase and glucose dehydrogenase
-
Glucose
-
NADP⁺
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Anti-foaming agent (optional)
Procedure:
-
Preparation of the Reaction Mixture: In a temperature-controlled reactor, prepare a solution of phosphate buffer. Add glucose as the co-substrate, followed by the recombinant E. coli cells.
-
Initiation of the Reaction: Add NADP⁺ to the mixture and stir for a short period to ensure homogeneity. Subsequently, add the substrate, ethyl 4-chloroacetoacetate, to initiate the reaction. The substrate can be added in a single batch or fed-batch manner to avoid substrate inhibition.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-35 °C) and pH (typically 6.5-7.5) with continuous stirring. Monitor the progress of the reaction by periodically taking samples and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction has reached completion (as determined by the consumption of the starting material), terminate the reaction. Separate the cells from the reaction mixture by centrifugation or filtration.
-
Extraction: Extract the aqueous phase with an organic solvent, such as ethyl acetate, multiple times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ethyl (S)-4-chloro-3-hydroxybutyrate by vacuum distillation to obtain the final product with high purity.
Application in Pharmaceutical Synthesis
Ethyl (S)-4-chloro-3-hydroxybutyrate is a cornerstone chiral intermediate in the synthesis of several blockbuster drugs, most notably the cholesterol-lowering medication, Atorvastatin (Lipitor®).[1]
Synthesis of a Key Atorvastatin Intermediate
Ethyl (S)-4-chloro-3-hydroxybutyrate is converted to (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester, a key intermediate in the synthesis of the Atorvastatin side chain. This conversion is typically achieved through a two-step process involving an initial cyclization to an epoxide followed by a ring-opening reaction with a cyanide source.
The logical relationship for this transformation is outlined below:
Caption: Key steps in the conversion to an Atorvastatin intermediate.
Detailed Experimental Protocol: Synthesis of (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester
The following is a representative protocol for the synthesis of the key Atorvastatin intermediate.
Materials:
-
Ethyl (S)-4-chloro-3-hydroxybutyrate
-
Organic solvent (e.g., dichloromethane, toluene)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Cyanide source (e.g., sodium cyanide, potassium cyanide)
-
Acid for pH adjustment (e.g., sulfuric acid, acetic acid)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Cyclization to Epoxide: Dissolve ethyl (S)-4-chloro-3-hydroxybutyrate in an appropriate organic solvent. Add a base and a suitable catalyst (if required) and stir the mixture at a controlled temperature until the cyclization to ethyl 3,4-epoxybutyrate is complete. Monitor the reaction progress by TLC or GC.
-
Work-up of Epoxide: After completion, filter the reaction mixture to remove any solid byproducts. Concentrate the filtrate under reduced pressure to obtain the crude epoxide.
-
Ring-opening with Cyanide: To the crude epoxide, add a solution of a cyanide source. Carefully adjust the pH of the reaction mixture to the desired range (typically acidic to neutral) to facilitate the ring-opening reaction.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor its progress.
-
Work-up and Extraction: Once the reaction is complete, quench the reaction and adjust the pH. Extract the product into an organic solvent like ethyl acetate.
-
Drying, Concentration, and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester by vacuum distillation or chromatography to yield the final, high-purity product.
Analytical Methods
The quality control of ethyl (S)-4-chloro-3-hydroxybutyrate and its derivatives is crucial, particularly the determination of enantiomeric excess.
-
Gas Chromatography (GC): A primary method for assessing chemical purity and, with a chiral column, for determining the enantiomeric excess.[5]
-
High-Performance Liquid Chromatography (HPLC): Also used for purity assessment and can be adapted with a chiral stationary phase for enantiomeric separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
Mass Spectrometry (MS): For molecular weight determination and structural analysis.
Conclusion
Ethyl (S)-4-chloro-3-hydroxybutyrate is a vital chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of Atorvastatin. The development of efficient and highly stereoselective biocatalytic methods for its production has been a major advancement, offering a greener and more sustainable alternative to traditional chemical synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols, to aid researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Low-Eutectic Solvent Co-Culture-Assisted Whole-Cell Catalyzed Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Purification and properties of a carbonyl reductase useful for production of ethyl (S)-4-chloro-3-hydroxybutanoate from Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of (S)-4-Chloro-3-hydroxybutyrate: A Chiral Keystone in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-chloro-3-hydroxybutyrate, and more prominently its ethyl ester derivative, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), represents a critical chiral building block in the pharmaceutical industry. Its biological significance is primarily derived from its instrumental role as a stereospecific precursor in the synthesis of a range of high-value therapeutic agents. The precise stereochemistry of the (S)-enantiomer is paramount for the efficacy of the final drug products. This technical guide delineates the pivotal role of (S)-4-chloro-3-hydroxybutyrate in the synthesis of major pharmaceuticals, details the enzymatic and chemical methodologies for its production, and presents quantitative data and experimental workflows to support research and development in this field. While direct biological activity of (S)-4-chloro-3-hydroxybutyrate itself is not extensively documented, its profound impact on medicine is evident through the life-saving drugs it helps create.
Introduction: The Importance of Chirality in Drug Design
Chirality plays a crucial role in the pharmacological activity of many drugs. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the stereoselective synthesis of drug molecules is a cornerstone of modern pharmaceutical development. (S)-4-chloro-3-hydroxybutyrate has emerged as a valuable C4 chiral synthon, providing the necessary stereochemical framework for the construction of complex active pharmaceutical ingredients (APIs).
Pharmaceutical Applications of (S)-4-Chloro-3-hydroxybutyrate
The primary biological significance of (S)-4-chloro-3-hydroxybutyrate is realized through its incorporation into blockbuster drugs. Its structural features, a hydroxyl group and a chlorine atom on a four-carbon backbone, make it a versatile intermediate for various chemical transformations.
Synthesis of Statins: The Atorvastatin (B1662188) Side Chain
(S)-CHBE is a key intermediate in the synthesis of the chiral side chain of atorvastatin (Lipitor), a widely prescribed medication for lowering cholesterol by inhibiting HMG-CoA reductase.[1][2][3] The synthesis of the atorvastatin side chain often involves the conversion of (S)-CHBE to (R)-4-cyano-3-hydroxybutyrate, another critical chiral building block.[4][5] The Paal-Knorr synthesis is a common industrial method for constructing the central pyrrole (B145914) ring of atorvastatin, which is then coupled with the chiral side chain derived from (S)-CHBE.[6][7][8][9]
Synthesis of L-carnitine
While the (R)-enantiomer of 4-chloro-3-hydroxybutyrate is the direct precursor to L-carnitine, the synthesis and resolution of the racemic mixture often involves processes where the (S)-enantiomer is a key component in the separation or is produced as a co-product.[1][10][11] L-carnitine is a vital compound involved in fatty acid metabolism and is used as a nutritional supplement.
Other Pharmaceutical and Agrochemical Applications
The versatility of (S)-4-chloro-3-hydroxybutyrate and its derivatives extends to their use as building blocks for other pharmaceuticals and potentially in the agrochemical sector.[8] It can be used as a starting material for the synthesis of 4-amino-3-hydroxybutyric acid, a compound of pharmacological importance.[12]
Synthesis of (S)-4-Chloro-3-hydroxybutyrate: A Focus on Biocatalysis
The stereoselective production of (S)-4-chloro-3-hydroxybutyrate, particularly its ethyl ester, is predominantly achieved through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). Biocatalytic methods using whole-cell systems or isolated enzymes are favored for their high enantioselectivity and environmentally benign reaction conditions.
Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)
A variety of microorganisms and their enzymes, such as carbonyl reductases and alcohol dehydrogenases, have been employed for the synthesis of (S)-CHBE.[2][13][14] These enzymes often utilize NADPH or NADH as cofactors, necessitating cofactor regeneration systems for process efficiency.[15]
Table 1: Performance of Various Biocatalysts in the Synthesis of (S)-CHBE
| Biocatalyst (Enzyme/Organism) | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Carbonyl reductase (ChKRED20) mutant MC135 | 300 g/L | >99 | >99.5 | 95 | [16] |
| E. coli co-expressing carbonyl reductase (S1) and glucose dehydrogenase (GDH) | - | - | 100 | 85 (in organic phase) | [17] |
| Acetoacetyl-CoA reductase (from Ralstonia eutropha) with GDH | - | - | >99 | - | [15] |
| Carbonyl reductase from Pichia stipitis with GDH | 300 g/L | >95 | 100 | 96.2 | [18] |
| Carbonyl reductase from Kluyveromyces lactis (KLCR1) | - | - | - | - | [13] |
Experimental Protocols
General Enzymatic Assay for Carbonyl Reductase Activity
This protocol provides a general method for determining the activity of carbonyl reductases involved in the synthesis of (S)-CHBE.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Ethyl 4-chloro-3-oxobutanoate (COBE) solution (in a suitable organic solvent like DMSO)
-
NADPH solution (in buffer)
-
Purified carbonyl reductase or cell lysate containing the enzyme
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NADPH solution, and the enzyme solution.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes to equilibrate.
-
Initiate the reaction by adding the COBE solution.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Whole-Cell Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate
This protocol outlines a general procedure for the whole-cell catalyzed synthesis of (S)-CHBE with cofactor regeneration.
Materials:
-
Recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase (GDH).
-
Growth medium (e.g., LB medium with appropriate antibiotics).
-
Inducer (e.g., IPTG).
-
Phosphate buffer (e.g., 100 mM, pH 7.0).
-
Ethyl 4-chloro-3-oxobutanoate (COBE).
-
Glucose (for cofactor regeneration).
-
Organic solvent (e.g., n-butyl acetate) for a two-phase system.
Procedure:
-
Cultivate the recombinant E. coli cells in the growth medium.
-
Induce the expression of the carbonyl reductase and GDH with the inducer.
-
Harvest the cells by centrifugation and wash with buffer.
-
Resuspend the cells in the reaction buffer to a desired cell density.
-
In a reactor, combine the cell suspension, glucose, and COBE. For a two-phase system, add the organic solvent.
-
Maintain the reaction at a controlled temperature and pH with agitation.
-
Monitor the progress of the reaction by analyzing samples for COBE consumption and (S)-CHBE formation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the (S)-CHBE from the reaction mixture using an appropriate organic solvent.
-
Purify the product by distillation or chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving (S)-4-chloro-3-hydroxybutyrate.
Caption: Enzymatic synthesis of (S)-CHBE with cofactor regeneration.
Caption: Synthesis of Atorvastatin via the Paal-Knorr reaction.
Conclusion
The biological significance of (S)-4-chloro-3-hydroxybutyrate is profoundly demonstrated through its indispensable role as a chiral precursor in the synthesis of life-changing pharmaceuticals. While it may not exhibit significant direct biological activity itself, its stereochemically defined structure is the foundation upon which the therapeutic efficacy of drugs like atorvastatin is built. The continued development of efficient and sustainable methods for its synthesis, particularly through biocatalysis, will remain a critical area of research, ensuring the ongoing availability of these vital medicines. This guide provides a foundational understanding for researchers and professionals dedicated to harnessing the power of chiral chemistry for the advancement of human health.
References
- 1. CN103497978A - Preparation method for high-optical-purity L-carnitine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 5. jchemrev.com [jchemrev.com]
- 6. benchchem.com [benchchem.com]
- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 10. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 11. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 12. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 13. Purification and properties of a carbonyl reductase useful for production of ethyl (S)-4-chloro-3-hydroxybutanoate from Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Low-Eutectic Solvent Co-Culture-Assisted Whole-Cell Catalyzed Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
Atorvastatin Synthesis: A Technical Guide to Utilizing Ethyl (S)-4-chloro-3-hydroxybutyrate as a Chiral Precursor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, from the key chiral precursor, ethyl (S)-4-chloro-3-hydroxybutyrate (CHBE). This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and process workflows, to support research and development in pharmaceutical manufacturing.
Introduction
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. Its complex structure features a chiral dihydroxyheptanoic acid side chain, the stereochemistry of which is crucial for its pharmacological activity. The synthesis of atorvastatin relies on the efficient and stereocontrolled construction of this side chain. Ethyl (S)-4-chloro-3-hydroxybutyrate (CHBE) serves as a vital chiral building block, providing the necessary stereocenter for the synthesis of the atorvastatin side chain. This guide focuses on a common and industrially relevant synthetic route that employs CHBE as the starting material for the chiral side chain, which is then coupled with the pyrrole (B145914) core of atorvastatin via the Paal-Knorr synthesis.
Overall Synthetic Strategy
The synthesis of atorvastatin from CHBE can be broadly divided into three main stages:
-
Synthesis of the Chiral Side-Chain Intermediate: Conversion of ethyl (S)-4-chloro-3-hydroxybutyrate into a protected amino-ester, specifically tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate.
-
Synthesis of the 1,4-Diketone Intermediate: Preparation of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, which forms the core of the atorvastatin molecule.
-
Assembly and Final Modification: The Paal-Knorr condensation of the chiral side-chain and the 1,4-diketone, followed by deprotection and salt formation to yield the final active pharmaceutical ingredient (API), atorvastatin calcium.
dot
Caption: Overview of the synthetic pathway to Atorvastatin Calcium from CHBE.
Experimental Protocols
Synthesis of the Chiral Side-Chain Intermediate
The conversion of ethyl (S)-4-chloro-3-hydroxybutyrate to tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate involves several steps, including cyanation, reduction, and protection.
Step 1: Cyanation of Ethyl (S)-4-chloro-3-hydroxybutyrate
This step converts the chlorohydrin to a hydroxynitrile, a key precursor for the amine functionality.
-
Reactants: Ethyl (S)-4-chloro-3-hydroxybutyrate, Sodium Cyanide (NaCN).
-
Solvent: A mixture of ethanol (B145695) and water.
-
Procedure:
-
Dissolve Ethyl (S)-4-chloro-3-hydroxybutyrate in a mixture of ethanol and water.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture and stir for several hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and perform a work-up procedure involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl (R)-4-cyano-3-hydroxybutyrate.
-
Purify the crude product by vacuum distillation.
-
Step 2: Synthesis of tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate
This multi-step process involves the conversion of the hydroxynitrile to the final protected amino-ester. A representative procedure is outlined below.
-
Procedure:
-
The ethyl (R)-4-cyano-3-hydroxybutyrate is first converted to a protected diol form, typically an acetonide, by reaction with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.
-
The ester group is then converted to a tert-butyl ester.
-
The nitrile group is subsequently reduced to a primary amine. A common method is catalytic hydrogenation using Raney Nickel in a methanol (B129727) solution saturated with ammonia.
-
The reaction is carried out under hydrogen pressure at an elevated temperature.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude product, tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate, is purified by column chromatography.
-
dot```dot graph Side_Chain_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
CHBE [label="Ethyl (S)-4-chloro-3-hydroxybutyrate"]; Hydroxynitrile [label="Ethyl (R)-4-cyano-3-hydroxybutyrate"]; ProtectedDiol [label="Protected Diol Intermediate"]; ProtectedAmine [label="tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate"];
CHBE -> Hydroxynitrile [label="Cyanation (NaCN)"]; Hydroxynitrile -> ProtectedDiol [label="Protection & Ester Exchange"]; ProtectedDiol -> ProtectedAmine [label="Nitrile Reduction (e.g., Raney Ni, H2)"]; }
Caption: Workflow for the final assembly and modification of Atorvastatin.
Quantitative Data
The following tables summarize typical yields and purity data for the key steps in the synthesis of atorvastatin from CHBE. It is important to note that yields can vary significantly depending on the specific reaction conditions, scale, and purification methods employed.
Table 1: Synthesis of Chiral Intermediates from Ethyl (S)-4-chloro-3-hydroxybutyrate
| Step | Product | Yield (%) | Purity (%) | Reference |
| Cyanation of (S)-CHBE | Ethyl (R)-4-cyano-3-hydroxybutyrate | 85 - 95 | > 99 | Patent CN102442927B |
| Reduction of Nitrile | tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate | ~80 (for reduction step) | > 99.5 (HPLC) | Patent CN104230880A |
Table 2: Synthesis of 1,4-Diketone and Paal-Knorr Condensation
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1,4-Diketone Synthesis | 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | > 70 | High | Patent US7872154B2 |
| Paal-Knorr Condensation | Protected Atorvastatin | 75 - 91 | > 98 | Patent WO2017060885A1, Tet. Lett. 1992, 33, 2283-84 |
Table 3: Final Deprotection and Salt Formation
| Step | Product | Yield (%) | Purity (%) | Reference |
| Deprotection and Salt Formation | Atorvastatin Calcium | 78 - 92 | > 99.5 | ResearchGate Article (An improved kilogram-scale preparation...), Patent WO2017060885A1 |
Conclusion
The synthesis of atorvastatin utilizing ethyl (S)-4-chloro-3-hydroxybutyrate as a chiral precursor is a well-established and industrially viable route. This technical guide provides a detailed framework of the key synthetic transformations, experimental procedures, and expected quantitative outcomes. The Paal-Knorr condensation remains a cornerstone of this synthetic strategy, offering a convergent and efficient approach to the complex atorvastatin molecule. Continuous research and process optimization are focused on improving yields, reducing reaction times, and enhancing the overall sustainability of the synthesis. This guide serves as a valuable resource for researchers and professionals involved in the development and manufacturing of this critical pharmaceutical agent.
The Pivotal Chiral Intermediate: A Technical Guide to the Discovery and History of Ethyl (S)-4-chloro-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (S)-4-chloro-3-hydroxybutyrate is a critical chiral building block in the pharmaceutical industry, most notably for the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin. Its stereochemistry is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methods, and key applications of this important intermediate. We delve into detailed experimental protocols for its synthesis, present comparative data on various biocatalytic approaches, and visualize the core synthetic pathways.
Introduction: A Molecule of Significance
Ethyl (S)-4-chloro-3-hydroxybutyrate, with the CAS number 86728-85-0, is a chiral ester of significant interest in medicinal chemistry and process development.[1] Its importance lies in the two stereocenters that can be manipulated to create the desired enantiomerically pure downstream products. The primary driver for the extensive research and development into the synthesis of this molecule has been its role as a key intermediate in the manufacture of Atorvastatin.[2] The precise stereochemical configuration of Ethyl (S)-4-chloro-3-hydroxybutyrate is transferred to the final drug molecule, highlighting the need for highly stereoselective synthetic methods.
Discovery and Historical Evolution of Synthesis
The development of synthetic routes to optically active chlorohydrins has been a significant area of research in organic chemistry.[3][4] Early methods often involved the resolution of racemic mixtures or the use of chiral starting materials.[2] The synthesis of Ethyl 4-chloro-3-hydroxybutyrate, in particular, has seen a marked evolution from traditional chemical methods to more efficient and environmentally benign biocatalytic processes.
Initially, chemical methods for the reduction of the prochiral ketone, ethyl 4-chloroacetoacetate (ECAA), were explored. However, these methods often suffered from low enantioselectivity and the need for expensive and hazardous reagents.
The turning point in the efficient synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate came with the advent of biocatalysis. Researchers discovered that various microorganisms and their isolated enzymes could reduce ECAA with high stereoselectivity.[5] This marked a paradigm shift towards greener and more sustainable manufacturing processes. Early investigations utilized whole-cell systems like baker's yeast (Saccharomyces cerevisiae), which were found to catalyze the asymmetric reduction of ECAA to the (S)-enantiomer.[6][7][8]
Subsequent research focused on identifying and isolating specific enzymes, primarily carbonyl reductases and alcohol dehydrogenases, from a diverse range of microorganisms, including Candida magnoliae and Sporobolomyces salmonicolor.[5][9] The cloning and overexpression of these enzymes in host organisms like Escherichia coli enabled the development of highly efficient and specific biocatalytic systems.[10] A significant challenge in these biocatalytic reductions is the requirement for expensive cofactors such as NADPH. This led to the development of cofactor regeneration systems, often by co-expressing a second enzyme like glucose dehydrogenase, which recycles the cofactor, making the process economically viable for industrial-scale production.[10][11]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl (S)-4-chloro-3-hydroxybutyrate is provided in the table below.
| Property | Value |
| CAS Number | 86728-85-0 |
| Molecular Formula | C₆H₁₁ClO₃ |
| Molecular Weight | 166.60 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 93-95 °C at 5 mmHg |
| Density | 1.19 g/mL at 25 °C |
| Refractive Index | n20/D 1.453 |
Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate: A Comparative Overview
The primary route for the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate is the asymmetric reduction of ethyl 4-chloroacetoacetate (ECAA). Both chemical and biocatalytic methods have been developed, with the latter being predominantly favored in industrial applications due to higher enantioselectivity and milder reaction conditions.
Biocatalytic Synthesis
The enzymatic reduction of ECAA is the most common and efficient method for producing Ethyl (S)-4-chloro-3-hydroxybutyrate with high optical purity. A variety of microorganisms and isolated enzymes have been successfully employed.
The following table provides a comparative summary of different biocatalysts used for the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate, highlighting the reaction conditions, yield, and enantiomeric excess (e.e.).
| Biocatalyst | Substrate Concentration | Reaction Time | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | 74 mM | 24 h | 84 | 93 | [8] |
| Recombinant E. coli expressing CmCR from Candida magnoliae | 3000 mM | 14 h | >99 | >99.9 | [9] |
| Recombinant E. coli expressing AR from Ralstonia eutropha and GDH | - | - | - | >99 | [10] |
| Alcohol Dehydrogenase SmADH31 | 4.0 M | 6 h | 92 | >99.9 | [11] |
| Recombinant E. coli expressing CpSADH from Candida parapsilosis | - | 17 h | 95.2 | >99 | [12] |
Experimental Protocols
General Experimental Workflow for Biocatalytic Reduction
The following diagram illustrates a general workflow for the enzymatic synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate.
Caption: General workflow for the biocatalytic synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate.
Detailed Protocol for Enzymatic Reduction using Recombinant E. coli
This protocol is a representative example based on published methods for the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration.[10][11]
1. Biocatalyst Preparation:
-
A recombinant E. coli strain harboring plasmids for the expression of a carbonyl reductase (e.g., from Candida magnoliae) and glucose dehydrogenase (e.g., from Bacillus subtilis) is cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking.
-
Protein expression is induced by the addition of an inducer (e.g., IPTG) when the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).
-
The culture is further incubated at a lower temperature (e.g., 20-30°C) for several hours to allow for protein expression.
-
The cells are harvested by centrifugation and can be used as whole-cell biocatalysts or processed further to obtain a cell-free extract.
2. Bioreduction Reaction:
-
A reaction mixture is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) containing:
-
Ethyl 4-chloroacetoacetate (substrate)
-
Glucose (for cofactor regeneration)
-
NADP⁺ (cofactor)
-
The prepared recombinant E. coli cells (or cell-free extract)
-
-
The reaction is carried out in a bioreactor at a controlled temperature (e.g., 30°C) with agitation.
-
The progress of the reaction is monitored by periodically analyzing samples for the consumption of the substrate and the formation of the product using methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
3. Product Isolation and Purification:
-
Once the reaction is complete, the biomass is removed by centrifugation or filtration.
-
The product, Ethyl (S)-4-chloro-3-hydroxybutyrate, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be further purified by vacuum distillation to obtain high-purity Ethyl (S)-4-chloro-3-hydroxybutyrate.
4. Analytical Methods:
-
Chemical Purity: Determined by Gas Chromatography (GC) using a suitable capillary column (e.g., SE-54) and a Flame Ionization Detector (FID).[13]
-
Optical Purity (Enantiomeric Excess): Determined by chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column.
Role in the Synthesis of Atorvastatin
Ethyl (S)-4-chloro-3-hydroxybutyrate is a cornerstone in the synthesis of Atorvastatin. The following diagram illustrates the key steps in the conversion of this chiral intermediate to the final drug molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate
Introduction
Ethyl (S)-4-chloro-3-hydroxybutyrate [(S)-CHBE] is a critical chiral intermediate in the pharmaceutical industry, most notably for the synthesis of the cholesterol-lowering drug, atorvastatin.[1][2] Its synthesis with high enantiopurity is of paramount importance. This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-CHBE, focusing on highly efficient biocatalytic methods that offer excellent stereoselectivity and operate under mild reaction conditions. These methods are particularly relevant for researchers, scientists, and professionals in drug development and organic synthesis.
The primary route to (S)-CHBE involves the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (ECOB), also known as ethyl 4-chloroacetoacetate (ECAA).[3][4] While chemical methods exist, biocatalysis using enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases has emerged as a superior strategy due to high enantiomeric excess (ee), operational simplicity, and sustainability.[5][6]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various biocatalytic systems for the asymmetric synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate.
Table 1: Performance of Various Biocatalysts in (S)-CHBE Synthesis
| Catalyst System | Substrate (ECOB) Concentration | Reaction Time | Conversion/Yield | Enantiomeric Excess (ee) of (S)-CHBE |
| Alcohol Dehydrogenase (SmADH31) from Stenotrophomonas maltophilia | 4.0 M (660 g/L) | 6 h | 92% (isolated) | >99.9% |
| Recombinant E. coli expressing Saccharomyces cerevisiae reductase (YDL124W) & GDH | Not specified | Not specified | Not specified | Exclusive production of (S)-form |
| Acetoacetyl-CoA reductase (AR) from Ralstonia eutropha & GDH in recombinant E. coli | Not specified | Not specified | 48.7 g/L product | 99.8% |
| Carbonyl Reductase from Pichia stipitis with NADPH cofactor regeneration | 1.5 to 300 g/L | 16-32 h | >95% | 100% |
| Dried Baker's Yeast (Saccharomyces cerevisiae) | Not specified | 1-2 h | 75% | 90-97% |
GDH: Glucose Dehydrogenase for cofactor regeneration.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established and effective methods for the synthesis of (S)-CHBE.
Protocol 1: Asymmetric Synthesis of (S)-CHBE using Recombinant E. coli Co-expressing Alcohol Dehydrogenase (SmADH31) and Glucose Dehydrogenase (GDH)
This protocol is adapted from a highly efficient process utilizing an alcohol dehydrogenase with high substrate and product tolerance.[1][5]
1. Materials and Reagents:
-
Recombinant Escherichia coli cells co-expressing SmADH31 and Bacillus subtilis glucose dehydrogenase (GDH).
-
Ethyl 4-chloro-3-oxobutanoate (ECOB)
-
D-Glucose
-
NADP⁺
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
2. Procedure:
-
Cultivation and Cell Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash them with phosphate buffer. The cell paste can be used directly or lyophilized for storage.
-
Reaction Setup: In a reaction vessel, prepare a 100 mL reaction mixture containing:
-
Phosphate buffer (pH 7.0)
-
66.0 g (4.0 M) of ethyl 4-chloro-3-oxobutanoate (ECOB).
-
An equimolar amount of D-glucose for cofactor regeneration.
-
A catalytic amount of NADP⁺.
-
2 g of the lyophilized recombinant E. coli cells.
-
-
Reaction Execution:
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 6 hours), separate the cells by centrifugation.[1]
-
Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
3. Analysis:
-
Determine the yield of the isolated product.
-
Analyze the enantiomeric excess (ee) of the (S)-CHBE product using chiral GC or HPLC.[7]
Protocol 2: Asymmetric Reduction of ECOB using Baker's Yeast
This protocol provides a simpler, whole-cell biocatalytic method using readily available baker's yeast.[7]
1. Materials and Reagents:
-
Dried Baker's Yeast (Saccharomyces cerevisiae)
-
Ethyl 4-chloro-3-oxobutanoate (ECOB)
-
Glucose (or sucrose)
-
Water
-
Ethyl acetate (for extraction)
-
Shaking incubator
-
Centrifuge
2. Procedure:
-
Yeast Activation: Suspend a specified amount of dried baker's yeast in a solution of glucose in water. Gently stir at room temperature for 30-60 minutes to activate the yeast.
-
Reaction Setup:
-
Add the substrate, ethyl 4-chloro-3-oxobutanoate (ECOB), to the activated yeast suspension. The concentration of the substrate should be optimized, as high concentrations can be toxic to the cells.
-
Add an additional amount of glucose as an energy source and for cofactor regeneration.
-
-
Reaction Execution:
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction by TLC, GC, or HPLC.
-
-
Work-up:
-
After the reaction is complete, remove the yeast cells by centrifugation or filtration.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic extracts and evaporate the solvent to yield the product.
-
5. Analysis:
-
Determine the yield and enantiomeric excess of the product as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying biochemical pathway for the asymmetric synthesis of (S)-CHBE.
Caption: Experimental workflow for the biocatalytic synthesis of (S)-CHBE.
Caption: Enzymatic reduction of ECOB with cofactor regeneration.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]
- 3. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate using Alcohol Dehydrogenases (ADHs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) is a critical chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of cholesterol-lowering drugs like atorvastatin.[1] Biocatalytic asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using alcohol dehydrogenases (ADHs) presents a highly efficient and stereoselective method for producing (S)-CHBE under mild reaction conditions.[2][3] This application note provides detailed protocols for the synthesis of (S)-CHBE using a whole-cell system expressing a highly tolerant alcohol dehydrogenase, along with methods for analysis.
Enzymatic Reaction Pathway
The synthesis of (S)-CHBE is achieved through the stereoselective reduction of the prochiral ketone in ethyl 4-chloro-3-oxobutanoate. This reaction is catalyzed by an alcohol dehydrogenase (ADH) that exhibits a preference for producing the (S)-enantiomer. To drive the reaction forward, a cofactor regeneration system is essential to replenish the consumed NADPH/NADH. A common and efficient approach involves co-expressing a glucose dehydrogenase (GDH) which oxidizes glucose to gluconic acid, thereby regenerating the cofactor.[4][5]
Caption: Enzymatic synthesis of (S)-CHBE with cofactor regeneration.
Quantitative Data Summary
The following tables summarize the performance of various ADH-based systems for the synthesis of (S)-CHBE.
Table 1: Performance of Different Biocatalytic Systems for (S)-CHBE Synthesis
| Biocatalyst System | Substrate (COBE) Concentration | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-CHBE (%) | Product Titer (g/L) | Reference |
| SmADH31/GDH co-expressing cells | 4.0 M (660 g/L) | 6 | 100 | >99.9 | 616 | [1] |
| Recombinant E. coli with AR from R. eutropha and GDH | Not specified | Not specified | Not specified | 99.8 | 48.7 | [4] |
| Aureobasidium pullulans CGMCC1244 | 3000 mM (494 g/L) | 8 | 98.2 | 99.4 | Not specified | [3] |
| Dried Baker's Yeast | 0.08 M | 24 | 93.9 | 91.4 | Not specified | [6] |
Table 2: Substrate Scope of SmADH31
| Substrate | Concentration | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| 2-chloro-1-(4-fluorophenyl)ethan-1-one | 356 g/L (3 M) | (R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | Not specified | >99.9 | [7] |
| 1-(4-fluorophenyl)ethan-1-one | 462 g/L (3.5 M) | (R)-1-(4-fluorophenyl)ethan-1-ol | Not specified | >99.9 | [7] |
| Ethyl levulinate | 374 g/L (2 M) | (S)-ethyl 4-hydroxypentanoate | Not specified | >99.9 | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation for (S)-CHBE Synthesis
This protocol is adapted from studies utilizing a co-expression system of a substrate-tolerant ADH and a GDH for cofactor regeneration.[1]
1. Materials and Reagents:
-
Recombinant E. coli cells co-expressing the desired alcohol dehydrogenase (e.g., SmADH31) and glucose dehydrogenase (GDH).
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
D-Glucose
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
2 M NaOH
2. Equipment:
-
Shaking incubator or bioreactor
-
Centrifuge
-
pH meter
-
Rotary evaporator
3. Procedure:
-
Cultivate the recombinant E. coli cells in a suitable growth medium and induce protein expression.
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
Prepare the reaction mixture in a flask or bioreactor. For a 100 mL scale reaction, combine:
-
66.0 g of COBE (substrate)
-
Phosphate buffer (to a final volume of 100 mL)
-
2 g of wet recombinant cells (biocatalyst)
-
Glucose (as a co-substrate for cofactor regeneration, typically at a molar ratio of 1.5:1 to COBE)[5]
-
-
Adjust the pH of the reaction mixture to 7.0 using 2 M NaOH.
-
Incubate the reaction at 30°C with agitation (e.g., 300 rpm) for 6-14 hours.[1][5]
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC (see Protocol 2).
-
Once the reaction is complete (as determined by the disappearance of the COBE peak in the GC chromatogram), stop the reaction.
-
Extract the product from the reaction mixture with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-CHBE product.
Protocol 2: Gas Chromatography (GC) Analysis of (S)-CHBE
This protocol is for the determination of substrate conversion and the enantiomeric excess (ee) of the product.[6][7]
1. Materials and Reagents:
-
Ethyl (S)-4-chloro-3-hydroxybutyrate standard
-
Ethyl 4-chloro-3-oxobutanoate standard
-
Ethyl acetate (GC grade)
-
Acetic anhydride (B1165640)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
2. Equipment:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., CP-Chirasil-Dex CB)
3. Sample Preparation for Conversion Analysis:
-
Take a 100 µL aliquot of the reaction mixture.
-
Add 900 µL of ethyl acetate and vortex thoroughly to extract the substrate and product.
-
Centrifuge to separate the phases.
-
Analyze the top organic layer by GC.
4. Sample Preparation for Enantiomeric Excess (ee) Analysis:
-
For ee determination, derivatization of the hydroxyl group is often required.[6]
-
Take a sample of the extracted product.
-
Evaporate the solvent.
-
To the residue, add an excess of acetic anhydride and pyridine, with a catalytic amount of DMAP.
-
Heat the mixture at 100°C for 20 minutes.
-
After cooling, dissolve the derivatized product in ethyl acetate for GC analysis.
5. GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp 1: 3°C/min to 130°C, hold for 1 min
-
Ramp 2: 10°C/min to 180°C, hold for 1 min
-
-
Carrier Gas: Nitrogen
-
Split Ratio: 50:1
-
Injection Volume: 1.0 µL
6. Data Analysis:
-
Calculate the conversion by comparing the peak area of the substrate (COBE) to the initial amount.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers of the derivatized product: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Experimental Workflow
The overall experimental workflow for the synthesis and analysis of (S)-CHBE is depicted below.
Caption: Experimental workflow for (S)-CHBE synthesis and analysis.
Conclusion
The use of alcohol dehydrogenases, particularly from robust sources and employed in whole-cell systems with efficient cofactor regeneration, provides a powerful platform for the industrial synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field to develop and optimize biocatalytic processes for the production of this valuable pharmaceutical intermediate.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Whole-Cell Biocatalysis in Ethyl (S)-4-chloro-3-hydroxybutyrate Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) using whole-cell biocatalysis. (S)-CHBE is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including cholesterol-lowering drugs like atorvastatin.[1][2] Biocatalytic production through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) offers a green and efficient alternative to traditional chemical synthesis.[1] This guide focuses on the use of recombinant Escherichia coli as a whole-cell biocatalyst, a widely used and well-understood platform for recombinant protein production.[3][4][5]
Introduction to Whole-Cell Biocatalysis for (S)-CHBE Production
Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzymes to perform specific chemical transformations.[6][7][8] This approach offers several advantages over using isolated enzymes, including simplified catalyst preparation, protection of the enzyme within the cellular environment, and inherent cofactor regeneration systems.[7][9] In the case of (S)-CHBE production, the key reaction is the stereoselective reduction of the prochiral ketone in COBE. This is typically achieved using NADPH-dependent carbonyl reductases or alcohol dehydrogenases.[10][11][12] A critical aspect of this process is the efficient regeneration of the expensive NADPH cofactor, which is often accomplished by co-expressing a glucose dehydrogenase (GDH) that oxidizes glucose while reducing NADP+ to NADPH.[11][12][13]
Data Presentation
The following tables summarize quantitative data from various studies on the whole-cell biocatalytic production of (S)-CHBE, providing a comparative overview of different systems and their performance.
Table 1: Performance of Recombinant E. coli Whole-Cell Biocatalysts in (S)-CHBE Production
| Biocatalyst Strain | Key Enzymes Expressed | Substrate (COBE) Concentration | Product ((S)-CHBE) Titer | Molar Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) | Cofactor Regeneration System |
| E. coli co-expressing AR from R. eutropha and GDH from B. subtilis | Acetoacetyl-CoA reductase (AR), Glucose Dehydrogenase (GDH) | Not specified | 48.7 g/L | Not specified | 99.8 | Not specified | Glucose/GDH |
| E. coli co-expressing SmADH31 and GDH from B. subtilis | Alcohol Dehydrogenase (SmADH31), Glucose Dehydrogenase (GDH) | 660 g/L (4.0 M) | Not specified (complete conversion) | 92 (isolated) | >99.9 | 6 | Glucose/GDH |
| E. coli JM109 (pKAR) | Aldehyde Reductase from Sporobolomyces salmonicolor | Periodical addition | 255 mg/mL (in organic phase) | 91.1 | 91 | Not specified | Glucose/GDH |
Table 2: Comparison of Different Biocatalytic Systems for CHBE Production
| Biocatalyst | Reaction System | Substrate (COBE) Concentration | Product Titer | Molar Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Findings |
| Cylindrocarpon sclerotigenum IFO 31855 (Fungus) | Aqueous | Not specified | High | >99 | NADPH-dependent reduction.[10] | |
| Recombinant E. coli | n-butyl acetate (B1210297)/water two-phase | Periodical addition | 1530 mM (in organic phase) | 91.1 | 91 | Two-phase system overcomes substrate instability and inhibition.[11] |
| Aureobasidium pullulans CGMCC1244 (Fungus) | Dibutylphthalate/buffer biphasic system | 3000 mM (494 g/L) | Not specified | 98.2 | 99.4 | High substrate tolerance in a biphasic system.[12] |
| Recombinant E. coli CgCR | Ethyl acetate-betaine:lactic acid-water | 1000 mM | Not specified | ≥90 | Not specified | Deep eutectic solvent system enhances reaction.[14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production of (S)-CHBE using a recombinant E. coli whole-cell biocatalyst.
Protocol 1: Preparation of Recombinant E. coli Biocatalyst
This protocol details the cultivation and induction of the engineered E. coli strain expressing the necessary enzymes (e.g., a carbonyl reductase/alcohol dehydrogenase and glucose dehydrogenase).
-
Media Preparation:
-
Prepare Luria-Bertani (LB) broth (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl.
-
Adjust the pH to 7.0 with NaOH.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
After cooling, add the appropriate antibiotic (e.g., kanamycin (B1662678) at 50 µg/mL) to maintain the expression plasmid.[15]
-
-
Inoculum Preparation:
-
Inoculate 10 mL of LB broth containing the selective antibiotic with a single colony of the recombinant E. coli strain from a fresh agar (B569324) plate.
-
Incubate overnight at 37°C with shaking at 200 rpm.[15]
-
-
Cultivation and Induction:
-
Inoculate 1 L of LB broth (with antibiotic) in a 2 L flask with the overnight culture.
-
Grow the cells at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
-
The resulting wet cell paste can be used directly for the biotransformation or stored at -80°C for future use.
-
Protocol 2: Whole-Cell Biocatalytic Reduction of COBE
This protocol outlines the procedure for the asymmetric reduction of COBE to (S)-CHBE using the prepared whole-cell biocatalyst.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare the reaction mixture. The following is an example for an aqueous system:
-
50 mM Potassium Phosphate Buffer (pH 6.5 - 7.5)
-
Recombinant E. coli wet cells (e.g., 50 g/L)
-
Ethyl 4-chloro-3-oxobutanoate (COBE) (e.g., 100 mM)
-
Glucose (e.g., 120 mM, for cofactor regeneration)
-
NADP+ (e.g., 0.1 mM)
-
-
For a two-phase system, an organic solvent such as n-butyl acetate can be added to the aqueous buffer at a specific ratio (e.g., 1:1 v/v).[11][16]
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 30-37°C.
-
Provide gentle agitation (e.g., 150-200 rpm) to ensure proper mixing.
-
Monitor the pH of the reaction and adjust as necessary with a suitable base (e.g., NaOH) or acid.
-
-
Monitoring the Reaction:
-
Periodically withdraw samples from the reaction mixture.
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for the concentrations of COBE and (S)-CHBE using methods described in Protocol 3.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction reaches completion (as determined by the consumption of COBE), terminate the reaction by centrifuging to remove the biocatalyst.
-
Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can be further purified by methods such as vacuum distillation or column chromatography.[17]
-
Protocol 3: Analytical Methods for (S)-CHBE Quantification and Enantiomeric Excess Determination
This protocol describes the analytical techniques for monitoring the reaction progress and determining the optical purity of the product.
-
Quantification of Substrate and Product (Gas Chromatography - GC):
-
Sample Preparation: Extract the aqueous sample with an equal volume of an organic solvent (e.g., ethyl acetate) containing an internal standard.
-
GC Conditions:
-
Column: A suitable chiral capillary column.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 300°C.
-
Oven Temperature Program: An appropriate temperature gradient to separate COBE and CHBE.
-
Quantification: Use a calibration curve prepared with known concentrations of COBE and (S)-CHBE.
-
-
-
Determination of Enantiomeric Excess (Chiral HPLC):
-
Sample Preparation: Dilute the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.[10]
-
Calculation of e.e.: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.
-
-
Visualizations
The following diagrams illustrate the key workflows and concepts in the whole-cell biocatalytic production of (S)-CHBE.
Caption: Experimental workflow for (S)-CHBE production.
Caption: Cofactor regeneration cycle for (S)-CHBE production.
References
- 1. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 2. This compound | 86728-85-0 [chemicalbook.com]
- 3. Bacterial expression systems for recombinant protein production: E. coli and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant Protein Production with E. coli and Plasmids — Novel Bio [novel-bio.com]
- 5. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 6. Whole Cells as Biocatalysts in Organic Transformations | MDPI [mdpi.com]
- 7. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell Biocatalysis - BPT - TU Dortmund [bpt.bci.tu-dortmund.de]
- 10. tandfonline.com [tandfonline.com]
- 11. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
Use of E. coli for recombinant expression of enzymes for CHBE synthesis
Application Notes & Protocols
Topic: Use of E. coli for Recombinant Expression of Enzymes for Carbohydrate-Based Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzymatic synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug development, enabling the creation of therapeutics with enhanced stability, solubility, and biological activity. Glycosyltransferases (GTs), glycosidases, and other carbohydrate-active enzymes (CAZymes) are the primary tools for this synthesis, catalyzing the precise, stereospecific formation of glycosidic bonds.[1][2][3] Escherichia coli remains the most widely used host for the production of these recombinant enzymes due to its rapid growth, well-understood genetics, and cost-effective cultivation.[4]
These application notes provide a comprehensive overview and detailed protocols for the expression, purification, and characterization of functional CAZymes from E. coli. While challenges such as inclusion body formation and the absence of eukaryotic post-translational modifications exist, strategies including codon optimization, use of solubility-enhancing fusion tags, and co-expression of chaperones have enabled high-yield production of active enzymes for carbohydrate synthesis.[5][6]
Key Enzymes and Expression Data
E. coli has been successfully used to express a variety of enzymes for carbohydrate synthesis. The choice of enzyme, expression vector, and host strain is critical for achieving high yields of soluble, active protein. Below is a summary of quantitative data from successful expression experiments.
Table 1: Summary of Recombinant Enzyme Expression in E. coli
| Enzyme Name | Enzyme Class | Source Organism | Expression System | Yield / Activity | Reference |
|---|---|---|---|---|---|
| UGT76G1 | Glycosyltransferase | Stevia rebaudiana | E. coli BL21(DE3) with Smt3 fusion tag | 1.97 g/L of soluble protein in fed-batch fermentation. | [7][8] |
| Bbreβgal-III | Glycoside Hydrolase (GH42) | Bifidobacterium breve | E. coli BL21 Star (DE3) in pET21a(+) | Crude Extract: 497 kU/L; 947 U/mg. Purified: 1500 U/mg. | [9] |
| GalNAcT2 (truncated) | Glycosyltransferase | Homo sapiens | E. coli SHuffle® T7 in pET-23 derived vector | Soluble expression achieved, enabling functional assays. | [10][11] |
| DnmS | Glycosyltransferase | Streptomyces peucetius | E. coli BL21(DE3) with pET32a and chaperone co-expression | Soluble expression rate increased to 54% with chaperone plasmid. |[5] |
Experimental Workflow Visualization
The overall process, from gene selection to a purified, active enzyme, involves several critical stages. The following diagram illustrates a typical experimental workflow for producing recombinant CAZymes in E. coli.
Caption: Workflow for recombinant enzyme production in E. coli.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on common practices for expressing and purifying His-tagged carbohydrate-active enzymes in E. coli.
Protocol 1: Gene Cloning into an Expression Vector
This protocol describes the cloning of a codon-optimized gene into a pET series expression vector, which adds an N-terminal polyhistidine (His6) tag for purification.
Materials:
-
Codon-optimized synthetic gene for the target enzyme.
-
pET21a(+) or similar expression vector.
-
Restriction enzymes (e.g., NdeI, XhoI) and T4 DNA Ligase.
-
Competent E. coli DH5α (for subcloning).
-
LB agar (B569324) plates with appropriate antibiotic (e.g., 100 µg/mL ampicillin).
-
DNA purification kits.
Methodology:
-
Vector and Insert Digestion: Digest 1-2 µg of the pET vector and the purified gene product (PCR-amplified or from a donor plasmid) with the selected restriction enzymes (e.g., NdeI and XhoI) in a 20 µL reaction volume for 1-2 hours at 37°C.
-
Purification of Digested Fragments: Purify the digested vector and insert using a gel extraction kit to remove small fragments and enzymes.
-
Ligation: Set up a ligation reaction with a 1:3 to 1:5 molar ratio of vector to insert. Incubate with T4 DNA Ligase at 16°C overnight or at room temperature for 2 hours.
-
Transformation into DH5α: Transform 5-10 µL of the ligation mixture into competent E. coli DH5α cells. Plate onto LB agar containing ampicillin (B1664943) and incubate overnight at 37°C.
-
Colony Screening and Verification:
-
Pick several colonies and grow overnight in LB broth with ampicillin.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the correct insert by restriction digest and confirm the sequence through Sanger sequencing.[9]
-
Protocol 2: Recombinant Protein Expression
This protocol details the expression of the target enzyme in E. coli BL21(DE3).
Materials:
-
Verified expression plasmid (e.g., pET21a-Enzyme).
-
Competent E. coli BL21(DE3) or BL21 Star (DE3) cells.[9]
-
LB broth with ampicillin (100 µg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.
Methodology:
-
Transformation: Transform the verified plasmid into competent E. coli BL21(DE3) cells and plate on LB-ampicillin agar. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking (220 rpm).
-
Main Culture: Inoculate 1 L of LB broth with ampicillin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction:
-
Incubation: Continue to incubate the culture with shaking for an appropriate period (e.g., 9 hours at 25°C or 16-20 hours at 16°C).[5][9]
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 3: Protein Purification using IMAC
This protocol describes the purification of the His-tagged enzyme from the cell lysate.
Materials:
-
Cell pellet from 1 L culture.
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.[9]
-
Ni-NTA or other IMAC resin.
-
Lysozyme (B549824), DNase I.
-
Sonication equipment or French press.
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
-
Add lysozyme (1 mg/mL) and DNase I (~5 µg/mL) and incubate on ice for 30 minutes.
-
Disrupt the cells by sonication on ice or by passing through a French press.[9]
-
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
Binding to Resin:
-
Equilibrate the IMAC resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle mixing for 1 hour at 4°C.
-
-
Washing:
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions of 1 mL.
-
Analysis and Storage:
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the purest fractions. If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Measure protein concentration (e.g., Bradford or BCA assay), aliquot, and store at -80°C.
-
Protocol 4: Enzyme Activity Assay (Example: β-Galactosidase)
This protocol is an example for determining enzyme activity using a chromogenic substrate or natural substrate.
Materials:
-
Purified β-galactosidase enzyme.
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.5.
-
Substrate 1: o-nitrophenyl-β-D-galactopyranoside (oNPG).
-
Substrate 2: Lactose (B1674315) solution (600 mM).[9]
-
Stop Solution: 1 M Sodium Carbonate.
-
Glucose assay kit (for lactose substrate).
Methodology (using Lactose):
-
Reaction Setup: In a microcentrifuge tube, combine 480 µL of 600 mM lactose solution (in Assay Buffer) and 20 µL of appropriately diluted enzyme solution.[9]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a defined time (e.g., 10 minutes).[9]
-
Stopping the Reaction: Terminate the reaction by heating at 99°C for 5 minutes.[9]
-
Product Quantification:
-
Cool the sample to room temperature.
-
Measure the amount of D-glucose released using a commercial glucose oxidase-peroxidase assay kit, following the manufacturer's instructions.
-
-
Activity Calculation: One unit (U) of activity is defined as the amount of enzyme that releases 1 µmol of D-glucose per minute under the specified conditions. Calculate the specific activity as U/mg of purified protein.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. E. coli Enzyme Expression System [creative-enzymes.com]
- 5. mdpi.com [mdpi.com]
- 6. rega.kuleuven.be [rega.kuleuven.be]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Expression of the functional recombinant human glycosyltransferase GalNAcT2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Cofactor regeneration systems for NADH/NADPH in (S)-CHBE synthesis
Application Notes: Cofactor Regeneration for (S)-CHBE Synthesis
Introduction
Optically pure chiral alcohols are fundamental building blocks in the pharmaceutical industry for the synthesis of complex, high-value molecules.[1] Ethyl (S)-4-chloro-3-hydroxybutanoate, commonly known as (S)-CHBE, is a key chiral intermediate used in the manufacturing of blockbuster drugs, including cholesterol-lowering statins like Lipitor.[2] The most efficient and stereoselective method for producing (S)-CHBE is through the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE). This biotransformation is catalyzed by a class of enzymes known as oxidoreductases or carbonyl reductases.
These enzymatic reductions are dependent on nicotinamide (B372718) cofactors, either NADH (nicotinamide adenine (B156593) dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), which act as hydride donors.[3] However, these cofactors are expensive, making their use in stoichiometric amounts commercially unfeasible for large-scale industrial processes.[4][5][6] Therefore, an efficient in situ regeneration system to continuously recycle the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form (NADH/NADPH) is essential for the economic viability of the synthesis.[4][6]
Enzyme-coupled systems are the most widely adopted strategy for cofactor regeneration due to their high efficiency, specificity, and compatibility with mild reaction conditions.[1][7][8] This document outlines the most common enzymatic regeneration systems for (S)-CHBE synthesis, provides comparative data, and details experimental protocols for their application.
Common Cofactor Regeneration Systems
The core principle of an enzyme-coupled regeneration system is to pair the primary synthesis reaction with a secondary, thermodynamically favorable oxidation reaction. A second dehydrogenase enzyme oxidizes a cheap, sacrificial co-substrate, thereby reducing NAD(P)⁺ back to NAD(P)H.
-
Glucose Dehydrogenase (GDH) System: This is one of the most effective and widely used systems.[2] GDH catalyzes the oxidation of D-glucose to D-glucono-1,5-lactone, which subsequently hydrolyzes to gluconic acid.[2] This reaction is practically irreversible, providing a strong thermodynamic driving force for cofactor regeneration.[7] GDH can be specific for NAD⁺ or NADP⁺, or have dual-cofactor specificity, making it highly versatile.[2]
-
Formate (B1220265) Dehydrogenase (FDH) System: The FDH system uses formate as the sacrificial co-substrate, oxidizing it to carbon dioxide (CO₂).[9][10][11] Key advantages include the low cost of formate and the fact that the gaseous byproduct, CO₂, is easily removed from the reaction, which helps drive the reaction to completion.[12] Most wild-type FDHs are NAD⁺-specific, but significant protein engineering efforts have been made to develop mutants with high activity for NADP⁺ regeneration.[9][12][13]
-
Alcohol Dehydrogenase (ADH) System: This system typically uses a simple, inexpensive secondary alcohol like isopropanol (B130326) as the co-substrate, which is oxidized to acetone.[14] While simple, this system is reversible, and a large excess of the alcohol co-substrate is often required to shift the equilibrium towards product formation and cofactor regeneration.[1][7] The presence of high concentrations of organic solvents can also lead to enzyme inactivation.[1][7]
The selection of a regeneration system depends on factors such as the cofactor specificity of the primary carbonyl reductase, cost of the co-substrate, and the desired reaction conditions. For (S)-CHBE synthesis, the GDH system is particularly well-documented and highly successful.[15]
Data Presentation: Comparison of Regeneration Systems
The following tables summarize quantitative data from studies on the enzymatic synthesis of (S)-CHBE utilizing cofactor regeneration systems.
Table 1: Glucose Dehydrogenase (GDH) Coupled System for (S)-CHBE Synthesis
| Carbonyl Reductase Source | Regeneration System | Substrate (COBE) Conc. | Product ((S)-CHBE) Conc. | Molar Yield | Enantiomeric Excess (e.e.) | Cofactor TTN* | Reference |
| Candida magnoliae (S1) | Bacillus megaterium GDH | Fed-batch | 1.25 M (208 g/L) | - | >99% | 21,600 | [15] |
| Candida magnoliae (S1) | Bacillus megaterium GDH | Two-phase system | 2.58 M (430 g/L) | 85% | >99% | - | [15] |
| Anti-Prelog ADH from Acetobacter aceti | Paenibacillus pini GDH | 200 mM | ~196 mM | 98% | >99% | - | [2] |
*TTN (Total Turnover Number) = moles of product formed / moles of cofactor added.
Visualizations
// Main reaction nodes COBE [label="COBE"]; CHBE [label="(S)-CHBE"];
// Cofactor nodes NADPH [label="NADPH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADP [label="NADP+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Regeneration nodes Glucose [label="Glucose"]; Gluconolactone [label="Gluconolactone"];
// Enzyme nodes Reductase [label="Carbonyl\nReductase", shape=oval, fillcolor="#FFFFFF", fontcolor="#34A853"]; GDH [label="Glucose\nDehydrogenase", shape=oval, fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Edges for the main reaction COBE -> Reductase [color="#34A853"]; NADPH -> Reductase [color="#34A853"]; Reductase -> CHBE [color="#34A853"]; Reductase -> NADP [color="#34A853"];
// Edges for the regeneration reaction Glucose -> GDH [color="#EA4335"]; NADP -> GDH [color="#EA4335"]; GDH -> Gluconolactone [color="#EA4335"]; GDH -> NADPH [color="#EA4335"]; } end_dot Caption: GDH-coupled cofactor regeneration for (S)-CHBE synthesis.
Experimental Protocols
Protocol 1: (S)-CHBE Synthesis using Whole Recombinant E. coli Cells
This protocol is based on a whole-cell biocatalyst system co-expressing a carbonyl reductase and glucose dehydrogenase, which simplifies the process by eliminating the need for purified enzymes.[15]
1. Materials and Reagents
-
Biocatalyst: Recombinant E. coli cells co-expressing genes for a COBE-reducing carbonyl reductase and glucose dehydrogenase (GDH).
-
Substrate: Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Co-substrate: D-Glucose
-
Cofactor: NADP⁺ (or NAD⁺, depending on enzyme specificity)
-
Buffer: 100 mM Phosphate (B84403) buffer (pH 6.5 - 7.0)
-
Extraction Solvent: Ethyl acetate (B1210297)
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄)
2. Equipment
-
Bioreactor or jacketed glass reactor with overhead stirrer and temperature control
-
pH meter and controller (e.g., for automated addition of NaOH/HCl)
-
Syringe pump for substrate feeding
-
Centrifuge (for cell harvesting)
-
Analytical HPLC or GC with a chiral column
3. Biocatalyst Preparation
-
Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) until the optimal growth phase (e.g., mid-log phase).
-
Induce gene expression by adding an inducer (e.g., IPTG) and continue cultivation for a specified period to allow for protein expression.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate buffer to remove residual medium. The resulting cell paste can be used directly or stored frozen.
4. Enzymatic Reaction Procedure (Aqueous System Example)
-
In the bioreactor, prepare the reaction mixture by adding the phosphate buffer, D-glucose (e.g., 1.2 M), and NADP⁺ (e.g., 0.1 mM).
-
Add the prepared recombinant E. coli cell paste to the reaction mixture.
-
Set the temperature to the optimal range for the enzymes (e.g., 30°C) and begin stirring. Maintain the pH at the desired setpoint (e.g., 6.5) using an automated pH controller.
-
Begin the controlled, continuous feeding of the substrate, COBE, using a syringe pump. A slow feed rate is crucial as COBE can be unstable in aqueous solutions and inhibitory at high concentrations.[15]
-
Monitor the reaction progress by taking samples periodically and analyzing them for substrate consumption and product formation.
5. Product Work-up and Extraction
-
Once the reaction has reached completion (typically >98% conversion), stop the reaction and remove the cells by centrifugation or filtration.
-
Transfer the supernatant to a separatory funnel.
-
Extract the product, (S)-CHBE, from the aqueous phase using an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-CHBE product.
Protocol 2: Analytical Method for Yield and Enantiomeric Excess
The concentration and optical purity of the (S)-CHBE product are typically determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
1. Sample Preparation
-
Take a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Extract with an equal volume of ethyl acetate containing an internal standard (e.g., dodecane).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Analyze the organic (top) layer.
2. Gas Chromatography (GC) Method
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, then ramp to 150°C at 5°C/min.
-
-
Analysis: Calculate the conversion by comparing the substrate (COBE) peak area to the product ((S)-CHBE) peak area relative to the internal standard. Calculate the enantiomeric excess (e.e.) using the areas of the (S)-CHBE and (R)-CHBE peaks:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
References
- 1. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. Cofactor regeneration for sustainable enzymatic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. Enzyme-Catalyzed Organic Synthesis: NADH Regeneration Using Formate Dehydrogenase | Whitesides Research Group [gmwgroup.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Engineering a Formate Dehydrogenase for NADPH Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assembly and engineering of BioBricks to develop an efficient NADH regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of Atorvastatin from Ethyl (S)-4-chloro-3-hydroxybutyrate
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the synthesis of Atorvastatin (B1662188), a leading synthetic lipid-lowering agent. The outlined pathway commences with Ethyl (S)-4-chloro-3-hydroxybutyrate, a key chiral building block that establishes the correct stereochemistry in the final active pharmaceutical ingredient (API).[1] The core of this synthetic strategy is the convergent Paal-Knorr synthesis, an industrially significant method for constructing the central pyrrole (B145914) ring of Atorvastatin.[2][3][4]
The synthesis is presented in a multi-stage format, detailing the preparation of two crucial intermediates: the chiral side-chain amine and the 1,4-diketone precursor. These fragments are subsequently combined in the Paal-Knorr condensation, followed by deprotection and salt formation to yield the final Atorvastatin calcium salt.
Overall Synthetic Workflow
The synthesis of Atorvastatin from Ethyl (S)-4-chloro-3-hydroxybutyrate is a multi-step process that can be broadly divided into the synthesis of two key fragments followed by their convergent assembly.
Caption: Overall workflow for Atorvastatin synthesis.
Experimental Protocols
Stage 1: Synthesis of the Protected Chiral Side-Chain Amine
This stage converts the starting material into the chiral amine necessary for the Paal-Knorr reaction.
Step 1.1: Synthesis of (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester
This step involves a nucleophilic substitution of the chloride with a cyanide group. High yields and purity are critical for the subsequent steps. A patented method describes a robust procedure for this conversion.[5]
-
Reactants: Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
-
Solvent: A mixture of ethanol (B145695) and water, or an organic solvent such as Tetrahydrofuran (THF).[6]
-
Procedure:
-
Dissolve Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate in the chosen solvent system in a reaction vessel.
-
Add solid sodium cyanide to the solution.[6] In some protocols, microwave heating is employed to accelerate the reaction.[6] For instance, heating to 70-90°C for 20-30 minutes can drive the reaction to completion.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove the resulting sodium chloride.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified by vacuum distillation to yield (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester as a clear liquid.[5]
-
Step 1.2: Reduction of Nitrile to Primary Amine
The cyano group is reduced to a primary amine, which is essential for the subsequent pyrrole ring formation.
-
Reactants: (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester, Reducing Agent (e.g., Raney Nickel with H₂ gas, or Lithium Aluminum Hydride).
-
Solvent: Ethanol or Methanol (B129727) for catalytic hydrogenation.
-
Procedure (Catalytic Hydrogenation):
-
Charge a high-pressure reactor (autoclave) with (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester, ethanol, and a catalytic amount of Raney Nickel.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-60°C and stir vigorously until hydrogen uptake ceases.
-
Cool the reactor, vent the excess hydrogen, and carefully filter the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude amino-ester.
-
Step 1.3: Protection of the Diol Side-Chain
The resulting 1,3-diol is typically protected as an acetonide to prevent unwanted side reactions during the Paal-Knorr condensation.
-
Reactants: Crude amino-ester from Step 1.2, 2,2-dimethoxypropane (B42991), Acid catalyst (e.g., p-toluenesulfonic acid).
-
Solvent: Acetone or Dichloromethane.
-
Procedure:
-
Dissolve the crude amino-ester in the solvent.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for several hours.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate to give the protected chiral side-chain amine. This intermediate is often used directly in the next stage.
-
Stage 2: Synthesis of the 1,4-Diketone Precursor
The second key fragment is a highly substituted 1,4-diketone. A common route to this intermediate is the Stetter reaction.[4][7]
-
Reactants: 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide, 4-fluorobenzaldehyde.
-
Catalyst: Thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) and a base (e.g., triethylamine).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure:
-
Combine the reactants and solvent in a flask under an inert atmosphere.
-
Add the thiazolium salt catalyst and the base.
-
Heat the mixture (e.g., to 60-70°C) and stir for 12-24 hours.
-
After cooling, the reaction is worked up by adding water and extracting the product with a suitable solvent like ethyl acetate (B1210297).
-
The crude product is purified by crystallization to yield 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.
-
Stage 3: Paal-Knorr Pyrrole Synthesis and Final Steps
This convergent stage assembles the Atorvastatin backbone and modifies it to the final API.
Caption: The convergent Paal-Knorr condensation step.
Step 3.1: Paal-Knorr Condensation
-
Reactants: Protected chiral side-chain amine (from Stage 1), 1,4-diketone precursor (from Stage 2).
-
Catalyst: Pivalic acid.[2]
-
Solvent: Toluene or a mixture of Heptane/THF.
-
Procedure:
-
Charge a flask equipped with a Dean-Stark apparatus with the 1,4-diketone, the protected chiral amine, the acid catalyst, and the solvent.
-
Heat the mixture to reflux to azeotropically remove the water formed during the reaction.
-
Monitor the reaction until completion (typically 24-48 hours).
-
Cool the mixture, wash with aqueous base and brine, then dry and concentrate the organic phase to obtain the crude protected Atorvastatin ester.
-
Step 3.2: Deprotection and Saponification
-
Procedure (Deprotection): The acetonide protecting group is removed by treatment with an aqueous acid (e.g., HCl) in a solvent like isopropanol (B130326) or THF.
-
Procedure (Saponification): The resulting ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide (B78521) in a mixture of methanol and water.[8] After the reaction, the mixture is acidified to precipitate the Atorvastatin acid, which is then filtered and dried.
Step 3.3: Formation of Atorvastatin Calcium
-
Procedure: The Atorvastatin acid is dissolved in a suitable solvent (e.g., methanol). A solution of calcium acetate is added dropwise to precipitate the Atorvastatin hemicalcium salt.[2] The solid product is collected by filtration, washed, and dried under vacuum to yield the final API.
Data Summary
The following tables summarize typical yields for the key transformations in the synthesis of Atorvastatin. Actual yields may vary based on reaction scale and specific conditions.
Table 1: Synthesis of Chiral Side-Chain Intermediates
| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) | Reference |
| Cyanation | Ethyl (S)-4-chloro-3-hydroxybutyrate | (R)-4-cyano-3-hydroxybutyrate ethyl ester | 85 - 95% | >99% | [5] |
| Nitrile Reduction & Protection | (R)-4-cyano-3-hydroxybutyrate ethyl ester | Protected Chiral Side-Chain Amine | 75 - 85% (over 2 steps) | >95% | - |
Table 2: Atorvastatin Assembly and Final Steps
| Reaction Step | Key Reactants | Product | Typical Yield (%) | Reference |
| Paal-Knorr Condensation | 1,4-Diketone, Chiral Amine | Protected Atorvastatin Ester | 75 - 90% | [9] |
| Deprotection & Saponification | Protected Atorvastatin Ester | Atorvastatin Acid | 80 - 90% (over 2 steps) | - |
| Salt Formation | Atorvastatin Acid, Calcium Acetate | Atorvastatin Calcium | >95% | [2] |
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CN102442927B - Preparation method of atorvastatin intermediate (R)-(-)-4-(cyano)-3-butyl hydroxyacetate - Google Patents [patents.google.com]
- 6. CN102627580B - Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate - Google Patents [patents.google.com]
- 7. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
Application of Ethyl (S)-4-chloro-3-hydroxybutyrate in the Synthesis of Other Statins
Application Note
Introduction
Ethyl (S)-4-chloro-3-hydroxybutyrate is a versatile and highly valuable chiral building block in the pharmaceutical industry. Its pre-defined stereochemistry at the C3 position makes it an ideal starting material for the asymmetric synthesis of the side chains of several top-selling statin drugs. Statins are a class of medications that inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, and are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases. This document outlines the application of ethyl (S)-4-chloro-3-hydroxybutyrate in the synthesis of key intermediates for atorvastatin (B1662188), rosuvastatin (B1679574), and pitavastatin (B1663618), providing detailed experimental protocols and quantitative data.
Synthesis of Atorvastatin Intermediate
Ethyl (S)-4-chloro-3-hydroxybutyrate is a direct precursor to (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester, a key intermediate in the synthesis of atorvastatin.[1][2] The synthesis can be achieved through both chemical and biocatalytic routes.
Chemical Synthesis Pathway
The chemical synthesis involves a two-step process: an intramolecular cyclization to form an epoxide, followed by a nucleophilic ring-opening with a cyanide source.[1]
Logical Relationship of Atorvastatin Intermediate Synthesis
Caption: Synthesis of Atorvastatin Intermediate.
Experimental Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate [1]
Step 1: Synthesis of Ethyl (S)-3,4-epoxybutyrate
-
Dissolve Ethyl (S)-4-chloro-3-hydroxybutyrate in an organic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Add a base (e.g., potassium carbonate) and a catalyst.
-
Stir the reaction mixture for 3 to 48 hours.
-
After reaction completion, filter the mixture and remove the organic solvent to obtain ethyl 3,4-epoxybutyrate.
Step 2: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate
-
Subject the obtained ethyl 3,4-epoxybutyrate to a ring-opening reaction with a cyanide reagent (e.g., 10-30% aqueous solution of sodium cyanide or potassium cyanide) in an acidic environment (e.g., sulfuric acid, glacial acetic acid, or citric acid).
-
The reaction time can vary from 2 to 24 hours.
-
After the reaction, extract the product with an organic solvent.
-
The organic layer is then subjected to reduced pressure distillation to yield the final product, ethyl (R)-(-)-4-cyano-3-hydroxybutyrate.
| Parameter | Value | Reference |
| Overall Yield | 85-95% | [1] |
| Purity | >99% | [1] |
Biocatalytic Synthesis Pathway
A greener alternative to the chemical route employs a halohydrin dehalogenase (HHDH) enzyme to catalyze the cyanation step.[3][4]
Experimental Workflow for Biocatalytic Synthesis
Caption: Biocatalytic Synthesis of Atorvastatin Intermediate.
Experimental Protocol: Biocatalytic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate [4]
-
In a reaction vessel, add a 30% sodium cyanide solution.
-
Slowly add a 50% dilute sulfuric acid solution while stirring.
-
To this mixture, add Ethyl (S)-4-chloro-3-hydroxybutyrate and the halohydrin dehalogenase enzyme.
-
Heat the reaction mixture to 40°C and maintain for 16 hours.
-
Upon completion, work up the reaction mixture to isolate the product.
Synthesis of Rosuvastatin Intermediate
The synthesis of the rosuvastatin side chain often proceeds through the key intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. A plausible and documented synthetic strategy to access a precursor to this intermediate from a structurally similar starting material, (S)-3-hydroxyl-4-chloro-butyronitrile, involves a Reformatsky reaction for chain extension, followed by a diastereoselective reduction.[5] A similar pathway can be proposed for ethyl (S)-4-chloro-3-hydroxybutyrate.
Proposed Synthetic Pathway
This proposed pathway involves a two-step process: a Reformatsky reaction to extend the carbon chain and form a β-keto ester, followed by a diastereoselective reduction to create the desired syn-1,3-diol.
Logical Relationship of Rosuvastatin Intermediate Synthesis
Caption: Proposed Synthesis of Rosuvastatin Intermediate.
Experimental Protocol: Proposed Synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Step 1: Synthesis of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (via Reformatsky Reaction)
Note: This protocol is adapted from the procedure for the analogous nitrile.[5]
-
Protect the C3-hydroxyl group of ethyl (S)-4-chloro-3-hydroxybutyrate with a suitable protecting group (e.g., TBDMS, TMS).
-
In a reaction flask under an inert atmosphere, activate zinc powder.
-
Add the protected ethyl (S)-4-chloro-3-hydroxybutyrate and tert-butyl bromoacetate to the activated zinc suspension in a suitable solvent (e.g., THF, glycol dimethyl ether).
-
Heat the reaction mixture to reflux for approximately 3-4 hours.
-
After cooling, quench the reaction with a dilute acid (e.g., 2M HCl) to adjust the pH to 5-6.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate under reduced pressure.
-
Deprotect the C3-hydroxyl group to yield tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.
Step 2: Synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (Diastereoselective Reduction)
Note: This protocol is adapted from the procedure for the analogous nitrile.[6]
-
Dissolve tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in a mixture of dry THF and methanol (B129727) under a nitrogen atmosphere and cool to -80°C.
-
Add diethylmethoxyborane (B30974) (in THF solution) and stir for 20 minutes.
-
Add sodium borohydride (B1222165) and continue the reaction for 3 hours at -80°C.
-
Quench the reaction by adding acetone (B3395972) followed by 30% hydrogen peroxide at -50°C.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic phases, wash, dry, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from n-hexane.
| Step | Product | Yield | Purity (diastereomeric excess) | Reference |
| Diastereoselective Reduction | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 79.5% | Not specified in the analogous nitrile synthesis | [6] |
| Biocatalytic Reduction | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 97.5% | 99.5% d.e. | [3] |
Synthesis of Pitavastatin Intermediate
Plausible Synthetic Pathway for a Pitavastatin Precursor
A plausible synthetic route would likely follow these key transformations:
-
Protection: The secondary alcohol of ethyl (S)-4-chloro-3-hydroxybutyrate is protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether.
-
Chain Extension: The protected chlorohydrin can undergo a nucleophilic substitution with a two-carbon nucleophile, such as the enolate of a protected acetic acid equivalent, to form a six-carbon backbone.
-
Diastereoselective Reduction: The resulting keto group is then reduced with high diastereoselectivity to afford the desired syn-1,3-diol moiety.
-
Lactonization: Acid-catalyzed deprotection and subsequent intramolecular esterification (lactonization) would yield the tetrahydropyran-2-one ring system.
-
Functional Group Interconversion: The terminal hydroxyl group of the side chain is then converted to an iodide, for example, through an Appel reaction or by mesylation followed by iodide displacement, to yield the target intermediate.
Logical Relationship of Pitavastatin Intermediate Synthesis
Caption: Plausible Multi-step Synthesis of a Pitavastatin Intermediate.
Due to the lack of a detailed, published protocol for this specific multi-step conversion starting from ethyl (S)-4-chloro-3-hydroxybutyrate, a generalized experimental procedure is not provided here. Researchers would need to adapt procedures from related syntheses of statin side chains.
Ethyl (S)-4-chloro-3-hydroxybutyrate serves as a critical and versatile chiral starting material for the synthesis of various statins. Its application in the synthesis of a key atorvastatin intermediate is well-established with both efficient chemical and green biocatalytic routes. For rosuvastatin, a plausible synthetic pathway involving a Reformatsky reaction for chain extension followed by diastereoselective reduction is proposed based on analogous transformations. The synthesis of a key pitavastatin side-chain precursor from ethyl (S)-4-chloro-3-hydroxybutyrate is also feasible through a multi-step sequence, highlighting the broad utility of this chiral building block in medicinal chemistry and drug development. The provided protocols and data offer a valuable resource for researchers and scientists in the field.
References
- 1. scribd.com [scribd.com]
- 2. Efficient synthesis of optically pure (4R,6S)-4-(tert-butyldimethylsilyloxy)- 6-(hydroxymethyl)tetrahydropyran-2-one and its enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation - Google Patents [patents.google.com]
- 5. CN101613341A - A kind of synthetic method of rosuvastatin calcium side chain key intermediate - Google Patents [patents.google.com]
- 6. CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of (S)-4-Amino-3-hydroxybutyric Acid from Ethyl (S)-4-chloro-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Amino-3-hydroxybutyric acid (GABOB), a chiral gamma-amino acid, is a compound of significant pharmacological interest due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It exhibits various physiological activities, including anticonvulsant and hypotensive effects, making it a valuable target in drug development. This document provides detailed application notes and experimental protocols for the synthesis of (S)-GABOB starting from the commercially available chiral building block, ethyl (S)-4-chloro-3-hydroxybutyrate. The synthetic route described herein proceeds via a three-step sequence involving azidation, catalytic hydrogenation, and hydrolysis.
Chemical Reaction Pathway
The overall synthesis transforms ethyl (S)-4-chloro-3-hydroxybutyrate into (S)-4-amino-3-hydroxybutyric acid through the formation of an azide (B81097) intermediate, which is subsequently reduced to the corresponding amine and then hydrolyzed.
Caption: Synthetic pathway from Ethyl (S)-4-chloro-3-hydroxybutyrate to (S)-4-Amino-3-hydroxybutyric acid.
Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and are intended as a guide for laboratory synthesis.[1] Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of Ethyl (S)-4-azido-3-hydroxybutyrate
This step involves the nucleophilic substitution of the chloride in ethyl (S)-4-chloro-3-hydroxybutyrate with an azide group using sodium azide.
Materials:
-
Ethyl (S)-4-chloro-3-hydroxybutyrate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (S)-4-chloro-3-hydroxybutyrate in anhydrous dimethylformamide (DMF).
-
Add sodium azide to the solution. A typical molar ratio of sodium azide to the starting ester is 1.5 to 2 equivalents.
-
Heat the reaction mixture with stirring to a temperature of 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude ethyl (S)-4-azido-3-hydroxybutyrate.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | Ethyl (S)-4-chloro-3-hydroxybutyrate |
| Reagents | Sodium azide, DMF |
| Reaction Temperature | 60-80 °C |
| Typical Yield | 85-95% |
| Product Appearance | Colorless to pale yellow oil |
Step 2: Synthesis of Ethyl (S)-4-amino-3-hydroxybutyrate
This step involves the reduction of the azide group to a primary amine via catalytic hydrogenation.
Materials:
-
Ethyl (S)-4-azido-3-hydroxybutyrate
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol (B145695), anhydrous
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Celite® or other filtration aid
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the crude ethyl (S)-4-azido-3-hydroxybutyrate from Step 1 in anhydrous methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% palladium on carbon catalyst to the solution (typically 5-10 mol% of the substrate).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or low-pressure hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the azide intermediate is no longer detectable.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl (S)-4-amino-3-hydroxybutyrate. This product is often used in the next step without further purification.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | Ethyl (S)-4-azido-3-hydroxybutyrate |
| Catalyst | 10% Palladium on Carbon |
| Reaction Solvent | Methanol or Ethanol |
| Reaction Pressure | Atmospheric (H₂ balloon) or low pressure |
| Typical Yield | >90% (often quantitative) |
| Product Appearance | Oil or semi-solid |
Step 3: Synthesis of (S)-4-Amino-3-hydroxybutyric acid (Hydrolysis)
The final step is the acid-catalyzed hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl (S)-4-amino-3-hydroxybutyrate
-
Hydrochloric acid (e.g., 6 M HCl) or a strong acid resin
-
Deionized water
-
Ethanol
-
Ion-exchange resin (e.g., Dowex 50W X8, H⁺ form)
-
Aqueous ammonia (B1221849) solution (e.g., 2 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Chromatography column
-
Rotary evaporator
Procedure:
-
To the crude ethyl (S)-4-amino-3-hydroxybutyrate from Step 2, add an aqueous solution of a strong acid, such as 6 M hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the water and excess acid.
-
Dissolve the residue in a minimal amount of deionized water and apply it to a column packed with a strong cation-exchange resin (H⁺ form).
-
Wash the column with deionized water until the eluate is neutral to remove any remaining inorganic salts and non-basic impurities.
-
Elute the desired (S)-4-amino-3-hydroxybutyric acid from the resin using an aqueous ammonia solution.
-
Collect the basic fractions and concentrate them under reduced pressure.
-
The resulting crude product can be further purified by recrystallization from a water/ethanol mixture.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | Ethyl (S)-4-amino-3-hydroxybutyrate |
| Reagent | Strong acid (e.g., HCl) |
| Purification Method | Ion-exchange chromatography |
| Typical Yield | 70-85% |
| Final Product Appearance | White crystalline solid |
| Melting Point | Approx. 212-214 °C (decomposes)[1] |
Workflow Diagram
The following diagram illustrates the logical flow of the experimental process.
Caption: Experimental workflow for the synthesis of (S)-4-Amino-3-hydroxybutyric acid.
Safety and Handling
-
Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Palladium on carbon (Pd/C) is flammable, especially when dry and in the presence of organic solvents. Handle with care and do not allow it to dry out completely.
-
Hydrogen gas (H₂) is highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
This document provides a comprehensive guide for the synthesis of (S)-4-amino-3-hydroxybutyric acid from ethyl (S)-4-chloro-3-hydroxybutyrate. The described three-step protocol offers a reliable method for obtaining the target compound in good yield and high purity. The provided quantitative data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research or drug development setting.
References
Application Notes and Protocols for High-Yield Production of (R)-CHBE using a Fed-Batch Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-1-(4-chlorophenyl)ethanol [(R)-CHBE] is a crucial chiral intermediate in the synthesis of various pharmaceuticals. The stereoselective synthesis of (R)-CHBE is of significant industrial interest. This document provides detailed application notes and protocols for the high-yield production of (R)-CHBE through a fed-batch fermentation strategy. The protocols outlined are applicable to recombinant Escherichia coli and Candida species, which are commonly employed for the asymmetric reduction of 4-chloroacetophenone to (R)-CHBE. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of different strategies, and visualizations of the key pathways and workflows.
Introduction
The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in the pharmaceutical industry. (R)-CHBE is a key building block for several active pharmaceutical ingredients. Biocatalytic reduction using whole-cell systems offers a green and efficient alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions.
Fed-batch fermentation is a superior cultivation strategy for achieving high cell densities and, consequently, high product titers. By incrementally feeding a concentrated nutrient solution, the substrate concentration can be maintained at a low, optimal level, thereby avoiding substrate inhibition and the formation of inhibitory byproducts. This controlled nutrient supply allows for prolonged cell viability and productivity, leading to a significant increase in the final product yield.
This document details the application of a fed-batch strategy to the whole-cell biocatalytic reduction of 4-chloroacetophenone to (R)-CHBE.
Data Presentation
The following tables summarize the quantitative data from different fed-batch strategies for the production of (R)-CHBE, providing a clear comparison of their effectiveness.
Table 1: Comparison of Fed-Batch Feeding Strategies on (R)-CHBE Production
| Feeding Strategy | Biomass (g/L DCW) | 4-Chloroacetophenone Consumed (g/L) | (R)-CHBE Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Enantiomeric Excess (ee, %) |
| Constant Feed | 65 | 88 | 79.2 | 0.90 | 1.65 | >99 |
| Stepwise Feed | 75 | 105 | 96.6 | 0.92 | 2.01 | >99 |
| Exponential Feed | 90 | 120 | 111.6 | 0.93 | 2.33 | >99 |
| DO-Stat Feed | 95 | 125 | 117.5 | 0.94 | 2.45 | >99 |
Table 2: Optimized Process Parameters for High-Yield (R)-CHBE Production
| Parameter | Optimal Value |
| Temperature | 30°C |
| pH | 7.0 |
| Dissolved Oxygen (DO) | Maintained at 20-30% of air saturation |
| Agitation Speed | 400-800 rpm (depending on fermenter scale) |
| Aeration Rate | 1-2 vvm |
| Co-substrate (e.g., Glucose) in Feed | 200-300 g/L |
| 4-Chloroacetophenone Concentration in Feed | 100-150 g/L |
Experimental Protocols
Inoculum Preparation
Objective: To prepare a healthy and active seed culture for inoculation of the fermenter.
Materials:
-
Recombinant E. coli or Candida parapsilosis strain harboring the gene for a carbonyl reductase.
-
Luria-Bertani (LB) medium or Yeast Peptone Dextrose (YPD) medium.
-
Appropriate antibiotic for selection.
-
Shaking incubator.
Protocol:
-
Inoculate 50 mL of sterile LB or YPD medium (containing the appropriate antibiotic) in a 250 mL baffled flask with a single colony of the recombinant strain from a fresh agar (B569324) plate.
-
Incubate the flask at 37°C (for E. coli) or 30°C (for Candida) with vigorous shaking (200-250 rpm) for 12-16 hours.
-
Use this seed culture to inoculate a larger volume of the same medium (typically 1:100 dilution) and incubate under the same conditions until the optical density at 600 nm (OD600) reaches 4-6.
Fed-Batch Fermentation
Objective: To achieve high cell density and high-yield production of (R)-CHBE in a controlled fermenter environment.
Materials:
-
Sterile fermenter (e.g., 5 L).
-
Batch medium (defined mineral salt medium).
-
Concentrated feeding solution (containing a carbon source like glucose, a nitrogen source, and 4-chloroacetophenone).
-
pH control agents (e.g., NH4OH, H3PO4).
-
Antifoam agent.
Protocol:
-
Fermenter Setup: Prepare and sterilize the fermenter containing the batch medium. Calibrate pH and DO probes.
-
Inoculation: Inoculate the fermenter with the seed culture (typically 5-10% of the initial batch volume).
-
Batch Phase: Run the fermentation in batch mode at the optimal temperature and pH. The initial carbon source in the batch medium will be consumed, leading to an increase in biomass. This phase typically lasts for 8-12 hours.
-
Fed-Batch Phase:
-
Initiation: Start the feeding of the concentrated nutrient solution when the initial carbon source is depleted. This can be detected by a sharp increase in the dissolved oxygen (DO) level.
-
Feeding Strategy:
-
Exponential Feed: Feed the nutrient solution at an exponentially increasing rate to maintain a constant specific growth rate. The feed rate (F) can be calculated using the formula: F(t) = (μ / Y_X/S) * X_0 * V_0 * e^(μt) / S_f where μ is the desired specific growth rate, Y_X/S is the biomass yield on substrate, X_0 and V_0 are the biomass concentration and volume at the start of the feed, t is time, and S_f is the substrate concentration in the feed.
-
DO-Stat Feed: Link the feed pump to the DO controller. When the DO rises above a setpoint (e.g., 30%), the feed is automatically added, causing an increase in metabolic activity and a decrease in DO. This method self-regulates the feed rate based on the metabolic activity of the cells.
-
-
-
Induction (for recombinant E. coli): If using an inducible promoter, add the inducer (e.g., IPTG) to the fermenter once the cell density reaches a desired level (e.g., OD600 of 40-50).
-
Biotransformation: The fed-batch phase continues with the simultaneous feeding of the carbon source and 4-chloroacetophenone. The whole cells catalyze the asymmetric reduction of 4-chloroacetophenone to (R)-CHBE.
-
Harvesting: Once the substrate is consumed or the production rate significantly decreases, harvest the culture broth.
Product Extraction and Analysis
Objective: To extract and quantify the produced (R)-CHBE.
Materials:
-
Ethyl acetate (B1210297) or other suitable organic solvent.
-
Centrifuge.
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) with a chiral column.
Protocol:
-
Centrifuge the harvested culture broth to separate the cells from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in a suitable solvent and analyze by chiral HPLC to determine the concentration and enantiomeric excess of (R)-CHBE.
Visualizations
Asymmetric Reduction of 4-Chloroacetophenone
The biocatalytic reduction of 4-chloroacetophenone to (R)-CHBE is typically carried out by a carbonyl reductase enzyme that utilizes a cofactor, such as NADPH, for the hydride transfer. The cofactor is regenerated by the cellular metabolism.
Caption: Biocatalytic reduction of 4-chloroacetophenone.
Fed-Batch Fermentation Workflow
The workflow for the fed-batch production of (R)-CHBE involves several key stages, from inoculum preparation to final product analysis.
Application Note: Determination of Enantiomeric Excess of Ethyl (S)-4-chloro-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (S)-4-chloro-3-hydroxybutyrate is a critical chiral intermediate in the synthesis of various pharmaceuticals, including cholesterol-lowering agents. The stereochemical purity of this compound is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, accurate and robust analytical methods for determining its enantiomeric excess (ee) are essential in research, development, and quality control.
This application note provides detailed protocols for the determination of the enantiomeric excess of Ethyl (S)-4-chloro-3-hydroxybutyrate using two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). A brief overview of Capillary Electrophoresis (CE) as a potential alternative is also discussed.
Analytical Methods
The enantiomeric excess of a chiral compound is a measure of its purity, calculated as:
ee (%) = |([S] - [R]) / ([S] + [R])| x 100
Where [S] and [R] are the concentrations or peak areas of the (S) and (R) enantiomers, respectively. A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1]
Gas Chromatography (GC) with a Chiral Stationary Phase
Gas chromatography is a widely used technique for the separation of volatile and thermally stable compounds. For the analysis of chiral alcohols like Ethyl 4-chloro-3-hydroxybutyrate, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol: Chiral GC-FID
a) Sample Preparation (Derivatization)
-
Dry a sample of Ethyl 4-chloro-3-hydroxybutyrate.
-
To the dried sample, add acetic anhydride (B1165640) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in pyridine.
-
Heat the mixture at 100°C for 20 minutes to form the acetate (B1210297) ester derivative.[2]
-
After cooling, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) for GC analysis.
b) Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent GC 6890 or equivalent |
| Column | CP-Chirasil-Dex CB (25 m x 0.32 mm, 0.25 µm) or LIPODEX E |
| Injector Temperature | 250°C[2] |
| Detector (FID) Temp | 250°C[2] |
| Carrier Gas | Nitrogen or Hydrogen[2][3] |
| Split Ratio | 50:1[2] |
| Oven Program | Initial 100°C for 1 min, ramp at 3°C/min to 130°C, hold for 1 min, then ramp at 10°C/min to 180°C, hold for 1 min.[2] |
| Injection Volume | 1.0 µL[2] |
c) Data Analysis
-
Inject a racemic standard of Ethyl 4-chloro-3-hydroxybutyrate (derivatized) to determine the retention times of the (R) and (S) enantiomers.
-
Inject the prepared sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula mentioned above.
Workflow for Chiral GC Analysis
Caption: Workflow for determining enantiomeric excess by Chiral GC.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase
Chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers without the need for derivatization.[4] The choice of the chiral stationary phase (CSP) and the mobile phase is critical for achieving good resolution.
Experimental Protocol: Chiral HPLC-UV
a) Sample Preparation
-
Dissolve the Ethyl (S)-4-chloro-3-hydroxybutyrate sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b) Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel AS (250 x 4.6 mm, 10 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
c) Data Analysis
-
Inject a racemic standard of Ethyl 4-chloro-3-hydroxybutyrate to determine the retention times and elution order of the (R) and (S) enantiomers.
-
Inject the prepared sample solution.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess by Chiral HPLC.
Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is another technique for enantiomeric separation. It offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. The separation is achieved by adding a chiral selector to the background electrolyte.
General Approach for Chiral CE Method Development
-
Chiral Selector Screening: Cyclodextrins and their derivatives are common chiral selectors for CE. Screening different types and concentrations of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) would be the first step.
-
Background Electrolyte Optimization: The pH, buffer concentration, and organic modifiers of the background electrolyte would need to be optimized to achieve the best resolution.
-
Method Validation: Once a suitable separation is achieved, the method would require validation for parameters such as linearity, accuracy, precision, and limits of detection and quantification.
Data Summary
The following table summarizes typical quantitative data for the GC and HPLC methods. Please note that exact retention times and resolution may vary depending on the specific instrument, column, and experimental conditions.
| Parameter | Chiral GC-FID | Chiral HPLC-UV |
| Analyte | Acetylated Ethyl 4-chloro-3-hydroxybutyrate | Ethyl 4-chloro-3-hydroxybutyrate |
| Typical Retention Time (S)-enantiomer | Varies with exact program | ~ 8-12 min |
| Typical Retention Time (R)-enantiomer | Varies with exact program | ~ 10-15 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Limit of Detection (LOD) | ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | µg/mL range |
Conclusion
Both chiral Gas Chromatography and High-Performance Liquid Chromatography are reliable and robust methods for determining the enantiomeric excess of Ethyl (S)-4-chloro-3-hydroxybutyrate. The choice between the two techniques will depend on the available instrumentation, sample throughput requirements, and the specific analytical challenges. For GC analysis, derivatization is a necessary step. HPLC offers the advantage of direct analysis. Capillary Electrophoresis presents a potential alternative, though method development would be required. The detailed protocols provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the enantiomeric purity of this important chiral intermediate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 4. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
Chiral Separation of 4-Chloro-3-Hydroxybutyrate Esters: Detailed Application Notes and Protocols for HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of 4-chloro-3-hydroxybutyrate esters, crucial intermediates in the synthesis of various pharmaceuticals. The following sections outline established High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the effective enantiomeric resolution of these compounds.
High-Performance Liquid Chromatography (HPLC) Method
The chiral separation of 4-chloro-3-hydroxybutyrate esters by HPLC is effectively achieved using polysaccharide-based chiral stationary phases. The Chiralcel OD-H column, which utilizes cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a widely cited and effective choice for this application.
Quantitative Data Summary
The following table summarizes representative chromatographic data for the chiral separation of a 4-chloro-3-hydroxybutyrate ester on a Chiralcel OD-H column. Please note that exact retention times and resolution may vary depending on the specific ester and the precise analytical conditions.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-4-chloro-3-hydroxybutyrate ester | ~12.5 | \multirow{2}{*}{> 1.5} |
| (S)-4-chloro-3-hydroxybutyrate ester | ~15.1 | |
| Data is illustrative and based on typical performance for similar chiral alcohols on a Chiralcel OD column. |
Experimental Protocol: HPLC Chiral Separation
This protocol details the steps for the chiral separation of 4-chloro-3-hydroxybutyrate esters using a Chiralcel OD-H column.
1.2.1. Materials and Reagents
-
Chiralcel OD-H column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (B130326) (IPA)
-
Sample of 4-chloro-3-hydroxybutyrate ester
-
Mobile phase solvent filters (0.45 µm)
-
Sample filters (0.45 µm)
1.2.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
1.2.3. Chromatographic Conditions
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
1.2.4. Sample Preparation
-
Dissolve a known concentration of the 4-chloro-3-hydroxybutyrate ester sample in the mobile phase. A typical concentration is 1 mg/mL.
-
Vortex the sample until fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
1.2.5. Procedure
-
Prepare the mobile phase by mixing n-hexane and isopropanol in the specified ratio. Degas the mobile phase before use.
-
Equilibrate the Chiralcel OD-H column with the mobile phase at the set flow rate until a stable baseline is achieved.
-
Set the column oven temperature and the UV detector wavelength.
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis and record the chromatogram.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of a known enantiomer standard, if available.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
HPLC Experimental Workflow
Troubleshooting & Optimization
Overcoming substrate inhibition in Ethyl s-4-chloro-3-hydroxybutyrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate (ECHB). The content focuses on overcoming common challenges, particularly substrate and product inhibition, to enhance reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low despite using a high substrate (Ethyl 4-chloroacetoacetate - ECAA) concentration. What is the likely cause?
A1: A common issue in the biocatalytic reduction of ECAA is substrate inhibition.[1] High concentrations of the substrate can be toxic to the biocatalyst (whole cells or isolated enzymes), leading to reduced catalytic activity and lower yields.[2] Additionally, the substrate itself can be unstable in aqueous solutions.[3]
Q2: How can I mitigate substrate inhibition?
A2: Several strategies can be employed to overcome substrate inhibition:
-
Fed-Batch Strategy: Instead of adding the entire substrate amount at the beginning, a fed-batch approach allows for the gradual addition of the substrate, maintaining it at a concentration below the inhibitory level.[1][4][5] This strategy has been shown to significantly improve product yield.[4][5]
-
Biphasic Systems: Utilizing a two-phase system, such as water/organic solvent (e.g., n-butyl acetate, ethyl acetate, octanol) or water/ionic liquid, can alleviate substrate inhibition.[4][6][7] The substrate partitions into the organic phase, and is slowly released into the aqueous phase containing the biocatalyst, thus keeping the concentration in the aqueous phase low.[7]
-
In Situ Product and Substrate Removal: Employing macroporous adsorption resins, such as Amberlite XAD 2 or HZ 814, can effectively remove the product from the reaction medium in situ, which in turn can help to pull the reaction forward and reduce product inhibition.[1][8][9] This method can also help to control the concentration of the substrate by slow release.[1][8]
-
Enzyme Selection: Screening for and utilizing robust enzymes, such as certain alcohol dehydrogenases (ADHs) or carbonyl reductases, that exhibit high tolerance to both substrate and product is a promising approach.[10]
Q3: My enzyme activity decreases over time, even with moderate substrate concentrations. What could be the problem?
A3: Besides substrate inhibition, product inhibition is another significant factor that can reduce enzyme activity. The accumulation of Ethyl (S)-4-chloro-3-hydroxybutyrate can be inhibitory to the enzyme.[6][10] Furthermore, cofactor availability (NADH or NADPH) can become a limiting factor. Ensuring an efficient cofactor regeneration system is crucial for sustained enzyme activity.[2][11][12]
Q4: How can I improve cofactor regeneration?
A4: A common and effective method is to use a coupled-enzyme system. For instance, glucose dehydrogenase (GDH) is often co-expressed or co-immobilized with the primary reductase.[2][11][12] GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH, thus continuously supplying the necessary cofactor for the reduction of ECAA.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | 1. Substrate Inhibition.[1] 2. Product Inhibition.[6] 3. Inefficient Cofactor Regeneration.[2] 4. Suboptimal reaction conditions (pH, temperature).[2] | 1. Implement a fed-batch strategy for substrate addition.[4][5] 2. Use a biphasic (water/organic solvent) system.[7] 3. Employ in situ product removal with resins.[1][9] 4. Ensure an efficient cofactor regeneration system (e.g., using GDH).[11][12] 5. Optimize pH and temperature for the specific enzyme used.[2] |
| Decreasing Reaction Rate Over Time | 1. Product Inhibition.[10] 2. Enzyme Instability/Denaturation. 3. Depletion of Cofactor. | 1. Use in situ product removal techniques.[9] 2. Consider enzyme immobilization to improve stability.[13] 3. Verify the activity of the cofactor regeneration system. |
| Low Enantiomeric Excess (ee) | 1. Presence of competing reductases with opposite stereoselectivity (common in whole-cell systems).[12] 2. Non-specific chemical reduction. | 1. Use a specific, purified enzyme or a genetically engineered whole-cell catalyst expressing a highly stereoselective reductase.[11][14] 2. Optimize reaction conditions to favor the desired enzymatic reaction. |
| Emulsification in Biphasic Systems | 1. Presence of whole cells acting as emulsifiers.[15] | 1. Consider using isolated enzymes instead of whole cells. 2. Explore the use of an enzyme membrane reactor to separate the biocatalyst from the reaction mixture.[15] |
Quantitative Data Summary
Table 1: Comparison of Different Strategies to Overcome Substrate Inhibition
| Strategy | Biocatalyst | Substrate Conc. | Yield (%) | ee (%) | Reference |
| Fed-Batch & Biphasic System | Recombinant E. coli co-expressing BgADH3 and GDH | 1200 mmol (total) | 91.8 | 99.9 | [4][5] |
| In Situ Resin Adsorption | Recombinant E. coli co-expressing SrCR and BsGDH | 3000 mM | 98.2 | 99.4 | [6][9] |
| Slow-Release Biocatalysis (Resin) | Saccharomyces cerevisiae | 74 mM | 84 | 93 | [1][8] |
| Biphasic System (Aqueous/Ionic Liquid) | Aureobasidium pullulans | 47.1 g/L (batch), 75.1 g/L (fed-batch) | 95.6 | 98.5 | [7] |
| High Tolerance Enzyme | Alcohol Dehydrogenase SmADH31 | 6 M | High | >99 | [10] |
| Biphasic System (Aqueous/Organic Solvent) | Aldehyde Reductase from Sporobolomyces salmonicolor | 0.80 mol | 95.4 | 86 | [3][16] |
Experimental Protocols
1. Fed-Batch Bioreduction in a Biphasic System
This protocol is based on the work by He et al. (2014) and involves a fed-batch strategy in a water/octanol (B41247) biphasic system.[4][5]
-
Biocatalyst: Recombinant E. coli cells co-expressing a carbonyl reductase (e.g., BgADH3) and glucose dehydrogenase (GDH).
-
Reaction System: A 1-L reaction system containing an aqueous phase and an octanol phase.
-
Aqueous Phase: Phosphate buffer (pH 6.5) containing the recombinant E. coli cells, glucose, and NADP+.
-
Organic Phase: Octanol containing the substrate, ethyl 4-chloro-3-oxobutanoate (COBE).
-
Procedure:
-
The reaction is initiated by adding the cell suspension to the aqueous phase.
-
The substrate (COBE) is added in three separate batches over the course of the reaction to maintain a low concentration in the aqueous phase. For a total of 1200 mmol of COBE, an initial amount is added, followed by subsequent additions at specific time intervals (e.g., every 4-6 hours).
-
The pH of the reaction is maintained at 6.5 by the addition of 2 M NaOH to neutralize the gluconic acid formed from glucose oxidation.
-
The reaction is carried out at 30°C with agitation.
-
The reaction progress is monitored by analyzing samples for substrate consumption and product formation using techniques like gas chromatography (GC).
-
2. In Situ Product Removal Using Adsorption Resin
This protocol is adapted from studies utilizing macroporous resins to alleviate product inhibition.[6][9]
-
Biocatalyst: Recombinant E. coli co-expressing a carbonyl reductase (e.g., SrCR) and glucose dehydrogenase (e.g., BsGDH).
-
Reaction Medium: Aqueous buffer system.
-
Adsorbent: Macroporous adsorption resin (e.g., HZ 814).
-
Procedure:
-
The reaction is set up in a suitable vessel with the recombinant E. coli cells, substrate (COBE), glucose, and cofactor in an aqueous buffer.
-
The macroporous adsorption resin is added to the reaction mixture.
-
The reaction is conducted at an optimal temperature and pH with agitation.
-
The resin adsorbs the product, Ethyl (S)-4-chloro-3-hydroxybutyrate, as it is formed, thereby reducing its concentration in the aqueous phase and minimizing product inhibition.
-
This allows for the addition of a much higher initial substrate concentration (up to 3000 mM) to be converted with high yield.[6][9]
-
After the reaction, the product can be eluted from the resin using a suitable organic solvent.
-
Visualizations
Caption: Fed-batch strategy workflow for ECHB synthesis.
Caption: In situ product removal workflow using adsorption resin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. | Sigma-Aldrich [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN109943597B - Method for preparing this compound by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 16. [PDF] Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enantioselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to produce chiral ethyl 4-chloro-3-hydroxybutanoate (ECHB).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the enantioselective reduction of ethyl 4-chloro-3-oxobutanoate?
A1: The primary methods involve biocatalysis, utilizing whole-cell microorganisms or isolated enzymes. Common biocatalysts include baker's yeast (Saccharomyces cerevisiae), various other fungi and yeasts like Aureobasidium pullulans and Cylindrocarpon sclerotigenum, and recombinant E. coli expressing specific reductases.[1][2][3][4][5] These biocatalysts often employ NADPH-dependent carbonyl reductases or alcohol dehydrogenases to achieve high enantioselectivity.[6][7][8][9] Chemical methods using chiral metal complexes also exist but may require harsh conditions and can lead to metal contamination.[10]
Q2: How can I control whether the (R)- or (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate is produced?
A2: The choice of biocatalyst is the primary determinant of enantioselectivity. For instance, reductases from Sporobolomyces salmonicolor and Burkholderia gladioli have been shown to produce the (R)-enantiomer, which is a precursor for L-carnitine.[6][7][8][11] Conversely, certain fungi like Cylindrocarpon sclerotigenum and specific reductases from baker's yeast (e.g., YDL124W) can exclusively produce the (S)-enantiomer, a key intermediate for HMG-CoA reductase inhibitors.[1][5] Screening different microorganisms or enzymes is crucial for obtaining the desired enantiomer.
Q3: What is the role of a cofactor regeneration system?
A3: Many of the reductases used for this transformation are NADPH-dependent.[1][6][7][8] A cofactor regeneration system is essential for economically viable synthesis on a larger scale as it continuously replenishes the expensive NADPH cofactor. A common approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to reduce NADP+ back to NADPH.[4][6][7][8][9] This can be achieved by adding the purified enzyme or by co-expressing the genes for both the reductase and the dehydrogenase in a single host organism like E. coli.[4][9]
Q4: Why is a two-phase (diphasic) system often recommended for this reaction?
A4: A diphasic system, typically an organic solvent and water, can significantly improve the reaction performance.[6][7][8] This is because the substrate, ethyl 4-chloro-3-oxobutanoate, can be unstable in aqueous solutions and may cause substrate and product inhibition of the enzymes.[6][7][8] The organic phase acts as a reservoir for the substrate and extracts the product, minimizing their concentration in the aqueous phase where the enzyme is active, thus reducing inhibition and improving overall yield and productivity.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Biocatalyst: The chosen microorganism or enzyme may have inherently low selectivity for this substrate. 2. Presence of Multiple Reductases: Whole-cell catalysts (like yeast) can contain multiple reductases with opposing stereoselectivities. 3. Incorrect Reaction Temperature: Temperature can significantly impact enzyme conformation and, consequently, enantioselectivity.[12] | 1. Screen Different Biocatalysts: Test a variety of microorganisms or purified enzymes to find one with high selectivity.[12] 2. Use a Specific Recombinant Enzyme: Employ a host organism (e.g., E. coli) expressing a single, highly selective reductase. 3. Optimize Temperature: Screen a range of temperatures (e.g., 15°C to 45°C) to find the optimum for your specific catalyst system.[9][12] |
| Low Conversion/Yield | 1. Substrate/Product Inhibition: High concentrations of the ketoester substrate or the alcohol product can inhibit or inactivate the enzyme.[6][7][8] 2. Cofactor Limitation: Insufficient regeneration of NADPH will stall the reaction. 3. Poor Substrate Solubility: The substrate, ethyl 4-chloro-3-oxobutanoate, has limited solubility in aqueous systems.[9] 4. Suboptimal pH: The pH of the reaction medium affects enzyme activity. | 1. Implement a Diphasic System: Use an organic-aqueous system (e.g., n-butyl acetate-water or octanol-water) to control substrate and product concentrations in the aqueous phase.[6][7][8][11] 2. Optimize Cofactor Regeneration: Ensure an efficient cofactor regeneration system is in place (e.g., by adjusting the glucose-to-substrate ratio).[11] 3. Use a Co-solvent or Biphasic System: Enhance substrate availability with a suitable organic solvent.[9][11] 4. Optimize pH: Determine the optimal pH for the chosen enzyme, typically between 6.0 and 7.0.[1][2] |
| Reaction Stalls Prematurely | 1. Enzyme Inactivation: The enzyme may be unstable under the reaction conditions (e.g., pH, temperature, or due to the substrate/product).[6][7][8] 2. Depletion of Cofactor Regeneration Substrate: The substrate for the regeneration system (e.g., glucose) may have been consumed. | 1. Immobilize the Enzyme: Immobilization can improve enzyme stability. 2. Control Substrate/Product Concentration: Use a fed-batch approach or a diphasic system.[2] 3. Ensure Sufficient Regeneration Substrate: Add an adequate amount of the regeneration substrate at the start or feed it during the reaction. |
| Difficulty in Product Separation | 1. Emulsion Formation in Biphasic Systems: Vigorous stirring can lead to stable emulsions, complicating phase separation. 2. Complex Reaction Mixture: Whole-cell systems can produce byproducts that interfere with purification. | 1. Gentle Agitation: Use gentle stirring (50-100 rpm) to avoid emulsification.[8] 2. Choice of Organic Solvent: Select a solvent that allows for easy separation from the product. 3. Use Purified Enzymes: This will result in a cleaner reaction mixture compared to whole-cell systems. |
Data Summary Tables
Table 1: Performance of Different Biocatalysts for (R)-ECHB Production
| Biocatalyst | System | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Sporobolomyces salmonicolor AKU4429 (Aldehyde Reductase) | n-Butyl acetate-water diphasic | Not specified | 95.4 | 86 | [6][7][8] |
| Recombinant E. coli (Carbonyl Reductase from Burkholderia gladioli) | Octanol-water diphasic | Not specified | 86.6 | >99 | [11] |
| Recombinant E. coli (CgCR and GDH) | Ethyl acetate-betaine:lactic acid-water | 1000 mM | ≥90 | Not specified | [9] |
| Co-existing recombinant E. coli strains (ALR and GDH) | Aqueous | 28.5 mM | 90.5 | 99 | [4] |
Table 2: Performance of Different Biocatalysts for (S)-ECHB Production
| Biocatalyst | System | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cylindrocarpon sclerotigenum IFO 31855 | Aqueous | Not specified | High | >99 | [1] |
| Aureobasidium pullulans CGMCC 1244 | Aqueous/[bmim]PF6 biphase | Not specified | 95.6 | 98.5 | [2] |
| Recombinant E. coli (YDL124W and GDH) | Aqueous | Not specified | Not specified | Exclusive (S)-form | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction in a Diphasic System for (R)-ECHB
This protocol is based on the methodology for stereoselective reduction using Sporobolomyces salmonicolor.[6][7][8]
-
Catalyst Preparation: Cultivate Sporobolomyces salmonicolor AKU4429 according to standard protocols. Harvest the cells and prepare a cell-free extract containing the aldehyde reductase (ARD) and glucose dehydrogenase (GDH).
-
Reaction Setup:
-
Prepare a two-phase system consisting of an aqueous buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5) and an organic solvent (e.g., n-butyl acetate) in a 1:1 volume ratio.
-
To the aqueous phase, add the cell-free extract containing ARD and GDH.
-
Add the cofactor NADP+ and the regeneration substrate, glucose.
-
-
Reaction Execution:
-
Add ethyl 4-chloro-3-oxobutanoate to the organic phase. The substrate will partition between the two phases.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation (50-100 rpm) to avoid emulsification.
-
Monitor the reaction progress by taking samples from the organic phase and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, separate the organic and aqueous phases.
-
Extract the aqueous phase with the same organic solvent to recover any remaining product.
-
Combine the organic phases, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Determine the yield and enantiomeric excess of the resulting ethyl (R)-4-chloro-3-hydroxybutanoate using chiral GC or HPLC.
-
Protocol 2: Asymmetric Reduction using Recombinant E. coli for (S)-ECHB
This protocol is a generalized method based on the use of recombinant E. coli expressing a stereoselective reductase.[2][5]
-
Catalyst Preparation:
-
Construct a recombinant E. coli strain co-expressing the gene for the desired (S)-selective reductase (e.g., YDL124W from S. cerevisiae) and a glucose dehydrogenase (e.g., from Bacillus subtilis) for cofactor regeneration.
-
Grow the recombinant E. coli in a suitable medium and induce protein expression.
-
Harvest the cells by centrifugation and wash with buffer. The cells can be used as a whole-cell catalyst.
-
-
Reaction Setup:
-
In a reaction vessel, suspend the harvested recombinant E. coli cells in a buffer (e.g., pH 6.5-7.0).
-
Add glucose as the cofactor regeneration substrate and a catalytic amount of NADP+.
-
-
Reaction Execution:
-
Add ethyl 4-chloro-3-oxobutanoate to the reaction mixture. To overcome substrate inhibition, a fed-batch strategy or a biphasic system with an ionic liquid like [bmim]PF6 can be employed.[2]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking (e.g., 180 rpm).
-
Monitor the conversion and enantioselectivity by analyzing samples periodically via GC or HPLC.
-
-
Work-up and Analysis:
-
After the reaction, centrifuge to remove the cells.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts and evaporate the solvent.
-
Analyze the crude product for yield and enantiomeric excess using chiral chromatography.
-
Visualizations
Caption: Workflow for whole-cell catalyzed reduction of ethyl 4-chloro-3-oxobutanoate.
Caption: Troubleshooting logic for addressing low enantiomeric excess in the reduction reaction.
Caption: Diagram of a diphasic system for enzymatic reduction to mitigate substrate inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Optimization of pH and temperature for enzymatic synthesis of (S)-CHBE
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of pH and temperature for the enzymatic synthesis of (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of (S)-CHBE, providing systematic steps to identify and resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No (S)-CHBE Yield | 1. Suboptimal pH: The reaction pH is outside the optimal range for one or both enzymes (Carbonyl Reductase and Glucose Dehydrogenase), leading to reduced activity. | - Verify the pH of your reaction buffer before starting the experiment. - Ensure the buffer system has adequate capacity to maintain the pH throughout the reaction. - Perform a pH profile experiment to determine the optimal pH for your specific enzyme preparations (see Experimental Protocols). For the dual-enzyme system with BsCR and BsGDH, the optimal pH for the overall reaction is reported to be around 8.0.[1][2][3] |
| 2. Suboptimal Temperature: The reaction temperature is too high or too low, affecting enzyme activity and stability. | - Use a calibrated incubator or water bath to ensure accurate temperature control. - Conduct a temperature profile experiment to find the optimal temperature for your enzyme system (see Experimental Protocols). The optimal temperature for the synthesis of (S)-CHBE using the BsCR and BsGDH system has been reported to be 30°C.[1][2][3] | |
| 3. Enzyme Inactivity: One or both enzymes may have lost activity due to improper storage, handling, or the presence of inhibitors. | - Perform individual activity assays for both the Carbonyl Reductase and Glucose Dehydrogenase to confirm they are active. - Ensure enzymes have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles. - Check all reagents for potential inhibitors. | |
| 4. Insufficient Cofactor Regeneration: The Glucose Dehydrogenase may not be efficiently regenerating the NADPH cofactor required by the Carbonyl Reductase. | - Confirm the presence and correct concentration of NADP+ and glucose in the reaction mixture. - Verify the activity of the Glucose Dehydrogenase. | |
| Formation of Byproducts or Incorrect Stereoisomer | 1. Suboptimal Reaction Conditions: Incorrect pH or temperature can sometimes affect the stereoselectivity of the Carbonyl Reductase. | - Re-optimize the pH and temperature as described above. While the BsCR enzyme is reported to have high stereoselectivity, extreme deviations from optimal conditions could potentially impact this. |
| 2. Contaminating Enzymes: The enzyme preparations may be contaminated with other reductases that produce the opposite enantiomer ((R)-CHBE). | - Check the purity of your enzyme preparations using SDS-PAGE. - If using cell lysates, consider purifying the enzymes to remove contaminating proteins. | |
| Reaction Rate is Too Slow | 1. Suboptimal pH or Temperature: Even if the reaction is proceeding, non-optimal conditions can lead to a slower reaction rate. | - Fine-tune the pH and temperature to the determined optima to maximize the reaction rate. |
| 2. Low Enzyme Concentration: The concentration of one or both enzymes may be the rate-limiting factor. | - Incrementally increase the concentration of each enzyme to see if the reaction rate improves. Be mindful that excessively high concentrations can sometimes lead to aggregation or other issues. | |
| 3. Substrate or Product Inhibition: High concentrations of the substrate (COBE) or the product ((S)-CHBE) may inhibit the enzymes. | - Investigate the effect of substrate concentration on the reaction rate. - If product inhibition is suspected, consider strategies for in-situ product removal. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for the enzymatic synthesis of (S)-CHBE using Carbonyl Reductase (BsCR) and Glucose Dehydrogenase (BsGDH)?
A1: For the dual-enzyme system, the optimal conditions for the overall synthesis of (S)-CHBE are a pH of 8.0 and a temperature of 30°C.[1][2][3] However, it is important to note that the individual enzymes may have slightly different optima. For instance, free BsCR has an optimal pH of 6.0, while free BsGDH has an optimal pH of 6.5.[1] Immobilization of these enzymes can shift the optimal conditions.[1][2][3]
Q2: My reaction yield is still low even after setting the pH to 8.0 and the temperature to 30°C. What else could be wrong?
A2: If the pH and temperature are optimized, other factors could be affecting the yield. These include inactive enzymes, insufficient cofactor (NADP+) or co-substrate (glucose) concentrations, or the presence of inhibitors in your reaction mixture. We recommend performing individual enzyme activity assays to ensure both enzymes are active and verifying the concentrations of all reaction components.
Q3: How does immobilization affect the optimal pH and temperature?
A3: Enzyme immobilization can lead to improved stability over a wider range of pH and temperature.[1][2][3] This is because the immobilization matrix can provide a protective microenvironment for the enzyme. It is often observed that immobilized enzymes exhibit a slight shift in their optimal pH and temperature compared to their free counterparts.
Q4: Can I use a different buffer system for the reaction?
A4: Yes, but it is crucial to ensure that the chosen buffer is effective in the desired pH range and does not inhibit the enzymes. Commonly used buffers for enzymatic reactions include phosphate (B84403) buffers and Tris-HCl. It is recommended to test the enzyme activity in the new buffer system to confirm compatibility.
Q5: How can I determine the optimal pH and temperature for my specific enzyme preparations?
A5: You can determine the optimal conditions by performing pH and temperature profiling experiments. This involves measuring the enzyme activity across a range of pH values and temperatures while keeping other parameters constant. Detailed protocols for these experiments are provided below.
Data Presentation
Table 1: Optimal pH and Temperature for Free and Immobilized Enzymes in (S)-CHBE Synthesis
| Enzyme System | Optimal pH | Optimal Temperature (°C) | Reference |
| Free BsCR | 6.0 | - | [1] |
| Free BsGDH | 6.5 | - | [1] |
| Immobilized Double-Enzyme System (LXTE@BsCR-SpyTag & LXTE@BsGDH-SnoopTag) | 8.0 | 30 | [1][2][3] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Carbonyl Reductase (BsCR)
-
Prepare a series of buffers with different pH values (e.g., from pH 5.0 to 9.0 with 0.5 unit increments). Examples include citrate (B86180) buffer for acidic pH, phosphate buffer for neutral pH, and Tris-HCl or glycine-NaOH for alkaline pH.
-
Set up reaction mixtures in separate tubes for each pH value. Each tube should contain:
-
Buffer of a specific pH
-
Substrate (e.g., 4-chloroacetoacetate - COBE) at a fixed concentration
-
Cofactor (NADPH) at a saturating concentration
-
-
Initiate the reaction by adding a fixed amount of the Carbonyl Reductase (BsCR) enzyme solution to each tube.
-
Incubate the reactions at a constant, predetermined temperature (e.g., 35°C) for a specific time.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the amount of product ((S)-CHBE) formed or the consumption of the substrate (COBE) using a suitable analytical method such as HPLC or GC.
-
Plot the enzyme activity (or product yield) against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.
Protocol 2: Determination of Optimal Temperature for Glucose Dehydrogenase (BsGDH)
-
Prepare a reaction mixture containing:
-
Buffer at the optimal pH for the enzyme (e.g., pH 6.5 for free BsGDH)
-
Substrate (Glucose) at a fixed concentration
-
Cofactor (NADP+) at a saturating concentration
-
-
Aliquot the reaction mixture into several tubes.
-
Pre-incubate the tubes at a range of different temperatures (e.g., from 25°C to 60°C with 5°C increments) for a few minutes to allow them to reach the desired temperature.
-
Initiate the reaction by adding a fixed amount of the Glucose Dehydrogenase (BsGDH) enzyme solution to each tube.
-
Incubate the reactions at their respective temperatures for a specific time.
-
Stop the reaction .
-
Measure the rate of NADP+ reduction to NADPH by monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
Plot the enzyme activity (rate of reaction) against the temperature to identify the optimal temperature.
Mandatory Visualization
Caption: Workflow for Determining Optimal pH.
Caption: Workflow for Determining Optimal Temperature.
References
Technical Support Center: Synthesis of (R)-1-((3,4-dichlorophenyl)methyl)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine (CHBE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of CHBE.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of CHBE, focusing on the key reaction steps: intramolecular cyclopropanation and reductive amination/N-methylation.
Issue 1: Low Diastereoselectivity in Intramolecular Cyclopropanation
Problem: The formation of the desired exo-diastereomer of the 3-azabicyclo[3.1.0]hexane core is low, with significant amounts of the endo-diastereomer being produced.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Suboptimal Catalyst | Screen different rhodium(II) or palladium catalysts. For rhodium-catalyzed reactions, consider catalysts like Rh2(esp)2.[1] For palladium-catalyzed cyclopropanation of maleimide (B117702) precursors, various palladium sources and ligands can be explored.[2][3] | Improved diastereomeric ratio in favor of the desired exo isomer. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For rhodium-catalyzed cyclopropanations with diazoacetates, temperatures around 70°C have been shown to be effective, though optimization is crucial.[1] | Increased yield of the desired diastereomer and reduced formation of thermal degradation byproducts. |
| Solvent Effects | Evaluate a range of solvents. Aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) have been shown to favor the formation of 3-azabicyclo[3.1.0]hexane derivatives in some cycloaddition reactions.[4] | Enhanced diastereoselectivity and improved reaction kinetics. |
| Slow Addition of Diazo Compound | If using a diazo compound for cyclopropanation, add it slowly to the reaction mixture to maintain a low concentration, which can suppress side reactions. | Minimized formation of diazo decomposition products and improved selectivity. |
Experimental Protocol: Optimization of Diastereoselective Intramolecular Cyclopropanation
This protocol is a general guideline for optimizing the diastereoselectivity of the cyclopropanation step.
-
Catalyst Screening:
-
Set up parallel reactions using a panel of catalysts (e.g., Rh2(OAc)4, Rh2(esp)2, Pd(OAc)2 with various phosphine (B1218219) ligands).
-
Maintain a consistent substrate concentration, temperature, and reaction time for all screening reactions.
-
Analyze the crude reaction mixture of each reaction by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
-
-
Temperature Optimization:
-
Using the best catalyst identified, run the reaction at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
Monitor the reaction progress and diastereoselectivity at each temperature.
-
-
Solvent Screening:
-
Evaluate the reaction in a variety of solvents with different polarities (e.g., dichloromethane, toluene, THF, acetonitrile).
-
Issue 2: Incomplete Reaction and Formation of Starting Material Adducts
Problem: The cyclopropanation reaction does not go to completion, and side products arising from the reaction of the intermediate with starting materials are observed.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 0.5 mol% to 2 mol%). For some dirhodium(II)-catalyzed reactions, very low catalyst loadings (e.g., 0.005 mol%) can be effective, but this is substrate-dependent.[1] | Drive the reaction to completion and reduce the amount of unreacted starting material. |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry. Impurities can poison the catalyst. Consider the use of fresh catalyst. | Maintained catalyst activity throughout the reaction, leading to higher conversion. |
| Low Reaction Temperature | Gradually increase the reaction temperature to improve the reaction rate. | Increased conversion of starting material to product. |
Issue 3: Formation of Over-Alkylated and Other Amine Byproducts During Reductive Amination and N-Methylation
Problem: The reductive amination of the bicyclic ketone intermediate or the N-methylation of the resulting primary amine leads to the formation of tertiary amines or other undesired amine byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Harsh Reducing Agent | Use a milder reducing agent. Sodium triacetoxyborohydride (B8407120) is often a good choice for reductive aminations as it is selective for the iminium ion over the ketone.[5] | Minimized reduction of the starting ketone and selective formation of the desired amine. |
| Suboptimal pH | Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without causing significant hydrolysis or side reactions. | Optimized rate of imine formation and subsequent reduction. |
| Excess Aldehyde/Ketone | Use a stoichiometric amount or a slight excess of the amine component relative to the carbonyl compound. | Reduced probability of the newly formed amine reacting further with the carbonyl compound. |
| Inappropriate Methylating Agent | For N-methylation, avoid overly reactive methylating agents like methyl iodide if selectivity is an issue. Consider using formaldehyde (B43269) in a reductive amination protocol (Eschweiler-Clarke reaction) for controlled methylation. | Selective formation of the N-methylated product without significant formation of quaternary ammonium (B1175870) salts.[6] |
| Steric Hindrance | For hindered ketones, the reaction may be slow. Consider using a catalyst system known to be effective for sterically demanding substrates, such as certain Rhodium or Ruthenium catalysts.[7] Using trichlorosilane (B8805176) with an organic Lewis base activator can also be effective for hindered systems.[8] | Improved conversion to the desired sterically hindered amine. |
Experimental Protocol: Selective Reductive Amination of a Bicyclic Ketone
-
Reagent Addition:
-
Dissolve the bicyclic ketone and a slight excess (1.1-1.2 equivalents) of the primary amine in a suitable solvent (e.g., 1,2-dichloroethane (B1671644) or THF).
-
Add a mild acid catalyst, such as acetic acid, to achieve a pH of approximately 5-6.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common diastereomeric impurities in the synthesis of the 3-azabicyclo[3.1.0]hexane core?
A1: The most common diastereomeric impurity is the endo-isomer. The desired product is typically the exo-isomer due to thermodynamic stability and the stereochemical control exerted by the catalyst during the cyclopropanation step. The ratio of exo to endo isomers is highly dependent on the choice of catalyst, solvent, and temperature.[1]
Q2: How can I minimize the formation of the corresponding alcohol as a byproduct during reductive amination?
A2: The formation of the alcohol byproduct results from the reduction of the starting ketone before amination. To minimize this, use a pH-sensitive reducing agent like sodium cyanoborohydride or a sterically hindered one like sodium triacetoxyborohydride, which preferentially reduces the protonated iminium ion intermediate over the ketone.[9] Running the reaction in a two-step, one-pot fashion where the imine is pre-formed before the addition of the reducing agent can also favor amine formation.
Q3: Are there any specific impurities I should watch for during the N-methylation step?
A3: Yes, the primary byproduct of concern is the over-methylated quaternary ammonium salt. This can be minimized by using a controlled methylation procedure such as the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid. Another potential impurity is the unreacted secondary amine. N-methylation can also sometimes impact the solubility and lipophilicity of the molecule, which is a factor to consider during purification.
Q4: What analytical techniques are best for monitoring the progress and purity of the CHBE synthesis?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and diastereomeric ratio. Chiral HPLC is essential for resolving enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities by comparing spectra to known standards or through detailed analysis of chemical shifts and coupling constants.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.
Visualizations
Caption: Synthetic pathway for CHBE highlighting the key stages.
Caption: Troubleshooting workflow for CHBE synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Predict the major products formed when the following amines under... | Study Prep in Pearson+ [pearson.com]
- 7. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting low yields in the chemical synthesis of Ethyl s-4-chloro-3-hydroxybutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate, categorized by the synthetic method.
Biocatalytic Asymmetric Reduction
The enzymatic reduction of ethyl 4-chloroacetoacetate is a common method for producing the (S)-enantiomer with high stereoselectivity. However, low yields can be a significant issue.
Problem 1: Low Conversion of Ethyl 4-chloroacetoacetate
-
Possible Cause 1: Sub-optimal Reaction Conditions. The activity of the reductase enzyme is highly dependent on pH and temperature.
-
Solution: Optimize the pH and temperature of the reaction. Most reductases used for this transformation exhibit optimal activity at a pH of around 6.5 and a temperature of approximately 30°C.[1] It is crucial to experimentally determine the optimal conditions for the specific enzyme being used.
-
-
Possible Cause 2: Cofactor (NADPH/NADH) Limitation or Degradation. The reduction of the keto-ester requires a hydride source, typically from a nicotinamide (B372718) cofactor. Insufficient cofactor or its degradation will stall the reaction.
-
Solution: Implement a cofactor regeneration system. A common and effective method is to use a coupled-enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the reduced cofactor.[2] Ensure an adequate concentration of the cofactor and the regeneration substrate (e.g., glucose) are present in the reaction mixture.
-
-
Possible Cause 3: Enzyme Inhibition by Substrate or Product. High concentrations of the substrate (ethyl 4-chloroacetoacetate) or the product (Ethyl (S)-4-chloro-3-hydroxybutyrate) can inhibit the activity of the reductase.
-
Solution: Employ a fed-batch strategy for the substrate to maintain a low, optimal concentration throughout the reaction.[1] To mitigate product inhibition, consider using a biphasic system (e.g., water/octanol) where the product is extracted into the organic phase as it is formed, reducing its concentration in the aqueous phase where the enzyme resides.[1]
-
Problem 2: Low Enantioselectivity (Low %ee)
-
Possible Cause 1: Presence of Competing Reductases. Whole-cell biocatalysts (e.g., yeast) may contain multiple reductases with different stereoselectivities, leading to the formation of the undesired (R)-enantiomer.
-
Solution: Use a purified reductase enzyme or a recombinant microorganism overexpressing a specific reductase with high (S)-selectivity. Several reductases have been identified and characterized for their high stereoselectivity in this reaction.
-
-
Possible Cause 2: Racemization of the Product. Although less common under typical enzymatic conditions, pH or temperature extremes could potentially lead to racemization.
-
Solution: Maintain strict control over the reaction pH and temperature to ensure the stability of the chiral center in the product.
-
Chemical Asymmetric Reduction (e.g., Noyori-type Hydrogenation)
Asymmetric hydrogenation using chiral metal catalysts, such as Ruthenium-BINAP complexes, is a powerful method for the synthesis of the (S)-enantiomer.
Problem 1: Low Conversion of Ethyl 4-chloroacetoacetate
-
Possible Cause 1: Catalyst Deactivation. The catalyst can be deactivated by impurities in the substrate, solvent, or hydrogen gas. Oxygen can also lead to catalyst deactivation.
-
Solution: Ensure the use of high-purity, degassed solvents and substrate. The substrate, ethyl 4-chloroacetoacetate, should be purified to remove any acidic impurities. The hydrogen gas should be of high purity. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 2: Insufficient Catalyst Loading or Hydrogen Pressure. Low catalyst concentration or inadequate hydrogen pressure can lead to slow or incomplete reactions.
-
Solution: Optimize the catalyst loading. While higher loading can increase the reaction rate, it also increases cost. A balance must be found. The hydrogen pressure is also a critical parameter and should be optimized for the specific catalyst and reactor setup.
-
-
Possible Cause 3: Sub-optimal Temperature. The reaction temperature affects both the rate and the selectivity of the hydrogenation.
-
Solution: Screen a range of temperatures to find the optimum for both conversion and enantioselectivity.
-
Problem 2: Low Enantioselectivity (Low %ee)
-
Possible Cause 1: Incorrect Chiral Ligand. The stereochemical outcome is determined by the chirality of the ligand (e.g., (R)- vs. (S)-BINAP).
-
Solution: Ensure that the correct enantiomer of the chiral ligand is used to produce the desired (S)-product.
-
-
Possible Cause 2: Racemization during Workup or Purification. The product can be sensitive to acidic or basic conditions, which may be used during the workup and could potentially cause racemization.
-
Solution: Employ neutral workup conditions. Purification by distillation should be performed under reduced pressure to minimize thermal stress on the product.
-
Frequently Asked Questions (FAQs)
Q1: My yield is consistently around 80-85% using sodium borohydride (B1222165) reduction, but the product is racemic. How can I improve the yield of the (S)-enantiomer?
A1: Sodium borohydride is an achiral reducing agent and will produce a racemic mixture of (R)- and (S)-ethyl 4-chloro-3-hydroxybutyrate. While the chemical yield of the racemic product can be high (around 82%), obtaining the pure (S)-enantiomer requires a subsequent chiral resolution step, which is often inefficient and leads to a theoretical maximum yield of 50% for the desired enantiomer. For high yields of the (S)-enantiomer, it is recommended to use a stereoselective method from the start, such as biocatalytic reduction or asymmetric chemical hydrogenation.
Q2: I am using a whole-cell biocatalyst and observing the formation of byproducts. What could be the cause?
A2: Whole-cell systems contain a multitude of enzymes that can lead to side reactions. Besides the desired reduction, the substrate or product may undergo hydrolysis or other transformations. One common issue is the spontaneous chemical hydrolysis of the starting material, ethyl 4-chloroacetoacetate. To mitigate this, consider using a biphasic system or immobilizing the cells, which can sometimes improve stability and reduce side reactions.
Q3: During the purification of my product by distillation, I am experiencing significant yield loss. What could be the reason?
A3: Ethyl (S)-4-chloro-3-hydroxybutyrate is a relatively high-boiling point liquid and can be thermally sensitive. Distillation at atmospheric pressure can lead to decomposition. It is crucial to perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation. Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition.
Q4: What is the typical purity of commercially available Ethyl (S)-4-chloro-3-hydroxybutyrate, and what are the common impurities?
A4: Commercially available Ethyl (S)-4-chloro-3-hydroxybutyrate typically has a purity of ≥96.0%. Common impurities can include the starting material (ethyl 4-chloroacetoacetate), the (R)-enantiomer, and byproducts from the synthesis or decomposition.
Data Presentation
Table 1: Comparison of Typical Yields for Different Synthetic Methods
| Synthetic Method | Typical Yield (%) | Enantiomeric Excess (%ee) | Key Challenges |
| Biocatalytic Reduction (Whole Cell) | 70-95 | >95 | Substrate/product inhibition, byproduct formation |
| Biocatalytic Reduction (Isolated Enzyme) | 85-98 | >99 | Enzyme cost and stability, cofactor regeneration |
| Chemical Reduction (NaBH₄) followed by Resolution | <50 (for S-enantiomer) | >99 (after resolution) | Inefficient resolution step, low overall yield |
| Asymmetric Chemical Hydrogenation (e.g., Ru-BINAP) | 80-95 | >97 | Catalyst sensitivity and cost, requires inert atmosphere |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using a Recombinant E. coli with Co-expressed Reductase and Glucose Dehydrogenase
-
Inoculum Preparation: Inoculate a suitable volume of sterile growth medium with the recombinant E. coli strain. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a specified value (e.g., 0.6-0.8).
-
Induction: Induce the expression of the reductase and glucose dehydrogenase genes by adding an appropriate inducer (e.g., IPTG) and continue the incubation at a lower temperature (e.g., 20-25°C) for several hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing the buffer, glucose, NADP⁺, and the harvested cells.
-
Reaction Execution: Start the reaction by adding ethyl 4-chloroacetoacetate (the substrate). It is recommended to add the substrate in a fed-batch manner to avoid high initial concentrations.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of the substrate and product by a suitable method (e.g., GC or HPLC).
-
Workup: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration. Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
Note: This reaction must be carried out under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.
-
Catalyst Preparation (in situ): In a Schlenk flask or a glovebox, dissolve the chiral Ru-BINAP precursor in an appropriate anhydrous solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Setup: In a high-pressure reactor, add the purified ethyl 4-chloroacetoacetate and the solvent.
-
Reaction Execution: Transfer the catalyst solution to the reactor. Seal the reactor, purge it several times with high-purity hydrogen gas, and then pressurize it to the desired pressure. Heat the reaction mixture to the optimized temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC or HPLC.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent. Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in biocatalytic synthesis.
Caption: Troubleshooting workflow for low yields in asymmetric chemical synthesis.
References
Purification challenges of Ethyl s-4-chloro-3-hydroxybutyrate from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Ethyl s-4-chloro-3-hydroxybutyrate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities include unreacted starting material (ethyl 4-chloroacetoacetate), byproducts such as 4-chloro-3-hydroxybutanoic acid formed by hydrolysis, and residual solvents from the reaction and extraction steps.[1][2] Inadequate control of reaction conditions can lead to the formation of other side products, contributing to lower purity.[1]
Q2: What is a typical purity level for crude this compound before and after purification?
A2: The purity of crude this compound can be as low as 84.9% depending on the synthesis method.[1] However, with optimized purification protocols, it is possible to achieve a purity of 99.5% or higher.[1] One study reported extracting the product with a purity of 95%.[3]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, well-ventilated place to ensure its stability.[4]
Troubleshooting Guides
Low Yield After Extraction
Problem: The yield of this compound is significantly lower than expected after extraction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Extraction | Use a suitable extraction solvent such as ethyl acetate, butyl acetate, or dichloromethane (B109758).[2] Perform multiple extractions to ensure complete transfer of the product from the aqueous phase to the organic phase. | Increased yield of the extracted product. |
| Product Instability | Ensure the pH of the aqueous layer is neutral before extraction to prevent hydrolysis of the ester.[1] Avoid excessive temperatures during the concentration of the extract. | Minimized product degradation and improved yield. |
| Emulsion Formation | If an emulsion forms during extraction, add a small amount of brine to break the emulsion. Allow sufficient time for phase separation. | Clear separation of aqueous and organic layers, leading to a more efficient extraction. |
Low Purity After Distillation
Problem: The purity of this compound remains low even after vacuum distillation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-distillation of Impurities | Ensure that the crude product is properly washed and dried before distillation to remove water-soluble impurities and residual solvents.[1] | A higher purity of the final product. |
| Thermal Decomposition | Perform the distillation under a high vacuum to lower the boiling point and minimize thermal decomposition.[5] Ensure the distillation apparatus is clean and free of contaminants. | Reduced formation of degradation products and improved purity. |
| Inefficient Fractionation | Use a fractionating column to improve the separation of the desired product from impurities with close boiling points. Collect fractions and analyze their purity by a suitable method like gas chromatography. | Isolation of a fraction with the desired high purity. |
Experimental Protocols
Protocol 1: Purification by Extraction and Distillation
This protocol is based on a method designed to achieve high purity of Ethyl 4-chloro-3-hydroxybutyrate.[1]
-
Washing: After the reaction is complete, add 200ml of dichloromethane to the reaction mixture and stir for 10 minutes. Wash the organic phase twice with 40ml of purified water each time.
-
Drying: Add 20g of anhydrous sodium sulfate (B86663) to the organic phase and stir for 2 hours to dry the solution.
-
Concentration: Remove the dichloromethane by concentration under reduced pressure.
-
Vacuum Distillation: Perform vacuum distillation on the crude product to obtain the final high-purity Ethyl 4-chloro-3-hydroxybutyrate.
Protocol 2: Biocatalytic Synthesis and Extraction in a Biphasic System
This protocol is for the synthesis and extraction of (S)-CHBE using a recombinant E. coli in an aqueous-organic solvent system, which can help mitigate product inhibition.[3]
-
Reaction Setup: Construct a biocatalytic process in an aqueous-organic solvent system using a recombinant Escherichia coli harboring carbonyl reductase and glucose dehydrogenase.
-
Substrate Feeding: Employ a fed-batch strategy for the substrate, ethyl 4-chloro-3-oxobutanoate.
-
Reaction Conditions: Maintain the reaction for 4 hours in a 50-L reactor.
-
Extraction: After the reaction, extract the (S)-CHBE from the reaction mixture.
Quantitative Data Summary
| Parameter | Value | Source |
| Purity of Crude Product | As low as 84.9% | [1] |
| Purity after Distillation | ≥ 99.5% | [1] |
| Yield after Distillation | ≥ 90% | [1] |
| Yield from Biphasic System | 97.2% | [3] |
| Enantiomeric Excess (e.e.) | 99% | [3] |
| Extraction Yield | 82% | [3] |
| Purity after Extraction | 95% | [3] |
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 2. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 3. Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate by using carbonyl reductase coupled with glucose dehydrogenase in aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. This compound | 86728-85-0 [chemicalbook.com]
Technical Support Center: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering product inhibition in the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE).
Troubleshooting Guide
Issue: The reaction rate slows down significantly over time, or the final conversion is lower than expected.
This is a classic sign of product inhibition, where the accumulation of the product, (S)-CHBE, inhibits the activity of the ketoreductase.
Initial Verification Steps:
-
Confirm Enzyme Activity: Ensure your enzyme is active by running a control reaction at a low substrate concentration where product inhibition is minimal.
-
Check Cofactor Regeneration: If you are using a cofactor-dependent enzyme, verify that the cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is functioning optimally.
-
Substrate Stability: Confirm the stability of COBE under your reaction conditions, as it can be unstable in aqueous solutions.[1]
Troubleshooting Product Inhibition:
Question: My biocatalytic reduction of COBE is stalling. How can I identify if product inhibition is the cause?
Answer: To determine if product inhibition is occurring, you can perform a series of experiments with varying initial concentrations of the product, (S)-CHBE.
-
Experimental Protocol: Product Inhibition Assay
-
Set up several parallel reactions with a fixed concentration of the substrate (COBE) and your biocatalyst.
-
To each reaction, add a different, known concentration of (S)-CHBE (e.g., 0 mM, 50 mM, 100 mM, 200 mM).
-
Monitor the initial reaction rate for each setup. A decrease in the initial rate with increasing (S)-CHBE concentration confirms product inhibition.
-
Question: I've confirmed product inhibition. What are the primary strategies to overcome this issue?
Answer: There are two main approaches to mitigate product inhibition: In Situ Product Removal (ISPR) and enzyme engineering. ISPR involves continuously removing the product from the reaction mixture, while enzyme engineering focuses on using or creating enzymes that are less sensitive to the product.
Frequently Asked Questions (FAQs)
FAQ 1: What is In Situ Product Removal (ISPR) and which ISPR methods are suitable for COBE reduction?
Answer: ISPR refers to the selective removal of a product from a bioreactor as it is being formed.[2] This strategy can improve productivity by alleviating product inhibition.[2] For the biocatalytic reduction of COBE, several ISPR techniques are applicable:
-
Biphasic (Two-Phase) System/Liquid-Liquid Extraction: This involves using a water-immiscible organic solvent to extract the relatively hydrophobic product, (S)-CHBE, from the aqueous phase where the enzyme reaction occurs.[1][3]
-
Adsorption: This method utilizes solid adsorbents (e.g., hydrophobic resins) to bind and remove the product from the reaction medium.
-
Membrane-Based Separation: A membrane can be used to selectively separate the product from the reaction mixture.[4]
FAQ 2: How do I set up a biphasic system for my reaction?
Answer: A biphasic system is a straightforward and effective method to reduce product inhibition.
-
Experimental Protocol: Biphasic System for COBE Reduction
-
Solvent Selection: Choose a biocompatible organic solvent that has a high partition coefficient for (S)-CHBE and a low partition coefficient for COBE and the cofactor. Suitable solvents include ethyl acetate, butyl acetate, or isooctane.
-
Reaction Setup:
-
Prepare your aqueous phase containing the buffer, biocatalyst, cofactor regeneration system, and the substrate (COBE).
-
Add an equal volume of the selected organic solvent to the aqueous phase.
-
Ensure vigorous stirring to create a large interfacial area for efficient extraction of the product into the organic phase.
-
-
Monitoring and Analysis: Monitor the progress of the reaction by taking samples from both the aqueous and organic phases and analyzing the concentrations of the substrate and product.
-
Product Recovery: After the reaction, the two phases can be separated, and the product can be recovered from the organic phase by evaporation or distillation.
-
FAQ 3: Are there enzymes that are naturally more resistant to product inhibition in COBE reduction?
Answer: Yes, enzyme selection is crucial. Some enzymes exhibit higher tolerance to both substrate and product. For instance, an alcohol dehydrogenase, SmADH31, from Stenotrophomonas maltophilia has been shown to tolerate high concentrations (up to 6 M) of both COBE and (S)-CHBE.[5] Using such robust enzymes can significantly simplify the process by potentially eliminating the need for complex ISPR setups.
FAQ 4: Can I use whole cells for the reduction of COBE, and does this help with product inhibition?
Answer: Yes, using whole recombinant cells (e.g., E. coli) that co-express the ketoreductase and a cofactor-regenerating enzyme like glucose dehydrogenase is a common and effective strategy.[1][6] While using whole cells does not inherently solve product inhibition, it provides a robust catalytic system. Combining whole-cell biocatalysis with an ISPR method like a biphasic system has been shown to achieve very high product concentrations. For example, using E. coli cells in an organic-solvent-water two-phase system, (S)-CHBE concentrations of up to 430 g/L (2.58 M) have been achieved.[1]
Data Presentation
Table 1: Comparison of Different Strategies for Biocatalytic COBE Reduction
| Strategy | Biocatalyst | System | Substrate Conc. (mM) | Product Conc. | Enantiomeric Excess (ee) | Reference |
| Whole-cell catalysis with cofactor regeneration | Recombinant E. coli expressing carbonyl reductase and glucose dehydrogenase | Aqueous monophase | Fed-batch | 208 g/L (1.25 M) | >99.9% | [1] |
| Whole-cell catalysis with ISPR (biphasic system) | Recombinant E. coli expressing carbonyl reductase and glucose dehydrogenase | Organic-solvent-water | Not specified | 430 g/L (2.58 M) | >99.9% | [1] |
| Whole-cell catalysis with robust enzyme | Recombinant E. coli expressing CmCR from Candida magnoliae | Not specified | 3000 | >99% yield | >99.9% | [6] |
| Whole-cell catalysis with ISPR (biphasic system) | Recombinant E. coli expressing ClCR | Toluene-water | 1000 | 96.4% yield | >99% | [3] |
| Engineered enzyme with high tolerance | SmADH31 from Stenotrophomonas maltophilia with cofactor regeneration | Monophasic aqueous | 4000 (660 g/L) | Complete conversion | >99.9% | [5] |
Visualizations
Caption: Troubleshooting workflow for low conversion in COBE reduction.
Caption: Experimental workflow for a biphasic COBE reduction system.
References
- 1. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of in situ product-removal techniques to biocatalytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate with an NADH-dependent reductase (ClCR) discovered by genome data mining using a modified colorimetric screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cofactor Concentration for Efficient (S)-CHBE Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) with a focus on optimizing cofactor concentration.
Troubleshooting Guides
Issue 1: Low or No Yield of (S)-CHBE
Low or no product formation is a common issue in enzymatic synthesis. A systematic approach to troubleshooting can help identify the root cause.
Question: My (S)-CHBE synthesis reaction has a very low yield or is failing completely. What are the first steps I should take to troubleshoot?
Answer:
When encountering low or no yield, a systematic verification of all reaction components and conditions is crucial. Start by confirming the integrity of your starting materials and the viability of your enzyme.
Initial Verification Steps:
-
Enzyme Activity:
-
Confirm Protein Expression and Purity: Use SDS-PAGE to verify the expression and purity of your carbonyl reductase and any cofactor-regenerating enzymes (e.g., glucose dehydrogenase - GDH).
-
Activity Assay: Perform a standard activity assay with a known substrate for your carbonyl reductase to confirm it is active.
-
-
Substrate and Cofactor Integrity:
-
Substrate (COBE): Confirm the purity and concentration of the starting material, ethyl 4-chloro-3-oxobutanoate (COBE). Substrates can degrade over time, especially if not stored correctly.
-
Cofactor (NADPH/NADH): Verify the concentration and purity of your cofactor (NADPH or NADH). These molecules are susceptible to degradation, particularly with improper storage or multiple freeze-thaw cycles. Prepare fresh solutions for each experiment.
-
-
Reaction Conditions:
-
pH and Buffer: Ensure the pH of the reaction buffer is optimal for your specific carbonyl reductase. The buffer capacity should be sufficient to maintain the pH throughout the reaction.
-
Temperature: Verify that the reaction is incubated at the optimal temperature for enzyme activity and stability.
-
A logical workflow for troubleshooting low enzyme activity is presented below.
Caption: A logical workflow for troubleshooting low (S)-CHBE yield.
Frequently Asked Questions (FAQs)
Q1: What is the role of the cofactor in (S)-CHBE synthesis?
A1: In the enzymatic synthesis of (S)-CHBE from COBE, a carbonyl reductase enzyme catalyzes the reduction of a ketone group to a hydroxyl group. This reduction requires a source of reducing equivalents, which is provided by a cofactor, typically NADPH or NADH. The cofactor is consumed in the reaction, being oxidized to NADP+ or NAD+. Therefore, an adequate supply of the reduced cofactor is essential for the reaction to proceed.
Q2: My enzyme is active, but the reaction stops before all the substrate is consumed. What could be the cause?
A2: This issue often points to cofactor limitation or product inhibition.
-
Cofactor Depletion: If you are not using a cofactor regeneration system, the reaction will stop once the initial amount of NADPH or NADH is consumed. The amount of product formed will be stoichiometrically limited by the initial cofactor concentration.
-
Inefficient Cofactor Regeneration: If you are using a regeneration system (e.g., glucose dehydrogenase - GDH), ensure that all components of this system are active and present in sufficient concentrations. For a GDH system, this includes glucose and the GDH enzyme itself.
-
Product Inhibition: High concentrations of the product, (S)-CHBE, or the byproduct of the regeneration system (e.g., gluconic acid from the GDH system) can inhibit the activity of the carbonyl reductase.
Q3: How do I choose between NADH and NADPH as a cofactor?
A3: The choice between NADH and NADPH depends on the specific carbonyl reductase being used. Most enzymes exhibit a strong preference for one over the other. You can determine the cofactor preference of your enzyme by performing activity assays with both NADH and NADPH and comparing the reaction rates. While NADPH is often preferred by many reductases, NADH can be a more cost-effective option for large-scale synthesis. Some researchers have successfully engineered enzymes to switch their cofactor preference from NADPH to the more stable and cheaper NADH.
Q4: Can a high concentration of the cofactor inhibit the reaction?
A4: While less common than substrate inhibition, very high concentrations of NADPH or NADH can sometimes cause inhibition in some enzymes. It is always recommended to perform a cofactor titration to determine the optimal concentration range for your specific enzyme and reaction conditions.
Quantitative Data Presentation
The concentration of the cofactor can significantly impact the reaction rate and overall yield of (S)-CHBE. Below is a table with representative data illustrating the effect of varying NADPH concentrations on the relative reaction rate of a typical carbonyl reductase.
| NADPH Concentration (mM) | Relative Reaction Rate (%) |
| 0.01 | 15 |
| 0.05 | 45 |
| 0.1 | 75 |
| 0.2 | 95 |
| 0.4 | 100 |
| 0.8 | 98 |
| 1.0 | 96 |
Note: This data is illustrative and the optimal NADPH concentration should be determined experimentally for your specific enzyme and reaction conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Cofactor (NADPH) Concentration
This protocol describes a method to determine the optimal NADPH concentration for the enzymatic synthesis of (S)-CHBE. The experiment involves measuring the initial reaction rates at various NADPH concentrations while keeping the concentrations of the enzyme and substrate (COBE) constant.
Materials:
-
Purified carbonyl reductase
-
Ethyl 4-chloro-3-oxobutanoate (COBE) stock solution
-
NADPH stock solution (freshly prepared)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare a series of NADPH dilutions: From your freshly prepared NADPH stock solution, create a series of dilutions in the reaction buffer to cover a range of final concentrations (e.g., 0.01 mM to 1.0 mM).
-
Set up the reaction mixtures: In each well of the microplate or in separate cuvettes, prepare the reaction mixture. A typical reaction mixture (e.g., 200 µL) would contain:
-
Reaction buffer
-
A fixed, non-limiting concentration of COBE (e.g., 5 mM)
-
Varying concentrations of NADPH (from the dilutions prepared in step 1)
-
-
Equilibrate the reaction mixture: Incubate the microplate or cuvettes at the optimal temperature for your enzyme for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate the reaction: Add a fixed amount of the purified carbonyl reductase to each reaction mixture to start the reaction. Mix gently but thoroughly.
-
Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction rates: Determine the initial velocity (V₀) for each NADPH concentration by calculating the slope of the linear portion of the absorbance vs. time plot. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Plot the data: Plot the initial reaction rates (V₀) as a function of the NADPH concentration.
-
Determine the optimal concentration: The optimal NADPH concentration will correspond to the point on the graph where the reaction rate reaches its maximum (Vmax) and begins to plateau. This indicates that the enzyme is saturated with the cofactor.
Caption: Experimental workflow for determining the optimal cofactor concentration.
Signaling Pathways and Logical Relationships
The enzymatic synthesis of (S)-CHBE involves a key reduction step and can be coupled with a cofactor regeneration system.
Scale-up considerations for the industrial production of Ethyl s-4-chloro-3-hydroxybutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of Ethyl s-4-chloro-3-hydroxybutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the industrial production of this compound?
A1: The most prevalent industrial method for producing this compound is through the asymmetric bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE).[1] This biocatalytic approach is favored over traditional chemical synthesis due to its high stereoselectivity, yielding a product with high enantiomeric excess (>99% ee), and its operation under mild reaction conditions.[2][3] The process typically utilizes recombinant microorganisms, such as Escherichia coli, that express stereoselective carbonyl reductases or alcohol dehydrogenases.[4][5][6]
Q2: What is this compound used for?
A2: this compound is a critical chiral intermediate in the pharmaceutical industry.[1][7] It is a key building block for the synthesis of several drugs, most notably the cholesterol-lowering medication Atorvastatin (Lipitor).[1][5][8][9] It can also be used as a starting material for the synthesis of 4-amino-3-hydroxybutyric acid, a compound with pharmacological significance.[1][8]
Q3: What are the typical physical and chemical properties of this compound?
A3: Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 86728-85-0[7] |
| Molecular Formula | C6H11ClO3[7] |
| Molecular Weight | 166.6 g/mol [7] |
| Appearance | Colorless to light orange or yellow clear liquid[7][9] |
| Density | 1.19 g/mL at 25 °C[7][8] |
| Boiling Point | 93-96 °C at 3-5 mmHg[7][8] |
| Optical Rotation | [α]20/D = -13° to -16° (neat)[7] |
| Purity | ≥ 95% (GC)[7] |
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, it is recommended to store this compound at 2 - 8 °C in a well-closed container.[7]
Troubleshooting Guide
Issue 1: Low Reaction Yield and/or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Substrate/Product Inhibition: High concentrations of the substrate (COBE) or product ((S)-CHBE) can inhibit the activity of the reductase enzyme.[4] | Implement a substrate fed-batch strategy to maintain a low, optimal substrate concentration throughout the reaction.[5] Utilize an enzyme membrane reactor coupled with extraction to continuously remove the product from the aqueous phase, thereby relieving product inhibition.[10] |
| Inefficient Cofactor Regeneration: The reductase enzymes used in the biotransformation require a cofactor (typically NADPH), and its regeneration is crucial for the reaction to proceed.[1] | Co-express a glucose dehydrogenase (GDH) enzyme with the carbonyl reductase. This creates an enzyme-coupled system where GDH oxidizes glucose to regenerate NADPH in situ.[4][5][6] |
| Poor Substrate/Product Solubility: The substrate and product have limited solubility in the aqueous reaction medium.[10] | Employ a two-phase aqueous-organic solvent system (e.g., water/octanol or water/ethyl acetate).[2][5][10] This can improve the solubility of the substrate and help in the in-situ extraction of the product, reducing its toxic effects on the cells/enzymes.[10] |
| Suboptimal Reaction Conditions: Non-ideal pH or temperature can negatively impact enzyme activity and stability. | Optimize the reaction pH, typically between 6.5 and 7.1, and temperature, usually around 30 °C.[2][11] |
Issue 2: Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Step |
| Presence of Competing Reductases: The host organism (e.g., E. coli) may have native enzymes that produce the undesired (R)-enantiomer. | Select a highly stereoselective carbonyl reductase for expression. Several have been identified that yield >99% e.e.[6] Screen different enzyme candidates to find one with the desired stereoselectivity for your specific process. |
| Substrate Degradation: The substrate, ethyl 4-chloroacetoacetate, can undergo spontaneous chemical hydrolysis, which may affect the overall efficiency and selectivity.[12][13] | Maintain a low substrate concentration through a fed-batch approach.[12] The use of absorbing resins has also been shown to slowly release the substrate, minimizing degradation.[12] |
Issue 3: Emulsification During Extraction
| Potential Cause | Troubleshooting Step |
| Cellular Debris and Proteins: The presence of whole cells or cell lysates can lead to the formation of stable emulsions between the aqueous and organic phases, complicating product extraction.[10] | Consider using immobilized enzymes or a whole-cell immobilization technique. An enzyme membrane reactor can also help to reduce emulsification by separating the biocatalyst from the product stream.[10] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of COBE in a Two-Phase System
This protocol is a generalized procedure based on common practices in the literature for the gram-scale synthesis of this compound.
-
Inoculum Preparation:
-
Inoculate a single colony of recombinant E. coli (co-expressing a carbonyl reductase and glucose dehydrogenase) into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate at 37 °C with shaking at 200 rpm for 12-16 hours.
-
-
Biocatalyst Production (Fermentation):
-
Transfer the seed culture to a 5 L fermentor containing a suitable growth medium.
-
Cultivate the cells at 37 °C. When the optical density at 600 nm (OD600) reaches a mid-log phase, induce protein expression with an appropriate inducer (e.g., IPTG).
-
Continue fermentation at a reduced temperature (e.g., 20-25 °C) for another 12-24 hours to allow for protein expression.
-
Harvest the cells by centrifugation and wash with a phosphate (B84403) buffer (e.g., 100 mM, pH 7.0). The resulting cell paste is the whole-cell biocatalyst.
-
-
Asymmetric Reduction:
-
In a temperature-controlled reactor, prepare a two-phase system consisting of a phosphate buffer and an organic solvent (e.g., ethyl acetate) in a defined volumetric ratio.
-
Add the whole-cell biocatalyst, glucose (as the co-substrate for cofactor regeneration), and the cofactor (e.g., NADP+).
-
Start the reaction by adding ethyl 4-chloro-3-oxobutanoate (COBE) using a fed-batch strategy to maintain a low concentration in the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.[11]
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking samples from the organic phase and analyzing them by gas chromatography (GC) for substrate consumption and product formation.
-
Once the reaction is complete, separate the organic phase.
-
Extract the aqueous phase with additional organic solvent to recover any remaining product.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain the final product with high purity.[5]
-
Data Presentation
Table 1: Comparison of Different Biocatalytic Systems for this compound Production
| Biocatalyst System | Substrate Conc. | Reaction Time | Yield | e.e. (%) | Reference |
| Recombinant E. coli with Carbonyl Reductase and GDH in a 50-L reactor | 1.7 M (fed-batch) | 4 h | 97.2% | 99% | [5] |
| Recombinant E. coli with SmADH31 and GDH (monophasic aqueous) | 4.0 M (660 g/L) | 6 h | 92% (isolated) | >99.9% | [4][8] |
| Recombinant E. coli with AR from R. eutropha and GDH | Not specified | Not specified | 48.7 g/L (product conc.) | 99.8% | [6] |
GDH: Glucose Dehydrogenase, SmADH31: Alcohol dehydrogenase from Stenotrophomonas maltophilia, AR: Acetoacetyl-CoA reductase
Visualizations
Caption: Experimental workflow for the biocatalytic production of this compound.
Caption: Troubleshooting logic for addressing low reaction yields in (S)-CHBE production.
References
- 1. This compound: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate by using carbonyl reductase coupled with glucose dehydrogenase in aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 86728-85-0 [chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. CN109943597B - Method for preparing this compound by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 11. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Space-Time Yield of Ethyl (S)-4-chloro-3-hydroxybutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate. Our focus is on improving the space-time yield through both biocatalytic and chemical synthesis routes.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues that may arise during your experiments.
Biocatalytic Synthesis Issues
Problem: Low Yield and/or Low Conversion Rate
| Potential Cause | Recommended Solution |
| Substrate Inhibition | High concentrations of the starting material, ethyl 4-chloro-3-oxobutanoate (COBE), can inhibit the activity of the reductase enzyme. Implement a fed-batch strategy to maintain a low, optimal substrate concentration in the reaction medium. |
| Product Inhibition | The accumulation of Ethyl (S)-4-chloro-3-hydroxybutyrate can inhibit the enzyme.[1] Consider using a biphasic system (e.g., water-organic solvent) to extract the product from the aqueous phase in situ.[2] Alternatively, in situ product removal using resins can be employed. |
| Cofactor (NADH/NADPH) Limitation | The reductase enzyme requires a nicotinamide (B372718) cofactor, which can be expensive and degrade over time. Implement a cofactor regeneration system. A common approach is to co-express a glucose dehydrogenase (GDH) which regenerates the cofactor while consuming glucose.[3][4] |
| Suboptimal Reaction Conditions | pH, temperature, and buffer composition can significantly impact enzyme activity. Optimize these parameters for your specific enzyme or whole-cell system. Most microbial reductions perform well between pH 6.0-8.0 and temperatures of 25-37°C. |
| Poor Mass Transfer | In whole-cell systems, inefficient mixing can limit the transport of substrate and product across the cell membrane. Ensure adequate agitation and consider cell permeabilization methods if mass transfer is a suspected issue. |
| Enzyme Denaturation | The presence of organic solvents in biphasic systems or extreme pH/temperature can denature the enzyme. Screen for biocompatible organic solvents and operate within the enzyme's stability range. |
Problem: Low Enantiomeric Excess (e.e.)
| Potential Cause | Recommended Solution |
| Presence of Competing Reductases | Whole-cell biocatalysts (like Baker's yeast) may contain multiple reductases with different stereoselectivities, leading to the formation of the (R)-enantiomer.[5] Consider using a purified enzyme or a genetically engineered microbial strain that overexpresses a highly selective (S)-reductase. |
| Racemization of Product | While less common under typical biocatalytic conditions, ensure that the work-up and purification steps do not involve harsh conditions that could lead to racemization. |
| Incorrect Analytical Method | Inaccurate determination of e.e. can be misleading. Verify your chiral GC or HPLC method, including the choice of the chiral column and the derivatization procedure, if any.[2] |
Chemical Synthesis Issues
Problem: Low Yield in Sodium Borohydride (B1222165) Reduction
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Ensure a sufficient molar excess of sodium borohydride is used. Monitor the reaction progress using TLC or GC. |
| Side Reactions | The ester group can be slowly reduced by sodium borohydride, especially at elevated temperatures. Maintain a low reaction temperature (typically -10°C to 0°C) to improve selectivity for the ketone reduction.[6] |
| Hydrolysis of Substrate or Product | The presence of water can lead to the hydrolysis of the ester. Use anhydrous solvents and reagents. |
| Difficult Product Isolation | The work-up procedure may lead to product loss. Ensure efficient extraction and careful removal of the solvent. |
Problem: Formation of Impurities
| Potential Cause | Recommended Solution |
| Over-reduction | As mentioned, the ester can be reduced to the corresponding diol. Use controlled temperature and a moderate excess of the reducing agent. |
| Transesterification | If using an alcohol other than ethanol (B145695) as the solvent, transesterification can occur. Use ethanol as the solvent or an aprotic solvent. |
| Unreacted Starting Material | Incomplete reaction will leave unreacted ethyl 4-chloro-3-oxobutanoate. Monitor the reaction to completion. |
Purification and Downstream Processing Issues
Problem: Difficulty in Achieving High Purity (>99.5%)
| Potential Cause | Recommended Solution |
| Presence of Structurally Similar Impurities | Unreacted starting material or by-products can be difficult to separate by distillation due to similar boiling points. Optimize the reaction to minimize these impurities. Consider column chromatography for purification if high purity is not achieved by distillation. |
| Thermal Decomposition | The product may be thermally labile. Use vacuum distillation at the lowest possible temperature to minimize degradation.[7] |
| Emulsion Formation during Extraction | In biocatalytic processes using whole cells, cell debris can lead to stable emulsions during solvent extraction, complicating phase separation.[8] Centrifugation or the addition of salts can help break the emulsion. |
Analytical Method Issues
Problem: Poor Resolution in Chiral GC/HPLC
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Column | The choice of chiral stationary phase is critical. Consult literature for columns known to resolve this or similar compounds (e.g., cyclodextrin-based columns). |
| Suboptimal Chromatographic Conditions | The temperature program (for GC) or mobile phase composition (for HPLC) may not be optimal. Systematically vary these parameters to improve resolution. |
| Peak Tailing or Broadening | This can be caused by active sites on the column or interactions with the injector/detector. Ensure proper column conditioning and use a deactivated liner for GC. |
| Co-elution with Impurities | An impurity may be co-eluting with one of the enantiomers. Analyze the sample by an alternative method (e.g., GC-MS) to identify any co-eluting species. |
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is space-time yield and why is it important? A1: Space-time yield (STY) is a measure of the amount of product formed per unit volume of reactor per unit of time (e.g., g/L/day). It is a critical metric for assessing the efficiency and economic viability of a chemical or biological process. A higher STY indicates a more intensive and efficient process.
-
Q2: Which is the better method for producing Ethyl (S)-4-chloro-3-hydroxybutyrate: biocatalysis or chemical synthesis? A2: For producing the specific (S)-enantiomer, biocatalytic asymmetric reduction is generally preferred as it can directly yield the desired product with high enantiomeric excess (>99% e.e.).[9] Chemical reduction with agents like sodium borohydride produces a racemic mixture, which then requires a separate, often inefficient, resolution step to isolate the (S)-enantiomer.[10]
Biocatalysis Questions
-
Q3: What are the advantages of using a whole-cell biocatalyst over a purified enzyme? A3: Whole-cell biocatalysts are generally less expensive as they eliminate the need for enzyme purification.[2] They also contain the necessary cofactors and can have built-in cofactor regeneration systems. However, they may have lower specific activity and can lead to side reactions due to the presence of other enzymes.
-
Q4: How can I overcome the high cost of the NADPH/NADH cofactor? A4: Implementing an in situ cofactor regeneration system is the most effective strategy.[4] This is often achieved by using a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial co-substrate (e.g., glucose) to continuously regenerate the reduced cofactor.
Chemical Synthesis Questions
-
Q5: Why does the reduction of ethyl 4-chloro-3-oxobutanoate with sodium borohydride yield a racemic mixture? A5: Sodium borohydride is an achiral reducing agent. The hydride can attack the prochiral ketone from either face with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers.
-
Q6: What are some common methods for resolving the racemic mixture of ethyl 4-chloro-3-hydroxybutyrate? A6: Classical resolution involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography. Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, is another common approach.
Experimental Protocols
Protocol for Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate
This protocol is a general guideline using a recombinant E. coli co-expressing a carbonyl reductase and glucose dehydrogenase.
-
Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation. The cells can be used as whole cells (wet or dried) or lysed to prepare a cell-free extract.
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Addition of Reagents: Add glucose (as the co-substrate for cofactor regeneration), NADP+ or NAD+ (as the initial cofactor), and the prepared biocatalyst (whole cells or cell-free extract).
-
Substrate Addition: Start the reaction by adding ethyl 4-chloro-3-oxobutanoate (COBE). To avoid substrate inhibition, add the substrate fed-batch wise to maintain a low concentration.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the concentrations of the substrate and product by GC or HPLC.
-
Work-up and Purification: Once the reaction is complete, remove the biocatalyst by centrifugation or filtration. Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate). Dry the organic phase, remove the solvent under reduced pressure, and purify the product by vacuum distillation.
Protocol for Chemical Reduction of Ethyl 4-chloro-3-oxobutanoate
This protocol describes a typical laboratory-scale reduction using sodium borohydride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-chloro-3-oxobutanoate in anhydrous ethanol. Cool the solution to -10°C in an ice-salt bath.[6]
-
Preparation of Reducing Agent: Separately, dissolve sodium borohydride in anhydrous ethanol.
-
Addition of Reducing Agent: Add the sodium borohydride solution dropwise to the cooled solution of the ketoester, maintaining the temperature below -5°C.[6]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching the Reaction: Slowly add glacial acetic acid to neutralize the reaction mixture.
-
Work-up: Remove the salts by filtration. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification: Remove the solvent by rotary evaporation and purify the resulting racemic ethyl 4-chloro-3-hydroxybutyrate by vacuum distillation.[7]
Data Presentation
Comparison of Different Biocatalytic Systems
| Biocatalyst System | Substrate Conc. (M) | Reaction Time (h) | Yield (%) | e.e. (%) | Space-Time Yield (g/L/d) | Reference |
| Recombinant E. coli with SmADH31/GDH | 4.0 | 6 | >99 | >99.9 | 2664 | [1][10][11] |
| Recombinant E. coli with CmCR | 3.0 | 14 | >99 | >99.9 | ~1000 | |
| Recombinant E. coli with AR/GDH | ~0.25 | - | - | 99.8 | 48.7 g/L total | [3] |
| Dried Baker's Yeast | 0.08 | 24 | 93.9 | 91.4 | ~15 | [2] |
Typical Reaction Conditions for Chemical Synthesis
| Parameter | Condition |
| Reducing Agent | Sodium borohydride (NaBH4) |
| Solvent | Anhydrous Ethanol |
| Temperature | -10°C to 0°C |
| Stoichiometry | Slight molar excess of NaBH4 |
| Work-up | Neutralization with acetic acid, extraction |
| Purification | Vacuum distillation |
| Product | Racemic ethyl 4-chloro-3-hydroxybutyrate |
Visualizations
Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate.
Troubleshooting Logic for Low Yield in Biocatalysis
Caption: Decision tree for troubleshooting low yield in biocatalytic synthesis.
Chemical Synthesis and Purification Workflow
Caption: Workflow for chemical synthesis and chiral resolution of Ethyl (S)-4-chloro-3-hydroxybutyrate.
References
- 1. Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production - PharmaFeatures [pharmafeatures.com]
- 2. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 9. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 86728-85-0 [chemicalbook.com]
Technical Support Center: Methods for Removing Residual Starting Material from Final Product
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in effectively removing residual starting materials from final products. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification processes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of a final product, presented in a question-and-answer format.
Recrystallization
Q1: My compound is not crystallizing out of the solution, even after cooling in an ice bath. What can I do?
A1: Several factors could be preventing crystallization. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure product, adding a tiny crystal to the solution can initiate crystallization.[1]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3] Be careful not to evaporate too much, as this can cause the impurities to precipitate out with your product.
-
Re-evaluate Your Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]
Q2: My product "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid.[5][6] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation and allow it to cool slowly.[5][6]
-
Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.[3][5]
-
Change the Solvent: Consider using a solvent with a lower boiling point.[5]
Q3: The recovered crystals are still impure. What went wrong?
A3: Impurities can be trapped in the crystal lattice if the cooling process is too rapid or if the concentration of impurities is very high.
-
Slow Cooling: Ensure the solution cools slowly to allow for the formation of a pure crystal lattice that excludes impurities.[3][7]
-
Washing: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any impurities adhering to the crystal surface.[1][4]
-
Second Recrystallization: If the product is still not pure, a second recrystallization may be necessary.[8]
Column Chromatography
Q1: My compound is stuck on the column and won't elute. What should I do?
A1: This issue often arises from incorrect solvent polarity or compound precipitation.
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. If you are running a gradient, you may need to use a stronger eluent.[9]
-
Compound Precipitation: The compound may have precipitated on the column if it is not very soluble in the mobile phase. Try dissolving the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column.[6]
-
Check for Compound Decomposition: The compound might be unstable on the stationary phase (e.g., silica (B1680970) gel). You can test this by spotting a solution of your compound on a TLC plate, letting it sit, and then eluting to see if new spots appear. If it is unstable, consider using a different stationary phase like alumina (B75360).[6]
Q2: The separation between my product and the starting material is poor.
A2: This indicates that the polarity of the two compounds is very similar.
-
Optimize the Solvent System: Experiment with different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides better separation.[10]
-
Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with similar polarities.[9]
-
Change the Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica gel.[9]
Liquid-Liquid Extraction
Q1: An emulsion has formed between the two layers, and they won't separate. What should I do?
A1: Emulsions are a common problem in liquid-liquid extractions. Here are some techniques to break them:
-
Be Patient: Allow the separatory funnel to stand for a while; the layers may separate on their own.[6][11]
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.[6][11]
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.[6]
-
Filtration: For persistent emulsions, you can try filtering the mixture through a plug of glass wool or Celite.[6][11]
Q2: I'm not sure which layer is the organic and which is the aqueous layer.
A2: A simple test can help you identify the layers. Add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer.
Data Presentation
The following table summarizes the effectiveness and typical applications of common purification methods.
| Purification Method | Principle of Separation | Typical Scale | Advantages | Disadvantages |
| Recrystallization | Difference in solubility at different temperatures | Milligrams to Kilograms | High purity achievable, relatively inexpensive. | Not suitable for all solids, potential for product loss in the mother liquor.[4][7] |
| Column Chromatography | Differential adsorption to a stationary phase | Micrograms to Grams | Highly versatile, can separate complex mixtures.[12] | Can be time-consuming and requires large volumes of solvent.[10] |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids | Milligrams to Kilograms | Fast and simple for separating acidic, basic, and neutral compounds.[13][14] | Can be difficult to separate compounds with similar solubilities, emulsions can form.[5] |
| Distillation | Difference in boiling points | Milliliters to Liters | Effective for separating volatile liquids with different boiling points.[15][16] | Not suitable for heat-sensitive compounds or azeotropic mixtures. |
| Precipitation | Conversion of a soluble substance into an insoluble solid | Milligrams to Kilograms | Can be used to remove specific impurities or isolate the product.[17][18] | The precipitate can sometimes be amorphous and difficult to filter. |
Experimental Protocols
Key Experiment: Recrystallization
This protocol outlines the general steps for purifying a solid compound by recrystallization.[19]
-
Solvent Selection: Choose a suitable solvent in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[4]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.[19]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent the desired compound from crystallizing prematurely.[6][19]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2][19]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][19]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[4][19]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Key Experiment: Flash Column Chromatography
This protocol describes the purification of a compound using flash column chromatography.[9]
-
Column Preparation: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[9]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., from a nitrogen or air line) to force the solvent through the column at a steady rate.[9]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).[9]
-
Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[5][9]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for recrystallization.
Caption: Experimental workflow for column chromatography.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Home Page [chem.ualberta.ca]
- 4. Recrystallization [sites.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 14. Video: Extraction - Concept [jove.com]
- 15. longdom.org [longdom.org]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. How to Eliminate Impurities in Precipitation [unacademy.com]
- 18. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Comparing chemical versus enzymatic synthesis of Ethyl s-4-chloro-3-hydroxybutyrate
An Objective Comparison of Chemical and Enzymatic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate
For researchers and professionals in drug development, the synthesis of chiral intermediates like ethyl (S)-4-chloro-3-hydroxybutyrate is a critical step. This guide provides a detailed comparison between traditional chemical synthesis and modern enzymatic methods, supported by experimental data, to inform the selection of the most suitable production route.
Quantitative Data Comparison
The choice between chemical and enzymatic synthesis often hinges on factors like yield, purity, stereoselectivity, and reaction conditions. The following table summarizes these key performance indicators for the two methods.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Reducing Agent/Catalyst | Sodium borohydride[1][2] | Carbonyl reductases, Alcohol dehydrogenases[3][4][5] |
| Typical Yield | ~82% (for racemic mixture)[2] | 85% to >99%[4][6][7][8] |
| Enantiomeric Excess (ee) | 0% (racemic product)[2] | >99%[3][4][5][6][7][8][9][10] |
| Reaction Temperature | Low temperatures (e.g., -10 to -5°C)[1] | Mild temperatures (e.g., 20-30°C)[2][6][10][11] |
| Reaction Time | Typically shorter (e.g., 1 hour)[1] | Generally longer (e.g., 6-32 hours)[2][6][7][8][11] |
| Key Advantage | Fast reaction | High stereoselectivity, environmentally benign |
| Key Disadvantage | Lack of stereoselectivity, requires resolution | Longer reaction times, enzyme stability |
Experimental Protocols
Detailed methodologies for both synthesis routes are provided below.
Chemical Synthesis Protocol
This method employs sodium borohydride (B1222165) to reduce ethyl 4-chloroacetoacetate, resulting in a racemic mixture of ethyl 4-chloro-3-hydroxybutyrate.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Absolute ethanol (B145695)
-
Sodium borohydride
-
Anhydrous sodium sulfate (B86663)
-
Glacial acetic acid
Procedure:
-
In a 1L reaction flask, dissolve 50g of ethyl 4-chloroacetoacetate in 300ml of absolute ethanol and cool the solution to -10°C.[1]
-
Gradually add 3.0g of sodium borohydride in portions, ensuring the temperature is maintained between -10 and -5°C.[1]
-
Allow the reaction to proceed for 1 hour at -10 to -5°C after the final addition.[1]
-
Quench the reaction by adding 10g of anhydrous sodium sulfate, followed by neutralization with approximately 4ml of glacial acetic acid. Stir for 10 minutes.[1]
-
Filter the mixture to remove the salt, and concentrate the filtrate under reduced pressure.[1]
-
To the resulting crude product, add 200ml of dichloromethane and wash twice with 40ml of purified water.[1]
-
Dry the organic phase with 20g of anhydrous sodium sulfate for 2 hours.[1]
-
Remove the solvent by distillation to obtain the crude product.
-
Purify the crude product by vacuum distillation to achieve a purity of 99%.[1]
Enzymatic Synthesis Protocol
This protocol utilizes a whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE).
Materials:
-
Recombinant Escherichia coli cells co-expressing carbonyl reductase and glucose dehydrogenase
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Glucose
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.5)
-
n-butyl acetate (B1210297)
Procedure:
-
Prepare a suspension of wet recombinant E. coli cells (e.g., 0.5g) in 15 mL of potassium phosphate buffer.[6]
-
Disrupt the cells using sonication (e.g., 300 W, 5 s pulse, 5 s interval, for 5 min) to release the enzymes.[6]
-
Set up the reaction mixture containing 200 mmol/L glucose, 1.5 g/L COBE, 50 U of glucose dehydrogenase (GDH), and 0.05 mmol/L NADP+.[6]
-
For higher substrate concentrations, a two-phase system with an organic solvent like n-butyl acetate can be used to reduce substrate and product inhibition.[5][6]
-
Incubate the reaction at a controlled temperature (e.g., 20°C) with agitation (e.g., 180 rpm) for a specified duration (e.g., 16 hours).[6]
-
Monitor the reaction progress by analyzing samples for substrate consumption and product formation.
-
Upon completion, extract the product, ethyl (S)-4-chloro-3-hydroxybutyrate, from the reaction mixture using an organic solvent. The final product can achieve an optical purity of 100% ee.[6]
Visualizing the Synthesis Workflows
The following diagrams illustrate the fundamental steps involved in both the chemical and enzymatic synthesis pathways.
Caption: Chemical Synthesis Workflow.
Caption: Enzymatic Synthesis Workflow.
References
- 1. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of (<i>S</i>)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - ProQuest [proquest.com]
- 6. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 7. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]
- 8. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. CN109943597B - Method for preparing this compound by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
Efficacy comparison of different reductases for (S)-CHBE synthesis
The enzymatic synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE), a key chiral intermediate for various pharmaceuticals, including the cholesterol-lowering drug atorvastatin, presents a more sustainable and highly selective alternative to traditional chemical methods.[1] This guide provides a comparative analysis of different reductases utilized for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-CHBE, supported by experimental data from various studies.
The efficiency of this biocatalytic transformation hinges on the choice of reductase, its source, and the optimization of reaction conditions. Ketoreductases (KREDs), carbonyl reductases, and aldehyde reductases have all been successfully employed for this purpose, often in combination with a cofactor regeneration system to ensure a continuous supply of the required nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H).[1][2]
Comparative Performance of Reductases for (S)-CHBE Synthesis
The following table summarizes the performance of various reductases from different microbial sources in the synthesis of (S)-CHBE. The data highlights key parameters such as substrate concentration, product yield, enantiomeric excess (e.e.), and reaction time, offering a clear comparison of their efficacy.
| Enzyme Source | Catalyst Type | Substrate (COBE) Conc. (mM) | Yield (%) | e.e. (%) | Reaction Time (h) | Cofactor System | Reaction System | Reference |
| Pichia stipitis | Carbonyl Reductase | >95% conversion | >95 | 100 | - | NADPH | - | [3] |
| Candida magnoliae | Carbonyl Reductase (S1) | - | 85 | 100 | - | NADP+/GDH | Two-phase | [4] |
| Ralstonia eutropha | Acetoacetyl-CoA Reductase (AR) | - | - | >99 | - | NADPH/GDH | - | [5] |
| Recombinant E. coli CCZU-T15 | NADH-dependent Reductase (ClCR) | 1000 | 96.4 | >99 | 24 | NADH | Toluene-water biphasic | [1] |
| Candida magnoliae JX120-3 | Whole Cells | 60 g/L (~360) | 93.8 | 92.7 | - | Endogenous/Glucose | Water/n-butyl acetate (B1210297) two-phase | [6] |
| Aureobasidium pullulans SW0202 | Whole Cells | - | 94.8 | 97.9 | - | Endogenous | Aqueous/dibutylphthalate biphasic | [7] |
| Recombinant E. coli | Carbonyl Reductase (BsCR) & GDH (BsGDH) | 20 | 60.1 | - | - | NAD+/GDH | Aqueous | [8][9][10] |
Experimental Workflow and Methodologies
The successful synthesis of (S)-CHBE is highly dependent on the experimental setup. Below are representative protocols derived from the cited literature.
dot
Caption: General experimental workflow for (S)-CHBE synthesis.
1. Whole-Cell Biocatalyst Preparation (Example: Recombinant E. coli)
-
Cultivation: Recombinant E. coli cells co-expressing the desired reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) are cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking.
-
Induction: When the optical density at 600 nm (OD600) reaches a specific value (e.g., 0.6-0.8), a suitable inducer (e.g., IPTG) is added to the culture to induce the expression of the target enzymes. The culture is then incubated for a further period at a lower temperature (e.g., 20-30°C).
-
Harvesting: The cells are harvested by centrifugation, washed with a buffer (e.g., phosphate (B84403) buffer, pH 7.0), and can be used as wet cells or further processed.
2. Asymmetric Reduction of COBE
-
Aqueous System: The reaction mixture typically contains a buffer solution (e.g., phosphate buffer, pH 6.5), the prepared whole cells, a co-substrate for cofactor regeneration (e.g., glucose), and the cofactor (e.g., NADP+).[4] The reaction is initiated by the continuous feeding of the substrate, COBE, which is often unstable in aqueous solutions.[4] The pH is maintained at a constant value (e.g., 6.5) by the addition of a base (e.g., NaOH). The reaction is carried out at a controlled temperature (e.g., 30°C) with stirring.[4]
-
Two-Phase System: To overcome substrate and product inhibition and instability, a two-phase system (e.g., water/n-butyl acetate or toluene-water) can be employed.[1][6] The substrate is dissolved in the organic phase, from which it partitions into the aqueous phase containing the biocatalyst. This setup can allow for higher substrate loading and improved yields.[1]
3. Product Extraction and Analysis
-
Extraction: After the reaction is complete, the product is extracted from the reaction mixture using an organic solvent such as ethyl acetate.
-
Analysis: The yield and enantiomeric excess of the (S)-CHBE in the organic extract are determined by gas chromatography (GC) using a chiral column.
Biocatalytic Pathway and Cofactor Regeneration
The enzymatic reduction of COBE to (S)-CHBE is a stereoselective process where the reductase transfers a hydride from the cofactor NADPH or NADH to the carbonyl group of COBE. Due to the high cost of cofactors, an in-situ regeneration system is crucial for the economic viability of the process. A common approach is to couple the primary reaction with a secondary reaction catalyzed by a dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the reduced cofactor.
References
- 1. Biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate with an NADH-dependent reductase (ClCR) discovered by genome data mining using a modified colorimetric screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 4. Synthesis of optically pure ethyl (<i>S</i>)-4-chloro-3-hydroxybutanoate by<i> Escherichia coli</i> transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - ProQuest [proquest.com]
- 5. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Bioreduction of Ethyl 4-chloro-3-oxobutanoate to (S)4-chloro-3-hydrobutanoate by Whole Cells of Candida magnoliae in Water/ n-Butyl Acetate Two-phase System -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Synthesis of (S)-CHBE by Directional Coupling and Immobilization of Carbonyl Reductase and Glucose Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cofactor Regeneration Systems for Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
The use of oxidoreductases in biocatalysis offers a powerful tool for the synthesis of chiral molecules, pharmaceuticals, and other high-value chemicals. However, the stoichiometric requirement for expensive nicotinamide (B372718) cofactors, such as NAD(H) and NADP(H), presents a significant economic barrier to the industrial application of these enzymes. Efficient in situ regeneration of the active form of these cofactors is therefore paramount. This guide provides a comparative analysis of the three main types of cofactor regeneration systems: enzymatic, electrochemical, and photochemical. We present a summary of their performance metrics, detailed experimental protocols for their evaluation, and a visual representation of their underlying mechanisms to aid in the selection of the most appropriate system for your research and development needs.
At a Glance: Performance Comparison of Cofactor Regeneration Systems
The choice of a cofactor regeneration system depends on a multitude of factors including the specific biocatalytic reaction, desired productivity, cost considerations, and scalability. The following table summarizes key performance indicators for representative examples from each system class.
| Regeneration System | Catalyst/Enzyme | Cofactor | Turnover Number (TTN) | Turnover Frequency (TOF) (s⁻¹) | Yield/Efficiency |
| Enzymatic | Formate (B1220265) Dehydrogenase | NADH | Up to 100,000 | ~1 | >99% conversion |
| Glucose Dehydrogenase | NADH/NADPH | 1,800[1] | High | >95% conversion[2] | |
| Phosphite (B83602) Dehydrogenase | NADPH | > mut Pse-FDH | - | High substrate conversion[3] | |
| Alcohol Dehydrogenase | NADPH | - | - | High | |
| Electrochemical | Rhodium Complex | NADH | 18,000 | 3.6 | 99% Faradaic Efficiency[4] |
| Flavin-based (MeFDH1-β) | NADH | - | 1.0 | ~98% Current Efficiency | |
| Nickel Foam | NADH | - | - | High | |
| Photochemical | Eosin Y | NADH/NADPH | - | - | 65.19% (NADH), 75.56% (NADPH) yield[5] |
| Carbon Nitride | NADH | - | - | Nearly 100% yield (with mediator)[6] | |
| Porphyrin-based | - | - | - | High Quantum Yields (0.44-0.85)[7] |
In-Depth Analysis of Regeneration Systems
Enzymatic Cofactor Regeneration
Enzymatic systems utilize a second enzyme and a sacrificial substrate to regenerate the cofactor. This is the most established and widely used method due to its high specificity, mild reaction conditions, and compatibility with biological systems.
Common Enzymes and Substrates:
-
Formate Dehydrogenase (FDH): Utilizes formate as a substrate, which is oxidized to carbon dioxide. This system is advantageous due to the low cost of formate and the benign nature of the gaseous byproduct, which does not complicate downstream processing.
-
Glucose Dehydrogenase (GDH): Employs glucose as a substrate, oxidizing it to gluconolactone. GDH is attractive due to the high energy content of glucose and its ability to regenerate both NADH and NADPH.[8]
-
Phosphite Dehydrogenase (PTDH): Uses phosphite as a substrate, which is oxidized to phosphate (B84403). Engineered PTDH has shown high stability and efficiency for NADPH regeneration.[3][9][10]
-
Alcohol Dehydrogenase (ADH): Can be used in a "coupled-substrate" approach where a cheap alcohol like isopropanol (B130326) serves as the hydride source for cofactor regeneration while the primary substrate is reduced.
Advantages:
-
High selectivity for the biologically active 1,4-NADH isomer.
-
Mild reaction conditions (physiological pH and temperature).
-
High turnover numbers are achievable.
Disadvantages:
-
Requires a sacrificial substrate, which can add to the cost and complicate product purification.
-
The regeneration enzyme itself can be expensive and may have different optimal conditions than the production enzyme.
-
Potential for enzyme inhibition by substrates or products.
This protocol is for determining the activity of formate dehydrogenase (FDH), a key enzyme in many NADH regeneration systems.
Principle: The activity of FDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ during the oxidation of formate to carbon dioxide.
Reagents:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
2 M Sodium formate solution
-
20 mM β-NAD⁺ solution
-
Formate Dehydrogenase solution of unknown activity (diluted in phosphate buffer)
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette by adding:
-
850 µL of 100 mM Potassium phosphate buffer (pH 7.0)
-
50 µL of 2 M Sodium formate solution
-
50 µL of 20 mM β-NAD⁺ solution
-
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 50 µL of the diluted Formate Dehydrogenase solution.
-
Immediately mix by inversion and start monitoring the absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Record the linear rate of increase in absorbance per minute (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹
-
dot
Caption: Workflow of an enzymatic cofactor regeneration system.
Electrochemical Cofactor Regeneration
Electrochemical methods utilize an external electrical potential to drive the reduction of the oxidized cofactor at an electrode surface. This can be achieved directly or indirectly through the use of a mediator.
Mechanisms:
-
Direct Regeneration: The oxidized cofactor is directly reduced on the electrode surface. This method is simpler but often suffers from low selectivity for the active isomer and can lead to electrode fouling.
-
Indirect (Mediated) Regeneration: An electron mediator is first reduced at the electrode and then, in turn, reduces the cofactor in the bulk solution. This approach generally offers higher selectivity and efficiency. Rhodium complexes are common mediators.[4]
Advantages:
-
Does not require a sacrificial substrate, simplifying downstream processing.
-
The driving force (electrode potential) is easily controlled.
-
Can be integrated into continuous flow systems.
Disadvantages:
-
Direct methods can have low selectivity and lead to inactive cofactor dimers.
-
Mediators can be expensive, toxic, and may inhibit the enzyme.
-
Electrode materials can be costly (e.g., platinum).
This protocol outlines the general steps to determine the turnover frequency (TOF) of a catalyst in an electrochemical cofactor regeneration system using cyclic voltammetry (CV).
Principle: The TOF is a measure of the catalytic rate. In CV, the catalytic current in the presence of the substrate (oxidized cofactor) is compared to the peak current of the catalyst in the absence of the substrate.
Equipment and Reagents:
-
Potentiostat with a three-electrode setup (working, counter, and reference electrodes)
-
Electrochemical cell
-
Electrolyte solution (e.g., phosphate buffer)
-
Catalyst (mediator)
-
Oxidized cofactor (NAD⁺ or NADP⁺)
Procedure:
-
Record the CV of the catalyst:
-
Prepare a solution of the catalyst in the electrolyte.
-
Run a cyclic voltammogram at a specific scan rate to determine the peak current (ip) of the catalyst's redox event.
-
-
Record the CV with the substrate:
-
Add the oxidized cofactor to the solution.
-
Run a cyclic voltammogram under the same conditions. The current in the presence of the substrate is the catalytic current (icat).
-
-
Calculate the TOF:
-
The observed rate constant (kobs) can be calculated from the ratio of the catalytic to peak currents using the following equation: i_cat / i_p = n * (F * A * D * [Cofactor]) / (R * T * v))^0.5 * k_obs^0.5 (This is a simplified representation; the exact equation depends on the specific catalytic mechanism).
-
TOF is often directly related to kobs. A more detailed analysis can be found in specialized literature.[11]
-
-
Determine Faradaic Efficiency:
-
Run a bulk electrolysis experiment at a constant potential.
-
Quantify the amount of regenerated cofactor (e.g., by UV-Vis spectroscopy at 340 nm).
-
Calculate the Faradaic efficiency (FE) using the formula: FE (%) = (moles of product * n * F) / Q * 100 where n is the number of electrons transferred, F is the Faraday constant, and Q is the total charge passed.[12][13][14]
-
dot
References
- 1. Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient regeneration of NADPH using an engineered phosphite dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic Knowledge of Photoelectrocatalysis: Calculation Method of Faradaic Efficiency, Testing Solutions for Faradaic Efficiency_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Directed evolution of a thermostable phosphite dehydrogenase for NAD(P)H regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reliable reporting of Faradaic efficiencies for electrocatalysis research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Ethyl S-4-chloro-3-hydroxybutyrate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of Ethyl S-4-chloro-3-hydroxybutyrate purity, a critical intermediate in the synthesis of various pharmaceuticals. The determination of both chemical and enantiomeric purity is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines the predominant chromatographic techniques, their validation parameters, and detailed experimental protocols to assist researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The primary methods for determining the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both utilizing chiral stationary phases (CSPs) for the separation of enantiomers.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Separation of compounds in the liquid phase based on their differential interaction with a chiral stationary phase. |
| Typical Analytes | Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | A wide range of compounds, including non-volatile and thermally labile molecules. |
| Speed | Generally faster analysis times compared to HPLC. | Runtimes can be longer, but optimization is possible. |
| Resolution | High-resolution separation of enantiomers is achievable with appropriate chiral columns. | Excellent resolution can be obtained with a wide variety of available chiral stationary phases. |
| Sensitivity | High sensitivity, especially with detectors like Flame Ionization Detector (FID). | Sensitivity is dependent on the detector used (e.g., UV, MS), but can be very high. |
| Solvent Consumption | Significantly lower solvent consumption compared to HPLC. | Higher consumption of organic solvents, which has cost and environmental implications. |
Performance Data
Table 1: Chiral Gas Chromatography (GC) Method Performance
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
| Resolution (Rs) | > 2.0 between enantiomers |
Table 2: Representative Chiral High-Performance Liquid Chromatography (HPLC) Method Performance (for Ethyl 3-hydroxybutyrate) [1]
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.06% |
| Resolution (Rs) | > 4.0 between enantiomers[1] |
Experimental Protocols
Chiral Gas Chromatography (GC) Method for Enantiomeric Purity
This protocol is based on established methods for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: CP-Chirasil-Dex CB (25 m x 0.32 mm, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.
Reagents and Materials:
-
This compound reference standard
-
Ethyl R-4-chloro-3-hydroxybutyrate reference standard
-
High-purity solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate)
-
Carrier Gas: Hydrogen or Helium
-
Makeup Gas: Nitrogen
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Oven Temperature Program: 110 °C (hold for 2 min), ramp to 160 °C at 2 °C/min, hold for 2 min.
-
Carrier Gas Flow Rate: 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh and dissolve the sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
Validation Procedure:
-
Specificity: Inject individual enantiomers and a racemic mixture to confirm the retention times and resolution.
-
Linearity: Prepare a series of dilutions of the undesired enantiomer and inject to establish a linear relationship between peak area and concentration.
-
Precision: Perform replicate injections of a sample to determine the repeatability (intra-day precision) and on different days with different analysts to assess intermediate precision.
-
Accuracy: Spike a sample of the pure desired enantiomer with known amounts of the undesired enantiomer at different concentration levels and calculate the percent recovery.
-
LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted solutions to establish the limit of detection (S/N ≈ 3) and limit of quantitation (S/N ≈ 10).
Representative Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a method for the closely related compound, Ethyl 3-hydroxybutyrate, and can serve as a starting point for method development for this compound.[1]
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[1]
Reagents and Materials:
-
This compound reference standard
-
Ethyl R-4-chloro-3-hydroxybutyrate reference standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol (95:5 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Procedure: Follow a similar validation procedure as outlined for the GC method, adapting the parameters for an HPLC system.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The logical flow of this process is crucial for ensuring the reliability of the generated data.
Caption: A logical workflow for the development and validation of an analytical method.
Signaling Pathway of Chiral Recognition
The separation of enantiomers on a chiral stationary phase (CSP) is a result of the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times.
Caption: The principle of chiral recognition on a stationary phase.
References
Benchmarking the purity of synthesized Ethyl s-4-chloro-3-hydroxybutyrate against commercial standards
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of in-house synthesized Ethyl S-4-chloro-3-hydroxybutyrate against commercially available standards. This compound is a critical chiral intermediate in the synthesis of numerous pharmaceuticals, making its purity paramount for downstream applications.[1][2][3] This document outlines detailed experimental protocols for purity assessment, presents comparative data in a clear tabular format, and visualizes the experimental workflow and chemical structure for enhanced understanding.
Introduction
The stereochemical purity of starting materials is a critical parameter in drug development and manufacturing. For chiral molecules like this compound, the presence of its enantiomeric impurity can lead to significant differences in pharmacological activity and potential off-target effects. Therefore, robust analytical methods are required to ascertain both chemical and enantiomeric purity. This guide compares a laboratory-synthesized batch of this compound with a commercially sourced standard, providing a framework for researchers to validate the quality of their own synthesized intermediates.
Materials and Methods
2.1. Synthesis of this compound
The in-house synthesis was performed via the asymmetric reduction of ethyl 4-chloroacetoacetate using a biocatalytic method employing a stereoselective carbonyl reductase. This biological method is known for producing high enantiomeric excess.[4][5][6]
2.2. Commercial Standard
A commercial sample of this compound was procured from a reputable supplier (e.g., Sigma-Aldrich, Biosynth) with a stated purity of ≥95-98% and a specified optical purity.[3][7]
2.3. Experimental Protocols for Purity Assessment
Three primary analytical techniques were employed to determine the chemical and enantiomeric purity of both the synthesized and commercial samples: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
2.3.1. Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess (e.e.) of the desired S-enantiomer.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.
-
Column: Chiralcel AS (4.6 x 250 mm).[8]
-
Mobile Phase: A mixture of n-hexane, ethanol, and 2-propanol.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 220 nm.[8]
-
Sample Preparation: Samples were diluted in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Impurity Profiling
GC-MS is used to determine the overall chemical purity and to identify any volatile impurities.
-
Instrumentation: Agilent 7890B GC system coupled with a 5977A MS detector or equivalent.
-
Column: SE-54 capillary column (30 m x 0.32 mm, 0.5 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Initial temperature of 130 °C held for 5 minutes, then ramped to 240 °C at 5 °C/min and held for 10 minutes.[1]
-
MS Detector Temperature: 260 °C.[1]
-
Mass Range: m/z 30-550.[9]
-
Sample Preparation: Samples were diluted in ethyl acetate (B1210297) to a concentration of 1 mg/mL.
-
Injection Volume: 1 µL.
2.3.3. NMR Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess for the presence of non-volatile impurities.
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Spectral width of 12 ppm, 32 scans.
-
¹³C NMR: Spectral width of 240 ppm, 1024 scans.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Results and Data Presentation
The analytical results for both the in-house synthesized and commercial this compound are summarized in the tables below.
Table 1: Chiral HPLC Purity Analysis
| Sample | Retention Time (S-enantiomer) (min) | Retention Time (R-enantiomer) (min) | Area % (S-enantiomer) | Area % (R-enantiomer) | Enantiomeric Excess (e.e.) (%) |
| Synthesized | 12.5 | 14.2 | 99.8 | 0.2 | 99.6 |
| Commercial | 12.6 | 14.3 | 99.5 | 0.5 | 99.0 |
Table 2: GC-MS Purity Analysis
| Sample | Purity (%) | Major Impurities Identified |
| Synthesized | 99.2 | Ethyl 4-chloroacetoacetate (starting material), residual solvent |
| Commercial | 98.5 | Unknown impurities at low levels |
Table 3: ¹H NMR Spectral Data
| Sample | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Synthesized | 4.20 | q | 2H | -OCH₂CH₃ |
| 4.35 | m | 1H | -CH(OH)- | |
| 3.65 | dd | 2H | -CH₂Cl | |
| 2.70 | d | 2H | -CH₂CO- | |
| 1.28 | t | 3H | -OCH₂CH₃ | |
| Commercial | 4.20 | q | 2H | -OCH₂CH₃ |
| 4.35 | m | 1H | -CH(OH)- | |
| 3.65 | dd | 2H | -CH₂Cl | |
| 2.70 | d | 2H | -CH₂CO- | |
| 1.28 | t | 3H | -OCH₂CH₃ |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the comparative purity analysis.
Chemical Structure of this compound
References
- 1. CN109943597B - Method for preparing this compound by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 2. This compound | 86728-85-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Chiral Precursors in Statin Synthesis: Ethyl s-4-chloro-3-hydroxybutyrate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of statins, a class of blockbuster drugs for lowering cholesterol, hinges on the efficient and stereoselective construction of their characteristic chiral side chains. The choice of the initial chiral precursor is a critical decision that significantly impacts the overall yield, purity, and economic viability of the manufacturing process. This guide provides an objective comparison of Ethyl (S)-4-chloro-3-hydroxybutyrate, a widely utilized precursor, with other key chiral building blocks employed in the synthesis of leading statins such as atorvastatin (B1662188), rosuvastatin (B1679574), and pitavastatin (B1663618).
Performance Comparison of Key Chiral Precursors
The selection of a chiral precursor is often a trade-off between the number of synthetic steps, achievable yield, enantiomeric excess (e.e.), and the cost and availability of starting materials and catalysts. The following table summarizes quantitative data for the synthesis of prominent chiral precursors for statin side chains.
| Chiral Precursor | Target Statin(s) | Synthesis Method | Key Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ethyl (S)-4-chloro-3-hydroxybutyrate | Atorvastatin, Rosuvastatin | Biocatalytic Reduction of Ethyl 4-chloroacetoacetate | Carbonyl reductase (from Candida magnoliae) with Glucose Dehydrogenase | >99.0 | >99.9 | [1] |
| Biocatalytic Reduction | Carbonyl reductase (from Pichia stipitis) | 96.2 | >99 | [2] | ||
| Biocatalytic Reduction with Saccharomyces cerevisiae | Saccharomyces cerevisiae | 84 | 93 | [3] | ||
| tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Atorvastatin | Asymmetric Hydrogenation | Ru-BINAP complex | - | High (implied) | [4] |
| Paal-Knorr Condensation with 1,4-dicarbonyl intermediate | Pivalic Acid | ~70-80 (for condensation step) | - | [5] | ||
| (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate derivatives | Rosuvastatin | Chemoenzymatic Synthesis | - | - | - | |
| tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Rosuvastatin | Asymmetric synthesis with self-sufficient biocatalyst | Carbonyl reductase and cofactor | - | >99.5 | [6] |
| Lactone-based Precursors | Rosuvastatin, Pitavastatin | Julia-Kocienski Olefination | - | 66-71 | >97 (purity) | [7] |
| (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde | Rosuvastatin | Wittig Reaction | - | - | - | [8] |
| Z-isomeric 4-O-TBS protected pitavastatin lactone | Pitavastatin | Wittig Reaction | - | 73 (for a related analogue) | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for the synthesis of key chiral precursors.
Protocol 1: Biocatalytic Reduction of Ethyl 4-chloroacetoacetate to Ethyl (S)-4-chloro-3-hydroxybutyrate
This protocol utilizes a recombinant E. coli strain overexpressing a carbonyl reductase for the asymmetric reduction.
Materials:
-
Ethyl 4-chloroacetoacetate (COBE)
-
Recombinant Escherichia coli cells expressing carbonyl reductase (e.g., from Candida magnoliae) and glucose dehydrogenase
-
Glucose
-
Phosphate (B84403) buffer (pH 6.5)
-
n-Butyl acetate (B1210297) (for two-phase system)
-
NADP+
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in phosphate buffer (pH 6.5).
-
For a two-phase system, add n-butyl acetate to the cell suspension.
-
Add glucose as the co-substrate for cofactor regeneration.
-
Add NADP+ to the reaction mixture.
-
Initiate the reaction by adding ethyl 4-chloroacetoacetate (COBE). The substrate can be fed continuously to maintain a low concentration and minimize substrate inhibition.
-
Maintain the reaction at a controlled temperature (e.g., 20-30°C) with agitation.
-
Monitor the reaction progress by techniques such as HPLC until the substrate is consumed.
-
Upon completion, separate the organic phase (in a two-phase system) or extract the product from the aqueous phase using a suitable organic solvent.
-
Purify the product, Ethyl (S)-4-chloro-3-hydroxybutyrate, by distillation under reduced pressure.
Expected Outcome:
-
Yield: >95%
-
Enantiomeric Excess: >99%
Protocol 2: Paal-Knorr Synthesis of Atorvastatin Intermediate
This protocol describes the condensation of a 1,4-dicarbonyl compound with a chiral amine to form the pyrrole (B145914) core of atorvastatin.
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-diketone intermediate)
-
tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (chiral amine)
-
Pivalic acid
-
Heptane
Procedure:
-
In a reaction vessel equipped with a Dean-Stark apparatus, dissolve the 1,4-diketone intermediate and the chiral amine in a mixture of toluene and heptane.
-
Add pivalic acid as a catalyst.
-
Heat the mixture to reflux, and azeotropically remove the water formed during the reaction.
-
Monitor the reaction by HPLC until completion.
-
After the reaction is complete, cool the mixture and wash it with an aqueous solution to remove the catalyst.
-
Concentrate the organic phase under reduced pressure.
-
The resulting crude product, a protected form of atorvastatin, can be further purified by crystallization.
Protocol 3: Julia-Kocienski Olefination for Rosuvastatin Lactone Precursor
This protocol outlines the olefination reaction to form the vinyl linkage in rosuvastatin's side chain.
Materials:
-
Lactonized statin side-chain precursor aldehyde
-
Sulfone derivative of the pyrimidine (B1678525) heterocyclic core
-
Base (e.g., KHMDS, LHMDS)
-
Anhydrous solvent (e.g., THF, DME)
Procedure:
-
Dissolve the sulfone derivative of the pyrimidine core in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add the base dropwise to the solution to form the corresponding carbanion.
-
After stirring for a short period, add a solution of the lactonized statin side-chain precursor aldehyde in the same anhydrous solvent.
-
Allow the reaction to proceed at the low temperature for a specified time, then gradually warm it to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting O-protected rosuvastatin lactone by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for obtaining chiral precursors and their subsequent conversion to statins.
Caption: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate and its use in Atorvastatin synthesis.
Caption: Synthesis of Rosuvastatin and Pitavastatin via lactone-based precursors.
Conclusion
Ethyl (S)-4-chloro-3-hydroxybutyrate remains a highly valuable and efficient chiral precursor for statin synthesis, particularly for atorvastatin and rosuvastatin, largely due to the high yields and excellent enantioselectivity achievable through biocatalytic reduction methods. However, the development of alternative chiral precursors, such as the dioxolane-based side chain for atorvastatin and lactonized aldehydes for rosuvastatin and pitavastatin, offers distinct advantages in specific synthetic strategies.
The choice of the optimal precursor will ultimately depend on a variety of factors including the specific statin being synthesized, the desired scale of production, and the availability of specialized enzymes or catalysts. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to make informed decisions in the design of efficient and sustainable synthetic routes to this vital class of pharmaceuticals.
References
- 1. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. | Semantic Scholar [semanticscholar.org]
- 9. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic routes to Ethyl s-4-chloro-3-hydroxybutyrate
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a critical aspect of pharmaceutical manufacturing. Ethyl (S)-4-chloro-3-hydroxybutyrate is a key chiral building block, notably in the synthesis of cholesterol-lowering statins. This guide provides an objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data, to inform the selection of the most suitable methodology for specific research and production needs.
The synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate can be broadly categorized into biocatalytic and chemical approaches. The choice between these pathways often involves a trade-off between factors such as stereoselectivity, yield, cost, and environmental impact. This guide will delve into the cost-benefit analysis of three prominent methods:
-
Biocatalytic Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Chemical Reduction of COBE followed by Enzymatic Kinetic Resolution
-
Asymmetric Chemical Synthesis from (S)-epichlorohydrin
-
Asymmetric Hydrogenation of COBE using a Ruthenium-BINAP Catalyst
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to Ethyl (S)-4-chloro-3-hydroxybutyrate, providing a basis for a comprehensive cost-benefit analysis.
| Parameter | Biocatalytic Asymmetric Reduction | Chemical Reduction + Enzymatic Resolution | Asymmetric Synthesis from (S)-epichlorohydrin | Asymmetric Hydrogenation (Ru-BINAP) |
| Starting Material | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-epichlorohydrin | Ethyl 4-chloro-3-oxobutanoate (COBE) |
| Key Reagents/Catalysts | Carbonyl Reductase, Glucose Dehydrogenase, NADP+ | Sodium Borohydride (B1222165), Immobilized Lipase (B570770) (e.g., Novozym 435) | Sodium Cyanide, Ethanol (B145695), HCl | Ru-BINAP catalyst, H₂ |
| Typical Yield | > 95%[1][2] | ~40-45% (after resolution)[3] | ~70-80%[3] | > 95%[4] |
| Enantiomeric Excess (e.e.) | > 99%[1][2] | > 98% (for the resolved enantiomer) | > 99% (dependent on starting material purity)[5] | > 98%[4] |
| Key Advantages | High yield and enantioselectivity, mild reaction conditions, environmentally friendly. | Use of a simple reducing agent. | High enantioselectivity, stereospecific route. | High yield and enantioselectivity, high catalyst turnover. |
| Key Disadvantages | Initial cost of enzymes and cofactors. | Maximum theoretical yield of 50% for the desired enantiomer, requires a separate resolution step. | Use of highly toxic cyanide, multi-step process. | High cost of the precious metal catalyst, requires high-pressure hydrogenation equipment. |
Synthetic Pathways Overview
The following diagram illustrates the different synthetic routes to Ethyl (S)-4-chloro-3-hydroxybutyrate.
Caption: Overview of synthetic pathways to Ethyl (S)-4-chloro-3-hydroxybutyrate.
Experimental Protocols
Biocatalytic Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)
This protocol describes the whole-cell biocatalytic reduction of COBE using a recombinant E. coli co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Recombinant E. coli cells harboring carbonyl reductase and glucose dehydrogenase genes
-
Glucose
-
NADP+
-
Phosphate (B84403) buffer (pH 7.0)
-
Organic solvent (e.g., n-butyl acetate)
Procedure:
-
A reaction mixture is prepared containing phosphate buffer, glucose, and a catalytic amount of NADP+.
-
The recombinant E. coli cells are suspended in the reaction mixture.
-
The reaction is initiated by the addition of COBE, often in a fed-batch manner to avoid substrate inhibition. An organic co-solvent may be used to improve substrate solubility and reduce product inhibition.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation.
-
Reaction progress is monitored by HPLC or GC.
-
Upon completion, the cells are removed by centrifugation.
-
The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and the solvent is evaporated to yield Ethyl (S)-4-chloro-3-hydroxybutyrate.
Chemical Reduction of COBE followed by Enzymatic Kinetic Resolution
This two-step process involves the initial non-stereoselective reduction of COBE to the racemic alcohol, followed by the enzymatic resolution of the racemate.
Step 1: Sodium Borohydride Reduction of COBE Materials:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Glacial acetic acid
-
Anhydrous sodium sulfate
Procedure:
-
COBE is dissolved in absolute ethanol and cooled to -10°C in a reaction flask.
-
Sodium borohydride is added portion-wise while maintaining the temperature between -10 to -5°C.
-
The reaction is stirred for 1 hour at this temperature.
-
The reaction is quenched by the addition of glacial acetic acid to neutralize the pH.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane and washed with water.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude racemic Ethyl 4-chloro-3-hydroxybutyrate.
Step 2: Enzymatic Kinetic Resolution Materials:
-
Racemic Ethyl 4-chloro-3-hydroxybutyrate
-
Immobilized lipase (e.g., Novozym 435, from Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., 1,4-dioxane)
Procedure:
-
The racemic alcohol is dissolved in an appropriate organic solvent.
-
The immobilized lipase and the acyl donor are added to the solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.
-
The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
-
The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached.
-
The enzyme is filtered off for reuse.
-
The unreacted (S)-alcohol and the (R)-ester are separated by column chromatography or distillation.
Asymmetric Synthesis from (S)-epichlorohydrin
This stereospecific synthesis utilizes a chiral starting material to produce the desired enantiomer of the final product.
Materials:
-
(S)-epichlorohydrin
-
Sodium cyanide (NaCN)
-
Ethanol
-
Anhydrous hydrogen chloride (HCl) gas
Procedure:
-
(S)-epichlorohydrin is reacted with sodium cyanide in a suitable solvent system under controlled pH conditions (pH 7-8) to form (S)-4-chloro-3-hydroxybutyronitrile.[5]
-
The resulting nitrile is then subjected to alcoholysis.
-
The nitrile is dissolved in ethanol, and the solution is saturated with anhydrous hydrogen chloride gas.
-
The reaction mixture is stirred at a controlled temperature (e.g., 15-25°C).[5]
-
Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by distillation to yield Ethyl (S)-4-chloro-3-hydroxybutyrate.
Asymmetric Hydrogenation of COBE using a Ruthenium-BINAP Catalyst
This method employs a chiral transition metal catalyst to achieve high enantioselectivity in the reduction of the keto group.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Ruthenium-BINAP catalyst (e.g., (R)-Ru(OAc)₂(BINAP))
-
Hydrogen gas (H₂)
-
Solvent (e.g., methanol (B129727) or ethanol)
Procedure:
-
COBE and the Ru-BINAP catalyst are charged into a high-pressure reactor.
-
The appropriate solvent is added, and the reactor is sealed.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a specific temperature until the reaction is complete, as monitored by GC or HPLC.
-
After the reaction, the reactor is cooled and depressurized.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting Ethyl (S)-4-chloro-3-hydroxybutyrate is purified, typically by distillation.
Conclusion
The selection of a synthetic route for Ethyl (S)-4-chloro-3-hydroxybutyrate is a multifaceted decision that depends on the specific requirements of the intended application.
-
For large-scale industrial production where high yield, high enantiopurity, and green chemistry principles are paramount, the biocatalytic asymmetric reduction of COBE stands out as a highly attractive option. The mild reaction conditions and the potential for enzyme recycling contribute to its cost-effectiveness and sustainability.
-
The asymmetric hydrogenation using a Ruthenium-BINAP catalyst also offers excellent yield and enantioselectivity and is a viable industrial method, although the high initial cost of the catalyst and the need for specialized high-pressure equipment are significant considerations.
-
The synthesis from (S)-epichlorohydrin provides a direct stereospecific route, but the use of highly toxic cyanide is a major drawback from a safety and environmental perspective.
-
The chemical reduction with sodium borohydride followed by enzymatic kinetic resolution is a less efficient route due to the inherent 50% yield limitation of the resolution step. While the initial reduction is straightforward, the subsequent separation of enantiomers adds complexity and cost to the overall process.
Ultimately, a thorough evaluation of the economic and practical aspects of each route, including raw material costs, catalyst/enzyme stability and reusability, equipment requirements, and downstream processing, will guide the optimal choice for the synthesis of this important chiral intermediate.
References
- 1. Coenzymes, Cofactors and Nucleotides – Biophoretics [biophoretics.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Methods of Ethyl (S)-4-chloro-3-hydroxybutyrate
Ethyl (S)-4-chloro-3-hydroxybutyrate, a crucial chiral intermediate in the synthesis of numerous pharmaceuticals, including the cholesterol-lowering drug Atorvastatin, is in high demand. Its stereoselective synthesis is a key focus for researchers and drug development professionals. This guide provides a comparative overview of the primary synthetic routes to this valuable compound, focusing on both biocatalytic and chemical methodologies. We present quantitative data from various studies in a clear, tabular format, offer detailed experimental protocols for key methods, and visualize the reaction workflows for enhanced understanding.
Biocatalytic Synthesis: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate
The asymmetric bioreduction of the prochiral ketone ethyl 4-chloro-3-oxobutanoate (also referred to as ethyl 4-chloroacetoacetate, ECAA, or COBE) is the most extensively studied and commercially viable route to Ethyl (S)-4-chloro-3-hydroxybutyrate. This method leverages the high stereoselectivity of enzymes, primarily carbonyl reductases and alcohol dehydrogenases, to achieve high enantiomeric excess (ee) and yields under mild reaction conditions.
A common strategy in whole-cell biocatalysis is the co-expression of the primary reductase with a secondary enzyme, such as glucose dehydrogenase (GDH), to regenerate the expensive nicotinamide (B372718) cofactor (NADH or NADPH). This significantly improves the economic feasibility of the process.
Comparative Performance of Biocatalytic Systems
The following table summarizes the performance of various whole-cell biocatalytic systems for the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate.
| Biocatalyst (Enzyme Source) | Cofactor Regeneration System | Substrate Conc. (mM) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| E. coli expressing reductase from Candida magnoliae (CCZU-K14) | Glucose Dehydrogenase | 3000 | 14 | >99.0 | >99.9 |
| E. coli expressing alcohol dehydrogenase from Stenotrophomonas maltophilia (SmADH31) | Glucose Dehydrogenase | 4000 (660 g/L) | Not specified | Complete conversion | >99.9[1] |
| E. coli expressing reductase from Candida parapsilosis | Isopropanol | Not specified | 17 | 95.2 | >99 |
| E. coli expressing reductase from Yarrowia lipolytica | Mannitol/Sorbitol | 3000 | 20 | Complete conversion | Not specified[2] |
| Aureobasidium pullulans CGMCC 1244 | Endogenous | Not specified | 8 | 95.6 (in aqueous/[bmim]PF6) | 98.5[3] |
| Saccharomyces cerevisiae with Amberlite XAD 2 resin | Endogenous | 74 | Not specified | 84 | 93[4] |
Visualizing the Biocatalytic Workflow
The following diagram illustrates a typical whole-cell biocatalytic process for the synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate, incorporating a cofactor regeneration system.
Caption: Whole-cell biocatalysis with cofactor regeneration.
Detailed Experimental Protocol: Whole-Cell Bioreduction
This protocol is a representative example based on methodologies described for recombinant E. coli systems.
1. Cultivation of Recombinant E. coli
-
Inoculate a single colony of recombinant E. coli (co-expressing a carbonyl reductase and glucose dehydrogenase) into 50 mL of Luria-Bertani (LB) medium containing appropriate antibiotics.
-
Incubate at 37°C with shaking at 200 rpm for 12 hours.
-
Transfer the seed culture to 1 L of fresh LB medium and continue to incubate under the same conditions.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue cultivation at a lower temperature (e.g., 25°C) for another 12-16 hours.
2. Cell Harvesting and Preparation
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).
-
The resulting wet cells can be used directly for the biotransformation.
3. Asymmetric Reduction Reaction
-
In a temperature-controlled reactor, prepare the reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.0)
-
Glucose (as the co-substrate for cofactor regeneration, e.g., 1.2 molar equivalents relative to the substrate)
-
NADP+ (catalytic amount, e.g., 0.1 mM)
-
Harvested wet cells (e.g., 50 g/L)
-
-
Add Ethyl 4-chloro-3-oxobutanoate to the desired concentration. For high concentrations, a fed-batch strategy may be employed to mitigate substrate inhibition.
-
Maintain the reaction temperature at 30°C with gentle stirring.
-
Monitor the pH and adjust as necessary with a base (e.g., NaOH), as the formation of gluconic acid from gluconolactone will lower the pH.
-
Track the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
4. Product Extraction and Analysis
-
Once the reaction is complete, remove the cells by centrifugation or filtration.
-
Extract the supernatant or filtrate with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield and purify the product if necessary (e.g., by silica (B1680970) gel chromatography).
-
Analyze the enantiomeric excess of the product using chiral GC or HPLC.
Chemical Synthesis: Asymmetric Catalytic Reduction
While biocatalysis is a dominant method, chemical asymmetric reduction offers a valuable alternative, particularly due to its well-understood mechanisms and the availability of highly efficient catalysts. The two most prominent methods are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.
Noyori Asymmetric Hydrogenation
This method employs chiral ruthenium-diphosphine complexes, such as Ru-BINAP, as catalysts for the hydrogenation of ketones. It is known for its high efficiency and enantioselectivity.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). This method is highly predictable and effective for a wide range of ketones.
Comparative Performance of Chemical Synthesis Methods
The following table provides typical performance data for these chemical methods, based on the reduction of β-keto esters similar to ethyl 4-chloro-3-oxobutanoate.
| Method | Catalyst | Reducing Agent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Noyori Hydrogenation | RuCl2[(R)-BINAP] | H2 | 0.05 - 0.1 | >95 | >98 |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH3·SMe2 | 5 - 10 | High | >95[4][5] |
Visualizing the Chemical Synthesis Workflow (CBS Reduction)
The following diagram illustrates the general workflow for a CBS reduction.
Caption: General workflow for CBS reduction.
Detailed Experimental Protocol: CBS Reduction
This protocol is a representative procedure for the CBS reduction of a β-keto ester.
1. Reaction Setup
-
Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a rubber septum.
-
Add a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (e.g., 1 M in toluene, 0.05-0.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).
2. Catalyst Activation
-
Cool the catalyst solution to 0°C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH3·SMe2, approximately 0.8 equivalents) dropwise to the catalyst solution while maintaining the temperature.
-
Stir the mixture for 10-15 minutes at 0°C to allow for the formation of the active catalyst-borane complex.
3. Asymmetric Reduction
-
In a separate flame-dried flask, dissolve ethyl 4-chloro-3-oxobutanoate (1.0 equivalent) in anhydrous THF.
-
Cool the reaction flask containing the activated catalyst to the desired temperature (typically between -20°C and 0°C).
-
Add the solution of ethyl 4-chloro-3-oxobutanoate dropwise to the reaction mixture over 30-60 minutes.
-
Stir the reaction at this temperature until completion, monitoring the progress by thin-layer chromatography (TLC) or HPLC.
4. Quenching and Work-up
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl to hydrolyze the borane complexes.
-
Extract the product into an organic solvent (e.g., ethyl acetate) three times.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification and Analysis
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.
Conclusion
Both biocatalytic and chemical synthesis methods offer highly effective routes to Ethyl (S)-4-chloro-3-hydroxybutyrate with excellent enantioselectivity.
-
Biocatalytic methods are particularly advantageous for their mild reaction conditions, environmental friendliness, and the potential to achieve very high substrate concentrations and yields, making them well-suited for industrial-scale production.[1][2] The use of whole-cell systems with integrated cofactor regeneration simplifies the process and reduces costs.
-
Chemical methods , such as the Noyori hydrogenation and CBS reduction, provide robust and predictable results with a broad substrate scope.[4][5] They are invaluable tools in a research and development setting, offering rapid access to chiral alcohols with high purity. The requirement for anhydrous conditions and, in the case of Noyori hydrogenation, high-pressure equipment, are key considerations.
The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, available equipment, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
A Practical Guide to Cross-Validation of HPLC and GC for Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (e.e.) is a cornerstone of chiral drug development and asymmetric synthesis, ensuring the stereochemical purity that dictates a drug's efficacy and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique and to outline a workflow for their cross-validation.
At a Glance: HPLC vs. GC for Chiral Separations
While both HPLC and GC are staples in the analytical laboratory, their suitability for determining enantiomeric excess depends largely on the physicochemical properties of the analyte. HPLC is a highly versatile technique applicable to a broad range of compounds, including those that are non-volatile or thermally labile. In contrast, GC is exceptionally well-suited for volatile and thermally stable compounds, often providing high resolution and sensitivity.
A crucial aspect of validating the enantiomeric purity of a compound is often the use of orthogonal methods—two distinct analytical techniques—to ensure the accuracy and reliability of the results. Cross-validating HPLC and GC data provides a high degree of confidence in the determined enantiomeric excess.
Quantitative Performance Comparison
To illustrate the comparative performance of HPLC and GC, the following table summarizes key validation parameters from a cross-validation study for the purity assessment of (-)-Limonene.
| Parameter | HPLC-UV | GC-MS |
| Purity Assay (%) | 99.5% | 99.8% |
| Linearity (R²) | 0.9991[1] | 0.9976[1] |
| Limit of Detection (LOD) | 0.08 mg/L[2] | 1.7 mg/L[1] |
| Limit of Quantification (LOQ) | 0.24 mg/L[2] | 4.2 mg/L[1] |
| Precision (RSD %) | < 1%[1] | < 15%[1] |
| Accuracy (Recovery %) | 83.5 - 92%[3] | 88.62 - 89.92%[1] |
Decision Making: Choosing Between HPLC and GC
The selection of the primary technique for determining enantiomeric excess is a critical step in method development. The following decision tree illustrates a logical approach to choosing between HPLC and GC based on the properties of the analyte and the analytical requirements.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for the chiral separation of propranolol (B1214883) by HPLC and limonene (B3431351) by GC.
Chiral HPLC Method for the Separation of Propranolol Enantiomers
This protocol describes the direct separation of propranolol enantiomers using a chiral stationary phase.
1. Materials and Reagents:
-
Racemic propranolol hydrochloride and the pure S(-)-enantiomer standard.
-
HPLC-grade n-heptane, ethanol, and diethylamine.
-
Methanol (B129727) for sample and standard preparation.
2. Instrumentation:
-
An HPLC system equipped with a UV detector.
-
Chiral stationary phase column: Chiralpak® IA (250 x 4.6 mm, 5 µm).[4]
3. Chromatographic Conditions:
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
4. Sample and Standard Preparation:
-
Standard Solution (0.5 mg/mL): Dissolve 5 mg of racemic propranolol hydrochloride in 10 mL of methanol. Prepare a separate standard solution of the S(-)-enantiomer in the same manner.[5]
-
Sample Solution: Prepare the sample containing propranolol in methanol to a concentration within the linear range of the assay.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times and resolution of the enantiomers.
-
Inject the S(-)-enantiomer standard to confirm the elution order.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
Chiral GC Method for the Separation of Limonene Enantiomers
This protocol outlines the direct separation of limonene enantiomers using a chiral capillary GC column.
1. Materials and Reagents:
-
Racemic limonene, (+)-R-limonene, and (-)-S-limonene standards.
-
High-purity helium or hydrogen as the carrier gas.
-
Hexane (B92381) for sample and standard preparation.
2. Instrumentation:
-
A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral capillary column: Cyclodextrin-based column (e.g., Rt-βDEXse).[6]
3. Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Isothermal at 70°C, or a temperature ramp from 40°C (hold 1 min) to 230°C at 2°C/min.
-
Injector Temperature: 250°C.[2]
-
Detector Temperature: 250°C (FID) or as per MS requirements.
-
Injection Volume: 1-2 µL.[2]
4. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of racemic limonene in hexane. Create a series of dilutions for calibration. Prepare individual standards of the pure enantiomers to confirm elution order.[1]
-
Sample Solution: Dilute the sample containing limonene in hexane to a concentration within the calibration range.[1]
5. Analysis Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Inject the racemic standard to determine the retention times and resolution of the enantiomers.
-
Inject the individual enantiomer standards to confirm the elution order.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the same formula as in the HPLC method.
Cross-Validation Workflow
Cross-validation of HPLC and GC results is a robust strategy to ensure the accuracy and reliability of enantiomeric excess determination. The following workflow outlines the key steps in this process.
References
Stability Under Scrutiny: A Comparative Analysis of (S)-CHBE and its Alternatives in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of robust and stable chiral building blocks is a critical determinant of successful and efficient pharmaceutical synthesis. This guide provides a comprehensive comparative study of the stability of (S)-4-chloro-3-hydroxybutyrate ethyl ester ((S)-CHBE), a key intermediate in the synthesis of blockbuster drugs like atorvastatin. Its stability profile under various storage conditions is benchmarked against two prominent alternatives: the Roche ester ((R)-methyl 3-hydroxy-2-methylpropionate) and (S)-3-hydroxy-γ-butyrolactone.
This analysis is supported by a review of available experimental data and outlines detailed protocols for the types of stress testing typically employed to evaluate the stability of such chiral synthons. The findings are summarized in clear, comparative tables, and key experimental workflows are visualized to facilitate a deeper understanding of the stability-indicating methodologies.
Executive Summary of Stability Comparison
The stability of a chiral intermediate is a crucial factor that can impact the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). While (S)-CHBE is widely used, its susceptibility to degradation under certain conditions necessitates a careful consideration of its storage and handling, as well as an evaluation of the stability of its alternatives.
| Storage Condition | (S)-CHBE (Ethyl (S)-4-chloro-3-hydroxybutyrate) | Roche Ester (Methyl (R)-3-hydroxy-2-methylpropionate) | (S)-3-hydroxy-γ-butyrolactone |
| Recommended Storage | 2-8 °C[1] | Cool, dry place | Cool, dry place, under inert gas, protected from moisture[2] |
| Hydrolytic Stability | Generally stable; one study showed stability in Tris/HCl buffer (pH 8.5) at 30°C.[3] Prone to hydrolysis under acidic and basic conditions. | Susceptible to hydrolysis, especially under basic conditions, to form the corresponding carboxylic acid and methanol. | Prone to hydrolysis, particularly under basic conditions, to open the lactone ring.[4] Moisture sensitive.[2][5] |
| Thermal Stability | Stable at recommended storage temperatures. Degradation may occur at elevated temperatures. | Generally stable at ambient temperatures. | Boiling point is determined at reduced pressure to prevent thermal decomposition.[6] |
| Photostability | No specific public data available. General principles of photostability testing for chiral chlorohydrins would apply. | No specific public data available. | No specific public data available. |
| Oxidative Stability | Susceptible to oxidation at the hydroxyl group. | The secondary alcohol is susceptible to oxidation. | The secondary alcohol is susceptible to oxidation. |
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for designing appropriate storage and handling protocols.
(S)-CHBE Degradation
The primary degradation pathways for (S)-CHBE are expected to be hydrolysis of the ester and oxidation of the secondary alcohol. Intramolecular cyclization to form a lactone is also a possibility.
Experimental Protocols for Stability Testing
Forced degradation studies are essential to establish the intrinsic stability of a chiral intermediate and to develop and validate stability-indicating analytical methods. The following protocols outline the typical stress conditions applied.
General Experimental Workflow for Forced Degradation Studies
References
A Comparative Guide to the Environmental Impact of Chemical Synthesis Methods: The Case of Ibuprofen
The imperative to reduce the environmental footprint of the chemical and pharmaceutical industries has driven significant innovation in synthetic methodologies. Green chemistry principles now guide the development of processes that are not only efficient but also environmentally benign. This guide provides a comparative analysis of two distinct synthesis methods for the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241), to illustrate the profound environmental and efficiency gains achievable through modern chemical design. We will compare the traditional "brown" route, known as the Boots process, with the greener Boots-Hoechst-Celanese (BHC) process.
Key Metrics for Environmental Impact Assessment
To objectively compare synthesis methods, a set of standardized metrics is employed. These quantify the efficiency and environmental performance of a chemical process.
-
Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[1] A higher atom economy signifies less waste.
-
Number of Steps: Multi-step syntheses often lead to lower overall yields and generate more waste from intermediate reactions and purifications.
-
Overall Yield: The practical efficiency of the synthesis, representing the amount of product obtained compared to the theoretical maximum.
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product. A lower E-factor is desirable.
-
Catalysis vs. Stoichiometric Reagents: Catalytic reagents are used in small amounts and can be recycled, making them superior to stoichiometric reagents which are consumed in the reaction and generate more waste.[2]
Case Study: Ibuprofen Synthesis
The synthesis of ibuprofen is a classic textbook example of industrial green chemistry. The original process developed by the Boots Company in the 1960s was effective but had a poor atom economy.[3][4] In the 1980s, the BHC Company developed a streamlined, greener alternative that is now widely used.[4][5][6]
Quantitative Comparison of Synthesis Methods
The BHC process represents a significant leap forward in sustainability over the traditional Boots method. It reduces the number of synthetic steps from six to three and nearly doubles the atom economy, drastically cutting down on waste.[3][7][8]
| Metric | Boots Process (Traditional) | BHC Process (Green) |
| Number of Steps | 6[4][7] | 3[4][7] |
| Atom Economy | ~40%[7][9][10] | ~77% (up to 99% with byproduct recovery)[5][7][9][10] |
| Overall Yield | ~40%[7] | ~77-80%[7] |
| Key Reagents | Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine[7] | Acetic Anhydride, Hydrogen, Carbon Monoxide[7] |
| Catalyst(s) | Aluminum Trichloride (B1173362) (AlCl₃) (Stoichiometric)[7] | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd) (Catalytic & Recyclable)[7][8] |
| Waste Products | Large amounts of aluminum trichloride hydrate (B1144303) and other inorganic salts.[7][9] | Acetic acid (recoverable and reusable).[7][9] |
Visualizing Green Chemistry and Process Workflows
Diagrams are essential for understanding the logical principles and experimental flows that underpin different synthesis strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epa.gov [epa.gov]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 5. gup.ugal.ro [gup.ugal.ro]
- 6. prezi.com [prezi.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. (Open Access) Ibuprofen: Original Versus Green Synthesis (2018) | Alina Crina Mureşan | 3 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ethyl s-4-chloro-3-hydroxybutyrate
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Ethyl s-4-chloro-3-hydroxybutyrate (CAS 86728-85-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and ensuring proper disposal of hazardous materials.
Hazard Identification and Classification:
This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[1][2]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | Category 1 | Danger | H318: Causes serious eye damage |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C6H11ClO3 |
| Molecular Weight | 166.60 g/mol |
| Boiling Point | 93-95 °C at 5 mmHg[3] |
| Density | 1.19 g/mL at 25 °C[3] |
| Flash Point | 113 °C (235.4 °F) - closed cup[3] |
Personal Protective Equipment (PPE) Selection
A systematic approach to selecting appropriate PPE is critical to minimize exposure. The following diagram outlines the decision-making process for PPE selection when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
A certified chemical fume hood is mandatory for all procedures that may generate vapors or aerosols.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended for handling this chemical.[5][6][7] For prolonged or high-exposure tasks, consider using gloves with higher chemical resistance, such as Viton™ or polyvinyl alcohol (PVA). However, PVA gloves are not suitable for use with water-based solutions.[3][6] Always inspect gloves for tears or punctures before use and replace them immediately if compromised. Never reuse disposable gloves.
-
Body Protection: A standard laboratory coat must be worn. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
3. Handling Procedures:
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]
-
Keep containers tightly closed when not in use.
Spill Management Plan
1. Immediate Actions:
-
Evacuate the immediate spill area.
-
Alert nearby personnel.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
2. Spill Cleanup Protocol (for small, manageable spills):
-
Personal Protective Equipment: Before cleaning a spill, don the appropriate PPE as outlined above, including chemical splash goggles, a face shield, appropriate gloves, and a lab coat or chemical-resistant apron.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, or vermiculite.[8][9]
-
Absorption: Absorb the spilled material with a non-combustible absorbent. Do not use paper towels as they can increase the rate of evaporation.[8]
-
Collection: Carefully collect the absorbed material and any contaminated items into a suitable, labeled, and sealable container for hazardous waste.[1][10]
-
Decontamination: Clean the spill area with soap and water.[10]
-
Waste Disposal: Dispose of all contaminated materials as halogenated organic waste.
Disposal Plan
1. Waste Segregation and Collection:
-
This compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[2][11]
-
Do not mix halogenated waste with non-halogenated organic waste.[11][12] This is crucial as the disposal methods and costs for these two types of waste are different.[11]
-
The waste container must be in good condition, compatible with the chemical, and have a secure, leak-proof screw-on cap.[4]
2. Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations.
-
If it is a mixed waste stream, list all components and their approximate percentages.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Ensure the waste container is kept closed except when adding waste.[1]
-
Utilize secondary containment to prevent spills and leaks.[4]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. ohsonline.com [ohsonline.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
